Product packaging for 3,4-Dihydro-2H-1,4-benzoxazine(Cat. No.:CAS No. 5735-53-5)

3,4-Dihydro-2H-1,4-benzoxazine

Cat. No.: B1210151
CAS No.: 5735-53-5
M. Wt: 135.16 g/mol
InChI Key: YRLORWPBJZEGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dihydro-2H-1,4-benzoxazine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for building diverse biologically active molecules. Recent research highlights its application in developing novel antitumor agents. Studies have shown that substituted derivatives of this compound can act as potent inducers of membrane permeability and cell death, demonstrating promising in vitro efficacy against various cancer cell lines, including breast and colon cancers . Other investigations have designed novel 4-aryl-substituted derivatives that exhibit moderate to good anti-proliferative activity, identifying specific structural features that enhance potency and positioning these molecules as promising leads for further optimization in oncology research . Beyond oncology, the 1,4-benzoxazine core is a recognized pharmacophore in pharmaceutical development. It is found in compounds investigated as inhibitors of bacterial histidine kinase, agonists of peroxisome proliferator-activated receptors (PPAR) for treating metabolic diseases, and neuroprotectants . Historically, this scaffold has also been utilized in the development of potassium channel openers (KCOs) targeting conditions like neuromuscular disorders . The synthetic versatility of the this compound structure allows for various modifications, facilitating structure-activity relationship (SAR) studies and the exploration of new therapeutic applications . This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1210151 3,4-Dihydro-2H-1,4-benzoxazine CAS No. 5735-53-5

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLORWPBJZEGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342856
Record name Benzomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-53-5
Record name Benzomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,4-dihydro-2H-1,4-benzoxazine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine: Core Properties and Scientific Applications

Introduction

The this compound scaffold is a privileged heterocyclic motif of significant interest to the scientific community, particularly within medicinal chemistry and drug development. This bicyclic system, comprising a benzene ring fused to a 1,4-oxazine ring, serves as the foundational core for a multitude of biologically active compounds. Its unique structural and electronic properties, including its role as a bioisostere for other aromatic systems and its capacity for diverse functionalization, make it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of the parent this compound molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Properties

A thorough understanding of the core physicochemical properties is paramount for the effective handling, characterization, and application of any chemical entity.

Chemical Identity

The unambiguous identification of this compound is established by the following identifiers.

IdentifierValueSource(s)
CAS Number 5735-53-5[1][2][3]
Molecular Formula C₈H₉NO[2][3][4]
Molecular Weight 135.16 g/mol [2][4][5]
IUPAC Name This compound[3][4]
Common Synonym Benzomorpholine[1][4]
SMILES C1COC2=CC=CC=C2N1[3][5]
InChIKey YRLORWPBJZEGBX-UHFFFAOYSA-N[3][4][5]
Physical Properties

The physical state and solubility parameters dictate the appropriate solvents and conditions for reactions, purification, and formulation. While sometimes described as a liquid by suppliers, its melting point indicates it is a solid at standard ambient temperature.[1][6][7]

PropertyValueSource(s)
Appearance Colorless to yellow or brown solid/liquid[1][7]
Melting Point 63 °C (145.4 °F)[6][7]
Boiling Point 85 °C @ 0.75 mmHg[8]
Density ~1.10 - 1.16 g/cm³[8][9]
Solubility Sparingly soluble in water. Soluble in common organic solvents like ethyl acetate and acetone.[8][10]
Structural Elucidation & Spectroscopic Profile

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The expected data for the parent compound are summarized below. These values are synthesized from data on closely related benzoxazine structures and serve as a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural confirmation of benzoxazines. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the heterocyclic and aromatic portions of the molecule.

NucleusTypical Chemical Shift (δ, ppm)AssignmentCausality Behind Shift
¹H NMR ~6.5 - 7.0Ar-H (Aromatic Protons)Protons on the electron-rich benzene ring.
~4.2 - 4.4O-CH₂ -C (Position 2)Methylene protons adjacent to the electronegative oxygen atom are deshielded.
~3.3 - 3.5N-CH₂ -C (Position 3)Methylene protons adjacent to the nitrogen atom.
~3.8 - 4.5N-H The amine proton signal is often broad and its position is dependent on solvent and concentration.
¹³C NMR ~144 (C-4a) & ~133 (C-8a)Ar-C (Bridgehead Carbons)Quaternary carbons at the ring fusion.
~115 - 122Ar-C H (Aromatic Carbons)Aromatic carbons bearing protons.
~64 - 66O-C H₂ (Position 2)The carbon adjacent to oxygen is significantly deshielded.
~43 - 45N-C H₂ (Position 3)The carbon adjacent to nitrogen.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups and confirming the integrity of the oxazine ring.

Wavenumber (cm⁻¹)Vibration ModeSignificance
~3350 - 3400 N-H stretchConfirms the presence of the secondary amine in the oxazine ring.
~2850 - 3000 C-H stretch (aliphatic & aromatic)Indicates the presence of both sp³ and sp² C-H bonds.
~1490 - 1600 C=C stretch (aromatic)Characteristic skeletal vibrations of the benzene ring.
~1220 - 1240 C-O-C stretch (asymmetric)A key diagnostic peak for the ether linkage within the oxazine ring.[3]
~920 - 960 Oxazine Ring VibrationOften attributed to a mixture of O-C₂ stretching and phenolic ring modes, its disappearance is used to monitor polymerization in related 1,3-benzoxazine resins.[4]

PART 2: Synthesis and Reactivity

The construction of the this compound core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthesis Strategies

The diagram below illustrates three common conceptual routes for synthesizing the benzoxazine core.

G cluster_0 Route A: From o-Aminophenols cluster_1 Route B: From Benzoxazoles cluster_2 Route C: Modern Catalytic Methods A1 o-Aminophenol A3 Direct Cyclization A1->A3 A2 Bifunctional Electrophile (e.g., 1,2-dihaloethane) A2->A3 Z This compound A3->Z B1 Benzoxazole Derivative B2 Reduction (e.g., NaBH₄/AcOH) B1->B2 B3 N-Alkyl o-Aminophenol Intermediate B2->B3 B4 Ring Closure (e.g., Dibromoethane) B3->B4 B4->Z C1 Aziridines + 2-Halophenols C2 Cu(I) or Pd(0) Catalysis C1->C2 C2->Z

Caption: Key synthetic pathways to the this compound core.

Route A (From o-Aminophenols): The most direct conceptual approach involves the reaction of an o-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane. However, this method can be inefficient due to competitive N-alkylation and O-alkylation, often leading to a mixture of products and polymerization.[10]

Route B (From Benzoxazoles): A highly efficient and practical two-step sequence starts from commercially available benzoxazoles.[10] This method provides excellent control and high yields, making it suitable for preparing large quantities of N-alkylated benzoxazine derivatives. The causality is clear: by first forming the N-alkyl o-aminophenol intermediate through a selective reduction, the subsequent intramolecular cyclization is far more efficient and avoids the side reactions common to Route A.

Route C (Modern Catalytic Methods): Contemporary organic synthesis offers elegant catalytic solutions. These include Lewis acid-catalyzed ring-opening of aziridines followed by a copper-catalyzed intramolecular cyclization, or palladium-catalyzed tandem reactions.[11] These methods provide access to chiral and highly substituted benzoxazines with excellent stereocontrol, which is critical for developing stereospecific drug candidates.

Detailed Experimental Protocol (Route B)

This protocol is adapted from the work of Kotha et al. and represents a self-validating system for the synthesis of the N-alkylated benzoxazine core.[1]

Step 1: Reductive Opening of Benzoxazole to N-Methyl-2-aminophenol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoxazole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄, ~2.0 eq) and acetic acid (~1.0 eq) in THF. Rationale: The in-situ formation of a borane-like species from NaBH₄ and acetic acid provides a milder reducing agent capable of selectively opening the oxazole ring to the desired aminophenol without reducing the benzene ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting N-methyl-2-aminophenol is often of sufficient purity to be used directly in the next step.

Step 2: Ring Closure to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Setup: To a round-bottom flask, add the crude N-methyl-2-aminophenol from Step 1, acetone, water, and potassium carbonate (K₂CO₃, ~2.0 eq).

  • Cyclization: Add 1,2-dibromoethane (~1.8 eq) to the mixture. Rationale: K₂CO₃ acts as a base to deprotonate both the phenolic hydroxyl and the secondary amine. The bifunctional 1,2-dibromoethane then acts as the electrophile for a sequential intramolecular Williamson ether synthesis and N-alkylation to close the oxazine ring.

  • Reaction: Reflux the mixture for 48-72 hours, monitoring by TLC.

  • Work-up: After cooling, remove the acetone under reduced pressure. Pour the remaining aqueous residue into water and extract with ethyl acetate (4x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by silica gel column chromatography or distillation to yield the final product.

PART 3: Applications in Research and Development

The this compound scaffold is not merely a synthetic curiosity; it is a cornerstone in the development of modern pharmaceuticals.

Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The 1,4-benzoxazine system is a quintessential example, appearing in a wide range of therapeutic agents.[4] Its value stems from its rigid, yet three-dimensional, conformation which allows appended functional groups to be presented to biological receptors in a precise orientation.

  • Anticancer Agents: Numerous derivatives have been developed as potent anti-proliferative compounds.[10] Their mechanism can involve inhibiting angiogenesis (the formation of new blood vessels that feed tumors) or acting on specific signaling pathways within cancer cells.[10]

  • Cardiovascular Drugs: The scaffold is central to the design of dual-acting agents that block the thromboxane A2 receptor (implicated in blood clotting) and activate the prostacyclin receptor (involved in vasodilation), offering a promising strategy for novel anti-thrombotic treatments.[3]

  • Mineralocorticoid Receptor (MR) Antagonists: While not the exact dihydro- variant, the closely related 3-oxo-1,4-benzoxazine core is found in the drug Apararenone .[11][12] Apararenone is a non-steroidal MR antagonist developed for treating diabetic nephropathy and non-alcoholic steatohepatitis, highlighting the therapeutic relevance of this heterocyclic family.[1]

Materials Science

While the 1,4-benzoxazine isomer is primarily explored in medicinal chemistry, the isomeric 1,3-benzoxazines are foundational monomers for a class of high-performance thermosetting polymers known as polybenzoxazines. These materials are prized for their exceptional thermal stability, near-zero volumetric shrinkage during curing, and excellent mechanical properties, finding use in aerospace and electronics.[8] This underscores the versatility of the broader benzoxazine chemical space.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
H312: Harmful in contact with skin.
H332: Harmful if inhaled.
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a deceptively simple heterocycle with profound implications in advanced chemical sciences. Its robust synthesis, versatile reactivity, and presence in clinically relevant molecules establish it as a scaffold of enduring importance. For the medicinal chemist, it offers a proven framework for designing next-generation therapeutics. For the synthetic chemist, it presents an opportunity for methodological innovation. This guide has illuminated the core properties and foundational knowledge required to confidently and effectively utilize this powerful molecular building block in research and development endeavors.

References

  • PubChem. (n.d.). Apararenone. National Center for Biotechnology Information.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information.
  • ChemBK. (2024). This compound.

Sources

Introduction: The Privileged Scaffold of 3,4-Dihydro-2H-1,4-Benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives for Researchers, Scientists, and Drug Development Professionals

The this compound core, a heterocyclic system featuring a benzene ring fused to a morpholine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is earned due to its derivatives' ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[3] The structural rigidity, combined with the specific spatial arrangement of its heteroatoms, makes it an ideal framework for designing novel therapeutic agents. Derivatives of this core are prevalent in compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) activities.[3][4][5] Their significance is underscored by their presence in various pharmaceutical drugs and their utility as building blocks for more complex bioactive molecules.[1] This guide provides a comprehensive review of the synthesis, characterization, biological activities, and structure-activity relationships of these vital compounds.

Part 1: Synthetic Methodologies: Crafting the Benzoxazine Core

The synthesis of the this compound scaffold is a cornerstone of its development as a therapeutic agent. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements. Modern organic synthesis offers a versatile toolkit for constructing this heterocyclic system, moving beyond classical methods to more efficient and elegant strategies.

Key Synthetic Strategies

Several powerful methods have been developed for the synthesis of these derivatives:

  • Copper-Catalyzed Cyclizations: Copper-catalyzed intramolecular cyclizations are another robust method. These reactions can proceed via O-arylation of β-amino alcohols or through cascade reactions involving o-halophenols and 2-halo-amides, offering a direct path to the benzoxazine core, often under mild conditions.[9]

  • Cascade and One-Pot Reactions: To enhance efficiency and sustainability, one-pot cascade reactions have been developed. A notable example involves a cascade hydrogenation and reductive amination, which generates the 1,4-benzoxazine intermediate that can then be functionalized in the same pot.[6]

  • Lewis Acid-Catalyzed Ring Opening: Chiral derivatives can be accessed with high enantioselectivity through the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper-catalyzed cyclization.[8]

The causality behind choosing a specific method often relates to efficiency and the need for specific stereochemistry. For instance, palladium- and copper-catalyzed methods are favored for their high yields and tolerance of diverse functional groups. When enantiopurity is critical, methods like asymmetric hydrogenation or those starting from chiral precursors are employed.[8][10]

Visualizing the Synthesis: A General Workflow

The following diagram illustrates a common synthetic pathway for creating functionalized this compound derivatives, highlighting the key bond-forming steps.

G cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Functionalization 2-Aminophenol 2-Aminophenol Intermediate N-Substituted 2-Aminophenol 2-Aminophenol->Intermediate N-Alkylation α-Halo Ketone/Ester α-Halo Ketone/Ester α-Halo Ketone/Ester->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Core This compound Scaffold Cyclization->Core Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Core->Coupling Final_Product Functionalized Derivative Coupling->Final_Product Aryl_Halide Aryl Halide Aryl_Halide->Coupling G LPS LPS (Inflammatory Stimulus) ROS ROS Production LPS->ROS Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) iNOS, COX-2 LPS->Inflammation Nrf2 Nrf2 ROS->Nrf2 Promotes Release Benzoxazine Benzoxazine Derivative Benzoxazine->Nrf2 Promotes Release Benzoxazine->Inflammation Inhibits Keap1 Keap1 Nrf2->Keap1 Degradation HO1 HO-1 (Antioxidant Enzyme) Nrf2->HO1 Upregulates HO1->ROS Inhibits SAR N4_sub N4-Substitution: - Aryl groups can confer anticancer activity. - Governs receptor interactions (e.g., 5-HT3). core N4_sub->core C2_sub C2-Substitution: - Dimethyl groups increase 5-HT3 antagonism. - Influences stereochemistry and binding. C2_sub->core Benzene_sub Benzene Ring Substitution: - Electron-withdrawing/donating groups modulate activity. - Hydroxyl groups can enhance anticancer potency. Benzene_sub->core

Sources

The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Versatile Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic system where an oxazine ring is fused to a benzene ring.[1] This scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[2] Its inherent structural features, including a defined three-dimensional conformation and multiple sites for chemical modification, make it a versatile framework for the design of novel therapeutic agents.[2] The relative ease of synthesis and the ability to introduce a wide array of substituents allow for the fine-tuning of physicochemical properties and biological activities.[3][4][5] This guide provides a comprehensive overview of the diverse biological activities associated with the this compound scaffold, delving into its mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[6][7]

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this scaffold have been shown to exert their anticancer effects through multiple mechanisms:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain benzoxazine derivatives have been identified as potent inhibitors of CDKs, particularly CDK9, a key regulator of transcription.[7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

  • PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Some 1,4-benzoxazinone derivatives have demonstrated potent inhibitory activity against PI3Kα, a critical component of this pathway, leading to the suppression of tumor growth.[8]

  • Induction of Apoptosis: Several benzoxazine derivatives have been shown to induce apoptosis in cancer cells.[8][9] This programmed cell death is often triggered by the generation of reactive oxygen species (ROS) and DNA damage.[8]

  • Targeting c-Myc G-Quadruplex: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, a crucial oncogene. This leads to the downregulation of c-Myc expression and inhibition of cancer cell proliferation and migration.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.

  • Substitution on the Benzene Ring: The introduction of hydroxyl groups on the benzene ring has been shown to be beneficial for biological activity.[6]

  • Substitution at the N-4 Position: A para-amino group on an aryl substituent at the N-4 position can significantly enhance anticancer potency.[6]

  • Substitution at the C-2 Position: The introduction of substituents at the C-2 position can also modulate activity. For instance, in a series of 5-HT3 receptor antagonists, dimethyl substitution at C-2 increased antagonistic activity compared to methyl or no substitution.[11]

Key Compounds and Efficacy Data
Compound IDCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
Compound 14f PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG7.84–16.2Not specified[6]
Compound 8 MV4-11 (in vivo)2.3 nM (IC50 for CDK9)CDK9 Inhibition[7]
Compound 3 A5490.32Not specified[8]
PI3K/mTOR Inhibitor (Compound 6) HeLa, A5491.35, 1.22PI3Kα Inhibition[8]
Purine Derivative MCF-76.18Induction of Apoptosis[9]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The this compound scaffold has demonstrated promising activity against a range of bacterial and fungal pathogens.[1][12]

Mechanism of Action: Disrupting Microbial Processes

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential microbial processes. For instance, molecular docking studies have indicated that some 2H-benzo[b][3][13]oxazin-3(4H)-one derivatives can bind to E. coli DNA gyrase, an essential enzyme for bacterial DNA replication.[1][13]

Structure-Activity Relationship (SAR) Insights
  • Sulfonamide Moiety: The incorporation of a sulfonamide group, particularly at the 6-position of the benzoxazine ring, has been shown to yield compounds with significant antibacterial and antifungal activity.[12]

  • Substituents on the Benzene Ring: The presence of nitro and trifluoromethyl groups on the benzoxazine ring can enhance antimicrobial potency.[14]

  • Aryl Amine Substituents: In a series of 2H-benzo[b][3][13]oxazin-3(4H)-one derivatives, the nature of the aryl amine substituent played a crucial role in determining the antimicrobial spectrum and potency.[1]

Key Compounds and Efficacy Data
Compound IDTarget Organism(s)Zone of Inhibition (mm) or MIC (µg/mL)Reference
Compound 4e E. coli, S. aureus, B. subtilis22 mm, 20 mm, 18 mm[1]
Benzoxazine-6-sulfonamide derivatives Gram-positive and Gram-negative bacteria, FungiMIC of 31.25 and 62.5 µg/mL[12]
Compound 1c Gram-positive and Gram-negative bacteriaGood activity[14]

Neuroprotective and CNS Activities: Modulating Neuronal Function

Derivatives of the this compound scaffold have also shown potential in the treatment of neurological disorders, exhibiting neuroprotective and CNS-modulatory effects.[15][16]

Mechanism of Action: Diverse Neurological Targets
  • Antioxidant Activity: Some 8-amino-1,4-benzoxazine derivatives have demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration.[15] This antioxidant property is crucial for protecting neurons from damage in various neurodegenerative conditions.

  • Serotonin (5-HT3) Receptor Antagonism: A series of this compound-8-carboxamide derivatives have been identified as potent and long-acting 5-HT3 receptor antagonists.[11] 5-HT3 antagonists are used to manage nausea and vomiting, particularly in chemotherapy patients.

  • Inhibition of GSK3, p38 MAPK, and CDKs: One neuroprotective compound, HSB-13, was found to inhibit glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (MAPK), and cyclin-dependent kinases (CDKs), all of which are implicated in neurodegenerative pathways.[16]

  • Inhibition of Oxidized LDL-induced Apoptosis: A benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), was shown to protect human umbilical vein endothelial cells from apoptosis induced by oxidized low-density lipoprotein (oxLDL) by inhibiting the levels of integrin beta4, ROS, NF-kappaB, and P53.[17]

Structure-Activity Relationship (SAR) Insights
  • Substitution at C-3 and C-8: For neuroprotective activity, 3-alkyl substituents appear to be essential. Within this series, an 8-benzylamino substituent was found to be most active.[14][15]

  • Carboxamide Moiety: The 8-carboxamide functionality is a key feature for 5-HT3 receptor antagonism.[11]

  • Substituents at C-2: Introduction of substituents at the 2-position of the 1,4-benzoxazine ring increased the 5-HT3 antagonistic activities, with dimethyl substitution being the most effective.[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

General Workflow for Screening Biological Activity

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanistic Studies cluster_3 Lead Optimization & In Vivo Studies Synthesis Synthesis of Benzoxazine Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Purification->Antimicrobial Neuro Neuroprotective Screening Purification->Neuro MoA Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Anticancer->MoA Active Hits Antimicrobial->MoA Neuro->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR Tox In Vitro Toxicity MoA->Tox LeadOpt Lead Optimization SAR->LeadOpt Tox->LeadOpt InVivo In Vivo Efficacy & PK/PD Studies LeadOpt->InVivo G Compound Benzoxazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Mito Mitochondrial Stress ROS->Mito DNA_Damage->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by a hypothetical bioactive benzoxazine derivative.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold in other therapeutic areas. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the design and optimization of new drug candidates based on this privileged scaffold.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]
  • Anonymous. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]
  • Anonymous. (n.d.).
  • Shinde, M. V. (2024, August 16). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of this compound-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]
  • Anonymous. (2025, August 5). Antimicrobial evaluation of 1,4-benzoxazine derivatives.
  • Anonymous. (2025, August 7). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration.
  • Al-Zoubi, R. M., Al-Subeh, S., Ko, Y. S., & Park, C. H. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(23), 7804. [Link]
  • Anonymous. (n.d.). Synthesis and Evaluation of a 3, 4‐dihydro‐2H ‐benzoxazine Derivative as a Potent CDK9 Inhibitor for Anticancer Therapy.
  • Kotha, S., Bindra, V., & Kuki, A. (n.d.).
  • Cossy, J., & de F. T. D. (2005). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 3(14), 2591. [Link]
  • Anonymous. (2025, August 10). ChemInform Abstract: Synthesis of 3,4‐Dihydro‐2H‐1,4‐benzoxazines and Their Oxo Derivatives: A Review.
  • Gaber, A. M. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
  • Shinde, M. V. (2025, October 5). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]
  • Nagapu, L., Akkewar, D., Kuester, M., & Babu, B. N. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1538–1541. [Link]
  • Anonymous. (n.d.). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed. [Link]
  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372–389. [Link]
  • Akhter, M., Shaikh, H., Hasan, S. M., & Alam, M. M. (2025, August 6). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.
  • Zhang, W., Wu, Y., Cao, S., & Nakai, Y. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
  • Sharaf Eldin, N. A. E. (2025, August 7). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Anonymous. (n.d.). Synthesis of enantiopure this compound analogues for potential biological applications.
  • Anonymous. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[3][13]xazin-3(4H).
  • Anonymous. (n.d.). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Kongsriprapan, S., Pitsa, P., Weraarpachai, W., Meepowpan, P., & Kuno, M. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 567. [Link]
  • Kim, H. Y., Jun, M., Kim, M. J., Kim, J., & Lee, C. J. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Experimental Neurobiology, 24(2), 149. [Link]
  • Liu, X., Zhao, J., Xu, J., Zhao, B., Zhang, Y., Zhang, S., & Miao, J. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. Bioorganic & Medicinal Chemistry Letters, 19(10), 2896–2900. [Link]

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-Benzoxazine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-1,4-benzoxazine, a heterocyclic compound featuring a benzene ring fused to a morpholine ring, serves as a pivotal structural motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of pharmacological activities, making this scaffold a subject of intense research and development.[1] This guide provides a comprehensive technical overview of the core chemical structure, systematic numbering, synthesis, and detailed spectroscopic characterization of this compound, offering field-proven insights for professionals engaged in its study and application.

Part 1: Core Chemical Structure and IUPAC Numbering

The foundational structure of this compound consists of a bicyclic system where a benzene ring is fused to a 1,4-oxazine ring. The "dihydro" designation indicates the saturation of two positions in the oxazine ring, and "2H" specifies the location of the saturated carbon atom bearing a hydrogen.

IUPAC Nomenclature and Numbering Convention

According to IUPAC nomenclature, the numbering of the benzoxazine ring system commences from the oxygen atom, which is assigned position 1. The numbering proceeds around the heterocyclic ring to the nitrogen atom at position 4, and subsequently around the benzene ring.[2]

Below is a visual representation of the chemical structure and the standardized IUPAC numbering for this compound.

Caption: Chemical structure and IUPAC numbering of this compound.

Part 2: Synthesis and Mechanistic Insights

The synthesis of the this compound core can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Synthetic Approach from 2-Aminophenol

A well-established and straightforward method involves the reaction of a 2-aminophenol derivative with a two-carbon electrophile, such as 1,2-dibromoethane. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular O-alkylation to close the oxazine ring.

Experimental Protocol: Synthesis from 2-Aminophenol and 1,2-Dibromoethane [1]

  • Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as acetone, add 1,2-dibromoethane (approximately 1.8 equivalents).

  • Base Addition: Add an aqueous solution of a base, for instance, potassium carbonate (approximately 1.85 equivalents).

  • Reflux: Heat the resulting mixture to reflux for an extended period, typically around 72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, remove the acetone under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Copper-Catalyzed Intramolecular Cyclization: A Modern Approach

More contemporary and efficient syntheses often employ transition metal catalysis, with copper-catalyzed intramolecular cyclization being a prominent method.[3][4] This approach offers milder reaction conditions and often leads to higher yields and purity. The general strategy involves the formation of an N-(2-haloaryl)ethanolamine intermediate, which then undergoes a copper-catalyzed intramolecular C-N bond formation.

Causality and Advantages of Copper Catalysis:

The use of a copper catalyst facilitates the intramolecular C-N bond formation, which can be challenging to achieve under thermal conditions without a catalyst.[5][6] The copper(I) species is believed to coordinate to both the nitrogen and the aryl halide, bringing them into proximity and lowering the activation energy for the cyclization. This method is often preferred due to its compatibility with a wider range of functional groups and its ability to proceed under milder conditions, thus minimizing side reactions.[7]

G start 2-Halophenol + Activated Aziridine intermediate Lewis Acid-Catalyzed Ring Opening start->intermediate cyclization Cu(I)-Catalyzed Intramolecular C-N Cyclization intermediate->cyclization product This compound cyclization->product

Caption: Workflow for the copper-catalyzed synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Part 3: Spectroscopic Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. Based on structurally similar compounds, the following chemical shifts are expected.[8]

Proton Assignment Chemical Shift (δ) ppm (Predicted in DMSO-d₆) Multiplicity
Aromatic Protons~6.7 - 6.8Multiplet
O-CH₂-CH₂-NH~4.2Triplet
O-CH₂-CH₂-NH~3.3Triplet
NH~5.8Singlet (broad)

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
Aromatic Carbons~115 - 145
O-CH₂-CH₂-NH~65
O-CH₂-CH₂-NH~45
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3300 - 3500 (sharp)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-O-C Asymmetric Stretch~1230
C-N Stretch~1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound is expected at m/z 135.[9]

Part 4: Physicochemical Properties and Applications

Physicochemical Data
Property Value Source
Molecular Formula C₈H₉NOPubChem[9]
Molecular Weight 135.16 g/mol PubChem[9]
Appearance Colorless to yellow liquidTCI Chemicals
Boiling Point 85°C @ 0.75 mmHgChemBK[10]
Solubility Sparingly soluble in waterChemBK[10]
CAS Number 5735-53-5PubChem[9]
Applications in Drug Development and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a number of biologically active compounds.[11] Derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[11] In materials science, benzoxazine-based monomers are utilized in the formulation of high-performance thermosetting polymers known as polybenzoxazines, which exhibit excellent thermal stability and mechanical properties.[12]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, numbering, synthesis, and spectroscopic characterization of this compound. A thorough understanding of these fundamental aspects is crucial for researchers and scientists working on the development of novel therapeutics and advanced materials based on this versatile heterocyclic scaffold. The synthetic protocols and characterization data presented herein serve as a valuable resource for the design and execution of future research in this exciting field.

References

  • BenchChem. (n.d.). 1H and 13C NMR Characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine.
  • SpectraBase. (n.d.). Methyl 3,4-dihydro-2H-[8][14]-benzoxazine-2-acetate.
  • PubChem. (n.d.). This compound.
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918.
  • Kotha, S., Bindra, V., & Kuki, A. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....
  • SpectraBase. (n.d.). 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-3-thioxo-, ethyl ester.
  • PubMed. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones.
  • ChemBK. (n.d.). This compound.
  • Petrakova, V., Kireev, V., Onuchin, D., & Sirotin, I. S. (2021).
  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.
  • ResearchGate. (n.d.). IR spectra of benzoxazine monomers.
  • ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
  • ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][2][8] oxazine.
  • Kaewpuang, A., et al. (2021).
  • Royal Society of Chemistry. (n.d.). High Performance Crosslinked Polyimide Based on Main-Chain Type Polybenzoxazine.
  • Gandeepan, P., & Cheng, C. H. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(9), 3531–3536.
  • Sadasivan, S., & Ramakrishnan, S. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 335-345.
  • CAS Common Chemistry. (n.d.). 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine.
  • ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
  • Lavandera, I., et al. (2015). Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. The Journal of Organic Chemistry, 80(8), 3953–3962.
  • TCI Chemicals. (n.d.). This compound.

Sources

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the 1,4-Benzoxazine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including established pharmaceuticals and promising clinical candidates. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a 1,4-oxazine ring, render it a versatile template for drug design. This in-depth technical guide provides a comprehensive exploration of the fundamental chemistry of the 1,4-benzoxazine ring system, intended for researchers, scientists, and professionals in drug development. We will delve into the key synthetic strategies, explore the nuanced reactivity of the ring system, detail essential experimental protocols, and illuminate its profound significance in medicinal chemistry, supported by authoritative references and practical insights.

Introduction: The Strategic Importance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine ring system, characterized by the fusion of a benzene ring with an oxazine ring containing oxygen and nitrogen atoms at the 1 and 4 positions, has garnered significant attention in the field of medicinal chemistry.[1] This heterocyclic framework is not merely a synthetic curiosity but a cornerstone of numerous compounds exhibiting a broad spectrum of pharmacological activities.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

The inherent chemical stability of the 1,4-benzoxazine motif, coupled with its capacity for diverse functionalization, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this ring system have demonstrated a remarkable range of therapeutic applications, including antibacterial, antifungal, anti-Parkinson's, anti-Alzheimer's, and antihypertensive activities.[1] This guide will provide the foundational chemical knowledge necessary to effectively harness the potential of this versatile scaffold in the pursuit of novel therapeutic agents.

Synthetic Strategies for the Construction of the 1,4-Benzoxazine Scaffold

The construction of the 1,4-benzoxazine ring system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Approaches

Historically, the most common methods for synthesizing 1,4-benzoxazine derivatives involve the condensation of 2-aminophenols with suitable bifunctional reagents. These methods are valued for their simplicity and the ready availability of the starting materials.

A prevalent strategy involves the reaction of a 2-aminophenol with an α-halocarbonyl compound, such as chloroacetyl chloride or ethyl bromoacetate.[1] This initial acylation or alkylation is followed by an intramolecular cyclization to form the oxazine ring.

Experimental Protocol: Synthesis of the Core Scaffold - 2H-1,4-Benzoxazin-3(4H)-one

This protocol outlines a classical and reliable method for the synthesis of the foundational 2H-1,4-benzoxazin-3(4H)-one structure.

  • Step 1: Acylation of 2-Aminophenol.

    • In a suitable reaction vessel, a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g), and chloroform (1400 ml) is prepared.

    • Chloroacetyl chloride (104 g) is added slowly to the stirred mixture.

    • The reaction is allowed to proceed at room temperature for 2 hours, during which the chloroacetamide derivative precipitates.

  • Step 2: Intramolecular Cyclization.

    • The chloroacetamide derivative is filtered from the reaction mixture.

    • The isolated solid is then added portionwise with stirring to 1 liter of a sodium hydroxide solution.

    • The resulting 2H-1,4-benzoxazine-3(4H)-one precipitates from the solution.

  • Step 3: Isolation and Purification.

    • The product is collected by filtration and washed thoroughly with water.

    • The crude product can be further purified by recrystallization to yield the final compound with a melting point of 169°-170°C.

Modern Catalytic and Cascade Reactions

More contemporary approaches leverage the efficiency of metal catalysis and the elegance of cascade reactions to construct the 1,4-benzoxazine core, often with greater control over stereochemistry and functional group tolerance.

One innovative method involves a Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols.[2][3] This process proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure to furnish the 1,4-benzoxazine scaffold.[2][3] Another strategy utilizes a ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols to afford a diverse range of 2H-1,4-benzoxazin-3(4H)-ones.

The following diagram illustrates a generalized synthetic workflow for the construction of the 1,4-benzoxazine ring system.

G cluster_0 Classical Condensation cluster_1 Modern Catalytic Methods aminophenol 2-Aminophenol intermediate1 Acyclic Intermediate aminophenol->intermediate1 Acylation/ Alkylation halocarbonyl α-Halocarbonyl Compound halocarbonyl->intermediate1 benzoxazinone 1,4-Benzoxazin-3-one intermediate1->benzoxazinone Intramolecular Cyclization (Base) benzoxazole Benzoxazole intermediate2 Ring-Opened Intermediate benzoxazole->intermediate2 Y(OTf)₃ Catalysis Ring Opening propargyl_alcohol Propargylic Alcohol propargyl_alcohol->intermediate2 benzoxazine Substituted 1,4-Benzoxazine intermediate2->benzoxazine Regioselective Ring Closure

Caption: Key Synthetic Pathways to the 1,4-Benzoxazine Core.

Fundamental Reactivity of the 1,4-Benzoxazine Ring System

The chemical behavior of the 1,4-benzoxazine ring system is a rich interplay of the aromatic character of the fused benzene ring and the electronic properties of the heterocyclic portion. Understanding this reactivity is paramount for the strategic modification and functionalization of the scaffold.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the 1,4-benzoxazine system is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the fused oxazine ring, which contains both an electron-donating ether oxygen and an electron-withdrawing amide nitrogen (in the case of the common 2H-1,4-benzoxazin-3(4H)-one core).

Studies on the bromination and nitration of 2H-1,4-benzoxazin-3(4H)-one have revealed a complex substitution pattern that is highly dependent on the reaction conditions.[2]

  • Nitration : Treatment with a mixture of sulfuric and nitric acid typically leads to substitution at the 6-position, and subsequently at the 8-position to yield the 6,8-dinitro derivative.[2] However, using a nitrosation-nitration protocol with sodium nitrite and fuming nitric acid can favor substitution at the 7-position.[2]

  • Bromination : Bromination in glacial acetic acid affords the 6-bromo derivative, which can be further brominated to the 6,7-dibromo compound.[2] In contrast, performing the reaction in chloroform favors the formation of the 7-bromo derivative.[2]

This variable regioselectivity highlights the delicate balance of electronic and steric factors influencing the reactivity of the aromatic ring. The following diagram illustrates the observed regioselectivity in the nitration of 2H-1,4-benzoxazin-3(4H)-one.

G cluster_0 Nitration Conditions start 2H-1,4-Benzoxazin-3(4H)-one reagents1 H₂SO₄ / HNO₃ start->reagents1 reagents2 NaNO₂ / fuming HNO₃ start->reagents2 product1 6-Nitro Derivative reagents1->product1 Major product3 7-Nitro Derivative reagents2->product3 Major product2 6,8-Dinitro Derivative product1->product2 Further Nitration

Caption: Regioselectivity of Nitration on the 1,4-Benzoxazin-3-one Core.

Reactions of the Heterocyclic Ring

The oxazine portion of the scaffold also exhibits characteristic reactivity. Ring-opening reactions are particularly significant, especially in the context of benzoxazine-based polymers where thermal curing induces ring-opening polymerization to form a highly cross-linked phenolic network.

Furthermore, the heterocyclic ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. For instance, gem-difluoroenamides can undergo an intramolecular nucleophilic vinylic substitution (SₙV) to form 2-fluoro-1,4-benzoxazines.

Spectroscopic Characterization

The structural elucidation of 1,4-benzoxazine derivatives relies heavily on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectra of 1,4-benzoxazines display characteristic signals for the aromatic protons, the chemical shifts of which are influenced by the substitution pattern. For 2H-1,4-benzoxazin-3(4H)-one derivatives, the methylene protons of the oxazine ring typically appear as a singlet at around 4.6 ppm. The N-H proton of the amide usually gives a broad singlet at around 10.8 ppm.

  • ¹³C NMR : The carbon NMR spectra provide valuable information about the carbon framework. The carbonyl carbon of the 2H-1,4-benzoxazin-3(4H)-one core resonates at approximately 165 ppm. The methylene carbon of the oxazine ring is typically observed around 67 ppm.

The following table summarizes characteristic ¹³C NMR chemical shifts for a representative 6-substituted 2H-1,4-benzoxazin-3(4H)-one derivative.

Carbon AtomApproximate Chemical Shift (ppm)
C=O (C3)165.5
C-O (C4a)142.4
C-N (C8a)128.5
CH₂ (C2)67.3
Substituted Aromatic Carbons109-147

Data compiled from representative spectra.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups within the 1,4-benzoxazine structure. For 2H-1,4-benzoxazin-3(4H)-one derivatives, the most prominent absorption bands include:

  • N-H Stretch : A sharp peak in the region of 3200-3100 cm⁻¹.

  • C=O Stretch : A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the amide carbonyl group.

  • C-O-C Stretch : Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazine ring are typically observed in the 1250-1050 cm⁻¹ region.

Significance in Drug Discovery and Development

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

Table of Biologically Active 1,4-Benzoxazine Derivatives

Compound ClassTherapeutic AreaMechanism of Action (if known)
Ofloxacin/LevofloxacinAntibacterialDNA gyrase and topoisomerase IV inhibitors
EtifoxineAnxiolyticPositive allosteric modulator of GABAA receptors
Neuroprotective AgentsNeurodegenerative DiseasesAntioxidant, inhibition of oxidative stress-mediated neuronal degeneration[5]
Antimicrobial AgentsInfectious DiseasesInhibition of microbial growth through various mechanisms[6]
Anticancer AgentsOncologyVarious, including inhibition of cell proliferation

The continued exploration of the 1,4-benzoxazine ring system's chemical space promises to yield novel therapeutic agents with improved efficacy and safety profiles. The fundamental chemical principles outlined in this guide provide a solid foundation for the rational design and synthesis of the next generation of 1,4-benzoxazine-based drugs.

References

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publisher.
  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate.
  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. RSC Publishing.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Preprints.org.
  • Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.

Sources

The Emerging Therapeutic Potential of 3,4-Dihydro-2H-1,4-Benzoxazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of this versatile core, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, chemical properties, and burgeoning therapeutic applications. We will delve into the causality behind synthetic choices, detail key experimental protocols, and illuminate the structure-activity relationships that drive the diverse pharmacological effects of these analogs, including their neuroprotective, antimicrobial, anticancer, and antiviral activities.

Introduction: The this compound Core

The this compound is a bicyclic heterocyclic system where a benzene ring is fused to an oxazine ring.[1] This structural arrangement confers a unique combination of rigidity and conformational flexibility, making it an ideal scaffold for interacting with various biological targets.[2] The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[3] A literature survey reveals a growing number of patents and publications centered on 1,4-benzoxazine derivatives, highlighting their potential in addressing a spectrum of diseases.[4][5]

Synthetic Methodologies: Crafting the Benzoxazine Scaffold

The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Classical Approaches: Condensation Reactions

A common and straightforward method involves the condensation of 2-aminophenols with α-halocarbonyl compounds or their equivalents.[6] This approach is advantageous for its simplicity and the ready availability of starting materials.

Experimental Protocol: Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one [1]

  • Step 1: To a suspension of 2-aminophenol (50.0 mmol), tetra-n-butylammonium bromide (TEBA) (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) is added dropwise over 20 minutes.

  • Step 2: The reaction mixture is stirred for 1 hour at 0°C and then heated to 55°C for 16 hours.

  • Step 3: The mixture is concentrated under reduced pressure and diluted with water.

  • Step 4: The resulting precipitate is filtered, washed with water, dried under vacuum, and recrystallized from ethanol to yield the desired product.

Modern Catalytic Strategies

More recent and sophisticated methods employ transition-metal catalysis to achieve higher efficiency, regioselectivity, and enantioselectivity.[7] Palladium- and copper-catalyzed reactions have proven particularly effective for the intramolecular C-N and C-O bond formations required to construct the benzoxazine ring.[8]

A notable example is the efficient synthesis of chiral 3,4-dihydro-1,4-benzoxazine derivatives through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[7] This stepwise approach provides excellent enantio- and diastereospecificity.[7]

Diagram: General Synthetic Pathway to 3,4-Dihydro-2H-1,4-Benzoxazines

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 2-Aminophenol 2-Aminophenol N-substituted\n2-aminophenol N-substituted 2-aminophenol 2-Aminophenol->N-substituted\n2-aminophenol Alkylation alpha-Halo-ketone alpha-Halo-ketone alpha-Halo-ketone->N-substituted\n2-aminophenol This compound This compound N-substituted\n2-aminophenol->this compound Intramolecular Cyclization G cluster_0 Cytoplasm cluster_1 Nucleus Benzoxazine_Analog Benzoxazine_Analog Nrf2_Keap1_Complex Nrf2-Keap1 Complex Benzoxazine_Analog->Nrf2_Keap1_Complex Inhibits Keap1 Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1_Complex->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

Caption: Benzoxazine analogs can induce neuroprotection by activating the Nrf2 antioxidant pathway.

Antimicrobial Activity: Targeting Bacterial Enzymes

Derivatives of 1,4-benzoxazine have shown promising activity against a range of bacteria and fungi. [9][10]The mechanism of action for their antibacterial effects is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. [1]By inhibiting this enzyme, the benzoxazine analogs can effectively halt bacterial proliferation.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of 1,4-benzoxazine derivatives is an area of active investigation. [11]These compounds have been shown to inhibit the proliferation of various cancer cell lines. [12][13]The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival. [14]Some derivatives have been found to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region. [15] Table 1: Anticancer Activity of Selected 1,4-Benzoxazine Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2b MCF-7 (Breast)2.27[14]
4b MCF-7 (Breast)3.26[14]
2b HCT-116 (Colon)4.44[14]
4b HCT-116 (Colon)7.63[14]
Compound 4d HT-1080 (Fibrosarcoma)15.59 ± 3.21[6]
Compound 4d A-549 (Lung)18.32 ± 2.73[6]
Compound 4d MCF-7 (Breast)17.28 ± 0.33[6]
Compound 4d MDA-MB-231 (Breast)19.27 ± 2.73[6]
Antiviral Activity: Inhibiting Viral Replication

Recent studies have highlighted the potential of 1,4-benzoxazine derivatives as antiviral agents, particularly against influenza viruses. [16][17]The mechanism of action is thought to involve the inhibition of viral neuraminidase, an enzyme that is essential for the release of new virus particles from infected cells. [18][19] Table 2: Anti-Influenza Virus Activity of Selected 1,4-Benzoxazine Analogs

Compound IDVirus StrainIC₅₀ (µM)Reference
1a A/Hanfang/359/95 (H3N2)44.40[16]
8a A/Hanfang/359/95 (H3N2)44.40[16]
11a A/Hanfang/359/95 (H3N2)40.52[16]
10b A/Hanfang/359/95 (H3N2)48.68[16]
2a A/FM/1/47 (H1N1)11.58[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic core. For instance, in the context of neuroprotection, the presence of 3-alkyl substituents has been found to be crucial for efficient activity. [20]Furthermore, within a series of 3-alkyl benzoxazines, those bearing an 8-benzylamino substituent were identified as the most potent neuroprotective agents without significant cytotoxicity. [20] In the realm of anticancer activity, substitutions on the benzoxazine ring have been shown to significantly impact cytotoxicity. For example, certain substitutions can enhance the compounds' ability to disrupt cancer cell membrane permeability and induce cell death. [14]

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core, coupled with its diverse and potent biological activities, makes it an attractive starting point for drug discovery programs. While many of the current studies are in the preclinical phase, the promising results obtained thus far warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Additionally, a deeper understanding of the molecular mechanisms of action will be crucial for the rational design of next-generation 1,4-benzoxazine-based drugs. To date, there is a lack of extensive clinical trial data for this class of compounds, indicating that their journey to the clinic is still in its early stages. Nevertheless, the compelling preclinical data suggest that this compound and its analogs hold significant promise for addressing a range of unmet medical needs.

References

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
  • IC 50 values a (mM) of compounds 4a-l. ResearchGate.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.
  • Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. National Institutes of Health.
  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives. MDPI.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. R Discovery.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Royal Society of Chemistry.
  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI.
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
  • Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. PubMed Central.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.
  • Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. Nature.
  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. ResearchGate.
  • Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. Frontiers.
  • Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. Semantic Scholar.
  • 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). ResearchGate.
  • Antiviral Agents – Benzazine Derivatives. PubMed Central.
  • The Antioxidant Defense System Keap1-Nrf2 Comprises a Multiple Sensing Mechanism for Responding to a Wide Range of Chemical Comp. SciSpace.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. MDPI.
  • 1 H NMR spectrum of... ResearchGate.
  • Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central.
  • Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs. PubMed Central.
  • Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed.
  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PubMed Central.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PubMed Central.
  • The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. PubMed Central.
  • Studies on Benzoxazine Derivaties. International Journal for Research in Applied Science & Engineering Technology.
  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI.
  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.

Sources

pharmacological potential of 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Potential of the 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for designing novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, neuroprotective, and cardiovascular effects.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering field-proven insights and detailed experimental methodologies to support further research and development in this promising area.

The this compound Core: Synthesis and Properties

The this compound structure consists of a benzene ring fused to an oxazine ring. This bicyclic system serves as a foundational motif in numerous natural and synthetic bioactive compounds.[1][5] Its relative chemical simplicity and accessibility have encouraged the development of diverse and efficient synthetic strategies.

A common and effective approach to synthesizing the core involves the cyclization of o-aminophenol derivatives. One such strategy is the reaction with 1,2-dibromoethane.[6] More advanced methods, such as copper-catalyzed intramolecular C-N cyclization, offer excellent control over stereochemistry, yielding enantiopure analogues which are critical for studying receptor selectivity and pharmacological activity.[2][7]

G cluster_0 General Synthesis Workflow o-Aminophenol o-Aminophenol Reaction Cyclization Reaction (e.g., Base-mediated, Cu(I)-catalyzed) o-Aminophenol->Reaction Dielectrophile e.g., 1,2-Dibromoethane or Activated Aziridine Dielectrophile->Reaction Benzoxazine_Core This compound Scaffold Reaction->Benzoxazine_Core Functionalization Further Derivatization (e.g., N-alkylation, Arylation) Benzoxazine_Core->Functionalization Final_Compound Bioactive Derivative Functionalization->Final_Compound

Caption: General synthetic pathway to this compound derivatives.

Antimicrobial Potential: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8] Their mechanism of action is often attributed to the disruption of microbial processes through their unique heterocyclic structure.[9][10]

Mechanism and Structure-Activity Relationship (SAR)

Derivatives of 1,4-benzoxazine have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as various fungal strains.[5][8] The introduction of specific functional groups, such as sulfonamides or aryl amines, can significantly enhance antimicrobial potency.[8][11] For instance, studies have shown that certain 2H-benzo[b][5][10]oxazin-3(4H)-one derivatives exhibit potent, broad-spectrum activity.[8] Molecular docking studies suggest that these compounds may act by targeting essential bacterial enzymes like DNA gyrase.[8]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative benzoxazine derivatives against various microbial strains.

Compound IDTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)Reference
4e E. coli22Not Reported[8]
4e S. aureus20Not Reported[8]
4e B. subtilis18Not Reported[8]
2h Gram-positive bacteriaNot Reported31.25[11]
2j Gram-negative bacteriaNot Reported31.25[11]
2k FungiNot Reported62.5[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a critical measure of antimicrobial potency.

Objective: To determine the lowest concentration of a benzoxazine derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test benzoxazine compound, dissolved in a suitable solvent (e.g., DMSO).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Microbial inoculum, adjusted to 0.5 McFarland standard.

  • Positive control (standard antibiotic, e.g., Ciprofloxacin).

  • Negative control (medium only).

  • Incubator.

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized microbial suspension in broth so that the final concentration in each well, after adding 100 µL, is approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Activity: Inducing DNA Damage and Apoptosis

The benzoxazine scaffold has proven to be a valuable pharmacophore for the development of novel anticancer agents.[12] Certain derivatives exhibit moderate to good potency against a range of cancer cell lines, including those from liver, lung, and breast cancers.[12][13][14]

Mechanism of Action: DNA Intercalation and Cell Cycle Arrest

A key anticancer mechanism for some 2H-benzo[b][5][10]oxazin-3(4H)-one derivatives involves their ability to function as rigid planar compounds that intercalate into tumor cell DNA.[13][14] This interaction can induce significant DNA damage, leading to the upregulation of damage markers like γ-H2AX.[13] Consequently, these compounds can trigger programmed cell death (apoptosis) via the activation of caspases and may also induce autophagy.[13] Structure-activity relationship (SAR) analysis indicates that substitutions at the 4-position of the benzoxazine ring can significantly enhance potency.[12]

G Benzoxazine 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative Intercalation DNA Intercalation Benzoxazine->Intercalation DNA Tumor Cell DNA DNA->Intercalation Damage DNA Damage (γ-H2AX ↑) Intercalation->Damage Apoptosis Apoptosis (Caspase-7 ↑) Damage->Apoptosis Autophagy Autophagy (LC3 ↑) Damage->Autophagy CellDeath Tumor Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Anticancer mechanism of action for certain benzoxazine derivatives.

Quantitative Data: In Vitro Antiproliferative Activity
Compound IDCancer Cell LineIC50 (µM)Reference
14f PC-3 (Prostate)7.84[12]
14f MDA-MB-231 (Breast)12.1[12]
14f MIA PaCa-2 (Pancreas)13.5[12]
c18 Huh-7 (Liver)19.05[13]
c5 Huh-7 (Liver)28.48[13]
14b A549 (Lung)7.59[14]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a benzoxazine derivative on a cancer cell line by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., A549, Huh-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test benzoxazine compound, dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Central Nervous System (CNS) and Neuroprotective Applications

The this compound scaffold is also a key component in compounds targeting the central nervous system. Notably, derivatives have been developed as potent antagonists for serotonin-3 (5-HT3) receptors, and others have shown significant neuroprotective properties.[15]

Serotonin-3 (5-HT3) Receptor Antagonism

A series of this compound-8-carboxamide derivatives have been synthesized and evaluated as 5-HT3 receptor antagonists.[15] These receptors are involved in processes like emesis and anxiety. SAR studies revealed that introducing substituents at the 2-position of the benzoxazine ring increased antagonistic activity.[15] One derivative, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, showed exceptionally high affinity for 5-HT3 receptors with a Ki value of 0.019 nM and long-lasting activity.[15]

Neuroprotective Effects

Certain highly substituted 1,4-benzoxazine derivatives have demonstrated potent neuroprotective activity in animal models of excitotoxic lesions. Oxidative stress is a key factor in the progression of several neurodegenerative diseases, and compounds that can mitigate its effects are of high therapeutic interest.[16] The development of benzoxazine derivatives as neuroprotective agents represents a promising avenue for treating conditions like Alzheimer's disease.[16]

Cardiovascular and Anti-Thrombotic Potential

Derivatives of this compound have been investigated for their potential in treating cardiovascular and thrombotic diseases. A novel series of these compounds were identified as dual-acting agents, functioning as both thromboxane A2 (TXA2) receptor antagonists and prostacyclin (PGI2) receptor agonists.[17]

This dual action is particularly advantageous for anti-platelet therapy. TXA2 promotes platelet aggregation, while PGI2 inhibits it. Simultaneously blocking the pro-aggregatory pathway and stimulating the anti-aggregatory pathway can lead to a potent anti-thrombotic effect. One promising candidate from this series was identified as a potential treatment in the anti-thrombotic and cardiovascular fields, with the benefit of avoiding hypotensive side effects.[17]

Conclusion and Future Outlook

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a template for the design of a wide array of pharmacologically active molecules. Its synthetic tractability allows for extensive structural modifications, enabling fine-tuning of its biological activity. The demonstrated potential of its derivatives as antimicrobial, anticancer, neuroprotective, and cardiovascular agents underscores the immense therapeutic promise held within this heterocyclic system.[1][2] Future research should focus on optimizing lead compounds through detailed SAR studies, exploring novel synthetic methodologies to access greater chemical diversity, and conducting in-depth preclinical and clinical evaluations to translate these promising findings into tangible therapeutic solutions.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Scholar.
  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Google Scholar.
  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (n.d.). MDPI.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal.
  • activity relationships of this compound-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. (1996). PubMed.
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). PubMed.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2010). ResearchGate.
  • Development of 3,4-dihydro-2H-benzo[5][10]oxazine Derivatives as Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists. (2006). PubMed.
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS AND REACTIONS OF this compound DERIVATIVES. (n.d.). Semantic Scholar.
  • Obtainment of this compound enantiopure analogues for potential biological applications. (n.d.). Prime Scholars.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central.
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. (n.d.). PubMed Central.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][10]oxazin-3(4H). (n.d.). National Institutes of Health.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society.
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. (n.d.). Royal Society of Chemistry.
  • Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[5][7]-hydride shift cyclization reaction. (2021). ResearchGate.

Sources

An In-depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 3,4-dihydro-2H-1,4-benzoxazine. This heterocyclic scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active compounds. This document aims to serve as a valuable resource, offering both foundational knowledge and practical insights into the handling and chemical manipulation of this important molecule.

Core Molecular Structure and Properties

This compound, also known as benzomorpholine, possesses a bicyclic structure where a benzene ring is fused to a morpholine ring. This unique arrangement imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is noteworthy that while often described as a solid, it can also exist as a liquid, suggesting a melting point close to ambient temperature.

PropertyValueSource(s)
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol [1]
Appearance Solid or colorless to yellow to orange clear liquid[2][3][4]
Boiling Point 85 °C at 0.75 mmHg[4]
Melting Point Not definitively reported for the pure compound; a substituted derivative, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, has a melting point of 113.5-122.5 °C.[5]
Solubility Sparingly soluble in water (0.26 g/L at 25 °C).[4][6]
CAS Number 5735-53-5[1]
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the oxazine ring typically appear as multiplets, while the aromatic protons will present as a complex multiplet.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 7.0m
O-CH₂~4.3t
N-CH₂~3.4t
N-HBroad singlets (broad)

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-O~145
Aromatic C-N~135
Aromatic C-H115 - 125
O-CH₂~65
N-CH₂~42

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions are:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Stretch1500 - 1600
C-O-C Asymmetric Stretch~1230
C-N Stretch1000 - 1250

1.2.4. Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of fragments from the oxazine ring.

Synthesis of this compound

Several synthetic routes to the this compound core have been reported, often with variations to introduce substituents for structure-activity relationship (SAR) studies in drug discovery.[6][10] A common and straightforward laboratory-scale synthesis involves the reaction of o-aminophenol with a two-carbon electrophile.

Synthesis from o-Aminophenol and 1,2-Dibromoethane

This method provides a direct route to the parent benzoxazine ring system. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of o-aminophenol in a suitable solvent such as acetone, add a base, typically potassium carbonate.

  • Addition of Electrophile: Add 1,2-dibromoethane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound as a clear liquid.[6]

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is characterized by the interplay between the electron-rich aromatic ring and the secondary amine in the oxazine ring. This allows for a variety of functionalization reactions.

N-Functionalization

The nitrogen atom of the secondary amine is nucleophilic and can readily undergo alkylation and acylation reactions.

3.1.1. N-Alkylation: Reaction with alkyl halides in the presence of a base affords N-substituted derivatives. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of benzoxazine-based compounds.[6]

3.1.2. N-Acylation: Acylation with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This reaction can be used to introduce a variety of functional groups or to protect the nitrogen atom during subsequent reactions.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused oxazine ring. The ortho and para positions relative to the oxygen and nitrogen atoms are the most likely sites for substitution. Common electrophilic aromatic substitution reactions include:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Halogenation: Introduction of halogen atoms (e.g., Br, Cl).

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

Oxidation and Reduction

The oxazine ring can be susceptible to oxidation and reduction reactions, although these are less commonly reported for the parent compound compared to its derivatives. Oxidation can potentially lead to the formation of benzoxazinone derivatives.[11] Reduction of the aromatic ring would require harsh conditions and is generally not a common transformation.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many benzoxazine derivatives have shown potent activity against various strains of bacteria and fungi.

  • Anticancer Activity: The benzoxazine core has been incorporated into molecules designed as anticancer agents.

  • Antithrombotic Activity: Certain derivatives have been developed as dual-function antithrombotic compounds, acting as both thrombin inhibitors and glycoprotein IIb/IIIa receptor antagonists.[12]

  • Antitubercular and Antiviral Properties: The versatility of the benzoxazine scaffold has led to its investigation in the development of agents against tuberculosis and various viruses.

The ability to readily functionalize both the nitrogen atom and the aromatic ring allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules, making this compound a valuable starting point for the design of novel therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed and may cause skin and eye irritation.[1][4] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a heterocyclic compound of significant importance in synthetic and medicinal chemistry. Its versatile reactivity allows for the generation of diverse libraries of compounds for biological screening. This guide has provided a detailed overview of its core properties, synthetic methodologies, and chemical reactivity, offering a valuable resource for researchers working with this privileged scaffold.

References

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. (n.d.).
  • Methyl 3,4-dihydro-2H-[7][8]-benzoxazine-2-acetate - Optional[MS (GC)] - Spectrum. (n.d.).
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal.
  • 13C NMR spectrum of 3,6-diphenyl-3,4-dihydro-2H-benzo[e][7][10]oxazine. (n.d.). ResearchGate.
  • FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][7][10] oxazine. (n.d.). ResearchGate.
  • 3,4-Dihydro-2 H -1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. (n.d.). ResearchGate.
  • This compound | C8H9NO | CID 585096. (n.d.). PubChem.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. (2014). De Gruyter.
  • Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. (2017). Polimery.
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate.
  • 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-3-thioxo-, ethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. (2017).
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.). ResearchGate.
  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. (2018).
  • Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. (n.d.). RSC Publishing.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI.
  • (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). ResearchGate.
  • The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. (n.d.). ResearchGate.
  • 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][7][10] oxazine. (n.d.). ResearchGate.
  • View of Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. (n.d.). Polimery.
  • 3,4-Dihydro-1,3-2H-benzoxazines: Novel reducing agents through one electron donation mechanism and their application as the formation of nano-metallic silver co
  • Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (n.d.). ResearchGate.
  • 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. (n.d.). CAS Common Chemistry.
  • Process for making benzoxazines. (n.d.). Google Patents.
  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. (n.d.). ResearchGate.
  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (n.d.). ResearchGate.
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. (n.d.). ResearchGate.
  • 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (n.d.). Journal of the Serbian Chemical Society.
  • This compound. (n.d.). ChemBK.

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoxazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of novel benzoxazine derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships behind experimental choices, emphasizing a self-validating system of assays to ensure scientific integrity. We will explore the foundational synthesis strategies, a tiered in vitro screening cascade—including cytotoxicity, antimicrobial, and antioxidant assays—and preliminary in vivo assessments for analgesic, anti-inflammatory, and anticonvulsant activities. Each section is supported by detailed methodologies, data interpretation guidelines, and visual aids to facilitate a robust and efficient screening process.

Introduction: The Rationale for Screening Benzoxazine Derivatives

The benzoxazine scaffold, a bicyclic system containing an oxazine ring fused to a benzene ring, is a privileged structure in drug discovery.[5] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects.[1][2][3][6][7][8][9][10][11] The versatility of the benzoxazine core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[8][12] This guide outlines a systematic approach to unlock the therapeutic potential of newly synthesized benzoxazine analogues.

The typical workflow for the preliminary biological screening of novel benzoxazine derivatives begins with the synthesis and characterization of the compounds, followed by a hierarchical series of in vitro and in vivo assays to identify promising lead candidates.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Preliminary In Vivo Evaluation cluster_3 Phase 4: Lead Candidate Selection A Synthesis of Novel Benzoxazine Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B C Cytotoxicity Assays (e.g., MTT, XTT) B->C D Antimicrobial Screening (MIC, MBC) C->D E Antioxidant Activity (DPPH, ABTS) D->E F Analgesic Activity (e.g., Hot Plate, Formalin Test) E->F G Anti-inflammatory Activity (e.g., Carrageenan-induced Paw Edema) F->G H Anticonvulsant Activity (e.g., MES, PTZ) G->H I Data Analysis & SAR Studies H->I J Selection of Promising Lead Compounds I->J

Caption: A typical workflow for the preliminary biological screening of novel benzoxazine derivatives.

Synthesis of Novel Benzoxazine Derivatives

The synthesis of 1,3-benzoxazine derivatives is a critical first step, and various methods have been developed to achieve this. A common and effective approach is the condensation reaction of appropriate phenolic compounds, primary amines, and formaldehyde, which can be conducted with or without a solvent.[1] Another method involves the cycloaddition reaction of para-quinone methides with hexahydro-1,3,5-triazine, which can produce substituted 1,3-benzoxazines in high yields without the need for a catalyst.[1] For the synthesis of 1,4-benzoxazine derivatives, traditional methods have often involved complicated steps and harsh reaction conditions.[13] However, more recent and efficient methods are continually being developed.[13]

In Vitro Screening Cascade: A Multi-pronged Approach

The initial biological evaluation of novel benzoxazine derivatives should be conducted in vitro to assess their cellular effects in a controlled environment. This approach is cost-effective, allows for high-throughput screening, and minimizes the use of animal models in the early stages of drug discovery.[14][15]

Cytotoxicity Assays: Establishing a Therapeutic Window

Before evaluating the specific biological activities of novel compounds, it is crucial to determine their cytotoxic potential.[14][15] This initial screen helps to identify the concentration range at which the compounds can be safely tested for other activities and provides a preliminary indication of their therapeutic index.[16][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14][15] In viable cells, these enzymes reduce the tetrazolium salts to a colored formazan product, the amount of which is directly proportional to the number of living cells.[15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the benzoxazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 24, 48, or 72 hours.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[16][17]

Antimicrobial Screening: Combating Infectious Diseases

Benzoxazine derivatives have shown significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare a two-fold serial dilution of the benzoxazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, take aliquots from the wells that show no visible growth and plate them onto drug-free agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[19]

Derivative MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. S. aureus MBC (µg/mL) vs. E. coli
BZ-116323264
BZ-28161632
BZ-3326464>64
Amoxicillin0.5418

Caption: Hypothetical antimicrobial activity of novel benzoxazine derivatives compared to a standard antibiotic.

Antioxidant Activity: Mitigating Oxidative Stress

Oxidative stress is implicated in the pathogenesis of numerous diseases. Benzoxazine derivatives have been investigated for their antioxidant properties.[20][21]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of compounds.[22][23][24] The antioxidant capacity is determined by the ability of the compound to reduce the stable DPPH or ABTS radicals, resulting in a color change that can be measured spectrophotometrically.[22][25]

Experimental Protocol: DPPH Assay

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the benzoxazine derivatives and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Preliminary In Vivo Evaluation: Assessing Pharmacological Effects

Promising candidates from in vitro screening should be advanced to preliminary in vivo studies to evaluate their pharmacological effects in a whole-organism context.

Analgesic Activity

Benzoxazine derivatives have been reported to possess analgesic properties.[3][10]

The hot plate test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[26] The formalin test is a model of tonic pain that can differentiate between central and peripheral analgesic effects.[7][27] It involves injecting a dilute formalin solution into the paw of an animal and observing the licking and biting behavior in two distinct phases.[7][28]

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazine derivatives is a significant area of investigation.[9][10][11]

This is a classic model of acute inflammation. Paw edema is induced by injecting carrageenan into the sub-plantar region of a rat's hind paw. The anti-inflammatory effect of the test compound is determined by its ability to reduce the swelling of the paw over time, which is measured using a plethysmometer.[9]

Anticonvulsant Activity

Some benzoxazine derivatives have shown promise as anticonvulsant agents.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[29][30] The PTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[29][30]

Derivative Analgesic (% MPE in Hot Plate) Anti-inflammatory (% Inhibition of Edema) Anticonvulsant (% Protection in MES)
BZ-465.258.775
BZ-548.942.150
BZ-672.565.380
IndomethacinN/A70.5N/A
Morphine85.0N/AN/A
PhenytoinN/AN/A100

Caption: Hypothetical in vivo activity of novel benzoxazine derivatives compared to standard drugs.

Structure-Activity Relationship (SAR) Studies

The data generated from the preliminary screening should be used to establish structure-activity relationships.[8][12] SAR studies are essential for understanding how modifications to the chemical structure of the benzoxazine derivatives influence their biological activity.[12] This knowledge is crucial for the rational design and optimization of more potent and selective lead compounds.[12]

G cluster_0 Structure-Activity Relationship (SAR) Logic struct Benzoxazine Core R1 R2 R3 activity Biological Activity (e.g., Antimicrobial, Analgesic) struct:f1->activity Substitution at C6 (Electron-withdrawing group) struct:f2->activity Substitution at C7 (Methyl or halogen) struct:f3->activity Modification of Oxazine Ring

Caption: A simplified diagram illustrating the logic of SAR studies for benzoxazine derivatives.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preliminary biological screening of novel benzoxazine derivatives. By integrating a cascade of in vitro and in vivo assays, researchers can efficiently identify promising lead candidates for further development. The emphasis on understanding the causality behind experimental choices and establishing a self-validating system of protocols ensures the generation of reliable and reproducible data, which is paramount in the quest for new therapeutic agents.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Scholar.
  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (n.d.). PubMed.
  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. (n.d.). PubMed.
  • Application Notes & Protocols for Analgesic Screening of Novel Compounds. (n.d.). Benchchem.
  • Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. (n.d.). Benchchem.
  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia.
  • Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. (n.d.). International Journal of Basic & Clinical Pharmacology.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). PMC - NIH.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Google Scholar. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE61uT7SByfNtXXFRR2Mx9GtW4bK4H_ykeJOgUf4onwrq1_SRk8XQTdepzoMSfUA5RgdrvH5EXa9zahTLeuzWVuFYS2pNOBmqnkW3ffgxCZ6IYMt9YJ36AgNx9ki3thzX1UHbtuWBffqajNyWFE07I=
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.
  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • screening methods for Antiepileptic activity. (n.d.). Slideshare.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). Journal of Pharmacognosy and Phytochemistry.
  • The Screening models for antiepileptic drugs: A Review. (n.d.). ResearchGate.
  • Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare.
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2021). Current Organic Chemistry.
  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (n.d.). MDPI.
  • Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. (2024). Mongolia Journals Online.
  • In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. (n.d.). PubMed Central.
  • SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. (n.d.). IJFANS International Journal of Food and Nutritional Sciences.
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). NIH.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (n.d.). Emery Pharma.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Google Scholar.
  • MIC and MBC Testing: Developing Next-Generation Antibiotics. (2024). Microbe Investigations.
  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. (2024). Microbe Investigations.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka.
  • In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. (n.d.). OUCI.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Google Scholar.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • MIC/MBC Testing. (n.d.). International and Accredited Lab.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. (2021). PubMed.
  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library.
  • Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. (2015). Asian Journal of Chemistry.
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. (n.d.). ResearchGate.
  • Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. (n.d.). ResearchGate.
  • Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. (2011). PubMed.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Google Scholar.
  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. (n.d.). Universitas Airlangga.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.
  • A Note to the Biological Activity of Benzoxazine Derivatives Containing the Thioxo Group. (n.d.). Google Scholar.

Sources

spectroscopic data (NMR, IR, Mass Spec) of 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 3,4-dihydro-2H-1,4-benzoxazine

Introduction

This compound, often referred to as benzomorpholine, is a heterocyclic compound featuring a benzene ring fused to a morpholine ring. This core structure is a key building block in the development of pharmaceuticals and advanced polymers like polybenzoxazines.[1][2][3] Its derivatives are noted for a range of pharmacological properties, including antimicrobial and fluorescent characteristics.[1] Given its foundational role, unambiguous structural confirmation is paramount for researchers in medicinal chemistry and materials science.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to identify and characterize this compound with confidence. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by authoritative references. This document is designed to serve as a practical resource for scientists and drug development professionals, offering not just data, but the rationale behind spectral interpretation and data acquisition.

Molecular Structure and Spectroscopic Workflow

The structural integrity of this compound (C₈H₉NO, Molar Mass: 135.16 g/mol ) is the basis for its spectral signature.[4] A logical workflow ensures that each spectroscopic technique provides complementary information, leading to a comprehensive and validated structural assignment.

Molecular_Structure cluster_structure This compound mol

Caption: Molecular Structure of this compound.

The characterization process systematically employs multiple spectroscopic techniques to build a complete chemical profile of the molecule.

Spectroscopic_Workflow cluster_workflow Characterization Workflow Sample Purified Sample (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Proton/Carbon Skeleton IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Formula Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Caption: A logical workflow for the spectroscopic characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum is characterized by two distinct regions: the aromatic region, showing signals for the protons on the benzene ring, and the aliphatic region, corresponding to the methylene (-CH₂-) groups of the oxazine ring.

Data Summary: ¹H NMR of this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentProtonsCausality of Chemical Shift
~ 6.7-6.9MultipletAr-H 4HProtons attached to the electron-rich benzene ring.
~ 4.5Singlet (broad)N-H 1HProton on nitrogen, often broad due to quadrupolar relaxation and exchange.
~ 4.3TripletO-CH₂ -CH₂2HDeshielded by the adjacent highly electronegative oxygen atom.
~ 3.4TripletN-CH₂ -CH₂2HShielded relative to O-CH₂ due to the lower electronegativity of nitrogen.

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a consensus from typical spectra of benzoxazine systems.[5][6][7][8]

Interpretation Insights:

  • Aromatic Region (6.7-6.9 ppm): The complex multiplet in this region arises from the four adjacent protons on the benzene ring. The ortho-disubstitution pattern leads to overlapping signals that confirm the presence of the benzoxazine aromatic system.

  • Aliphatic Region (3.4-4.3 ppm): The two triplets are characteristic of the oxazine ring. The downfield triplet at ~4.3 ppm is assigned to the methylene protons adjacent to the oxygen atom (O-CH₂), as oxygen's high electronegativity strongly deshields these protons. Conversely, the upfield triplet at ~3.4 ppm corresponds to the methylene protons next to the nitrogen (N-CH₂). The triplet multiplicity indicates that each methylene group is coupled to its neighboring methylene group.

  • N-H Proton (~4.5 ppm): The signal for the amine proton is often broad and its chemical shift can be highly variable depending on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound will show eight distinct signals, corresponding to its eight unique carbon atoms.

Data Summary: ¹³C NMR of this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~ 145C -O (Aromatic)Quaternary aromatic carbon bonded to oxygen.
~ 133C -N (Aromatic)Quaternary aromatic carbon bonded to nitrogen.
~ 115-122Ar-C HFour distinct signals for the protonated aromatic carbons.
~ 65O-C H₂Aliphatic carbon bonded to the electronegative oxygen atom.
~ 45N-C H₂Aliphatic carbon bonded to nitrogen, shielded relative to the O-CH₂ carbon.

Note: These are expected chemical shift ranges based on data from substituted benzoxazines.[6][9][10][11]

Interpretation Insights:

  • The two most downfield signals (~145 and 133 ppm) correspond to the quaternary aromatic carbons directly attached to the heteroatoms (oxygen and nitrogen).

  • The four signals in the 115-122 ppm range are characteristic of the protonated carbons of the benzene ring.

  • The two upfield signals at ~65 ppm and ~45 ppm are assigned to the aliphatic carbons of the oxazine ring, O-C H₂ and N-C H₂, respectively, consistent with the electronegativity effects observed in the ¹H NMR spectrum.[11][12]

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, tuned to the ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Pulse Angle: 45 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024 scans are typically required to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum, using a line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound provides key vibrational evidence for the N-H bond, the aromatic ring, and the C-O and C-N bonds of the heterocyclic system.

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignmentSignificance
~ 3400N-H StretchSecondary AmineConfirms the presence of the N-H group.
~ 3100-3000C-H StretchAromatic C-HIndicates the aromatic ring.
~ 2950-2850C-H StretchAliphatic C-HCorresponds to the -CH₂- groups in the oxazine ring.
~ 1600, 1500C=C StretchAromatic RingSkeletal vibrations confirming the benzene ring.[13]
~ 1230C-O-C StretchAsymmetric EtherA key diagnostic peak for the benzoxazine C-O-C linkage.[14]
~ 1120C-N StretchAliphatic AmineConfirms the C-N bond in the heterocyclic ring.
~ 920-950Out-of-plane bendBenzene-OxazineConsidered a fingerprint vibration for the benzoxazine ring system.[6][13]

Interpretation Insights: The presence of a sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H stretch. The combination of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the hybrid structure. The most crucial peaks for confirming the heterocyclic system are the strong C-O-C asymmetric stretch around 1230 cm⁻¹ and the characteristic out-of-plane bending vibration near 920 cm⁻¹, which is considered a diagnostic peak for the formation of the oxazine ring fused to a benzene ring.[6][14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorbances.[2]

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.[2]

  • Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint. For this compound, Electron Ionization (EI) is a common technique.

Data Summary: Mass Spectrometry

  • Molecular Formula: C₈H₉NO

  • Exact Mass: 135.07 Da[4]

  • Molecular Ion (M⁺•): m/z = 135

Fragmentation Analysis: Upon electron ionization, the molecular ion (m/z 135) is formed. The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable aromatic cation at m/z 134. Another significant fragmentation is the retro-Diels-Alder (RDA) type cleavage of the oxazine ring, although other pathways are possible. The peak at m/z 120 suggests the loss of a methyl group radical, likely after rearrangement. The base peak is often observed at m/z 134.[4]

Fragmentation_Pathway M [C₈H₉NO]⁺• m/z = 135 (Molecular Ion) M_minus_H [C₈H₈NO]⁺ m/z = 134 (Base Peak) M->M_minus_H - H• M_minus_CH3 [C₇H₆NO]⁺ m/z = 120 M->M_minus_CH3 - CH₃• (after rearrangement)

Caption: Proposed key fragmentation steps for this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference database (e.g., NIST) for confirmation.[4]

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C-O-C, aromatic ring), and Mass Spectrometry validates the molecular weight and provides a characteristic fragmentation fingerprint. Together, these techniques provide a self-validating system of analysis, ensuring the identity and purity of this important heterocyclic building block for further application in research and development.

References

  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radi
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.Macromolecular Symposia.[Link]
  • FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][5][13] oxazine.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal.[Link]
  • ¹H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][5][13] oxazine.
  • 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER.SpectraBase.[Link]
  • SYNTHESIS AND REACTIONS OF this compound DERIV
  • This compound.
  • ¹³C NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][5][13] oxazine-6-carbonitrile.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine.CAS Common Chemistry.[Link]
  • ¹H NMR spectrum of benzoxazine monomer 4 (b).
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput
  • Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane.Preprints.org.[Link]
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines...
  • ¹³C-NMR spectra of benzoxazine monomer (BZ-Cy-al).
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.Journal of the Serbian Chemical Society.[Link]
  • The results of ¹Н and ¹³C NMR spectroscopy of benzoxazine monomers.
  • ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1.
  • Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry.
  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.

Sources

synonyms and alternative names for 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-Benzoxazine: Nomenclature, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework, which features a benzene ring fused to a morpholine ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, synthesis methodologies, spectroscopic characterization, and diverse applications in research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and detailed experimental protocols.

Nomenclature and Chemical Identification

Clarity in chemical nomenclature is paramount for effective scientific communication. This compound is known by several synonyms and alternative names in the scientific literature and chemical databases.

The most common synonym for this compound is Benzomorpholine [1]. Other systematic and alternative names include:

  • 3,4-dihydro-2H-benzo[b][2]oxazine[1]

  • 2,3-dihydro-1,4-benzoxazine

  • 3,4-dihydro-2H-benzo[2]oxazine

These names are often used interchangeably, and their usage can vary depending on the context and the specific chemical indexing system.

For unambiguous identification, the following chemical identifiers are crucial:

IdentifierValue
CAS Number 5735-53-5[3]
Molecular Formula C₈H₉NO[3][4]
Molecular Weight 135.16 g/mol [3][4]
InChI InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2[3][4]
InChIKey YRLORWPBJZEGBX-UHFFFAOYSA-N[3][4]
SMILES C1COC2=CC=CC=C2N1[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Colorless to Yellow to Orange clear liquid
Boiling Point 85 °C at 0.75 mmHg[1]
Density 1.095 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.60[1][5]
Solubility Sparingly soluble in water (0.26 g/L at 25 °C)[1]
pKa (Predicted) 4.83 (most basic)

Synthesis Methodologies: A Representative Protocol

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common and efficient method involves the intramolecular cyclization of a suitable precursor. One well-established approach is the reduction of a benzoxazole followed by ring closure.

Two-Step Synthesis from Benzoxazole

This method provides a reliable pathway to this compound derivatives from commercially available benzoxazoles[6].

Step 1: Reductive Cleavage of Benzoxazole

The first step involves the reductive cleavage of the benzoxazole ring to yield an N-substituted o-aminophenol. Sodium borohydride in the presence of a catalytic amount of acetic acid is an effective reagent for this transformation[6].

  • Rationale: The acetic acid protonates the nitrogen of the benzoxazole, making it more susceptible to nucleophilic attack by the hydride from sodium borohydride. This leads to the cleavage of the C-O bond of the oxazole ring.

Step 2: Intramolecular Cyclization

The resulting N-substituted o-aminophenol is then cyclized to form the this compound ring. This is typically achieved by reacting the intermediate with a dihaloalkane, such as 1,2-dibromoethane, under basic conditions[6].

  • Rationale: The base, such as potassium carbonate, deprotonates the phenolic hydroxyl group and the secondary amine, facilitating a sequential intramolecular Williamson ether synthesis and N-alkylation to form the six-membered heterocyclic ring.

Experimental Protocol

Materials:

  • Benzoxazole

  • Sodium borohydride (NaBH₄)

  • Acetic acid (CH₃COOH)

  • 1,2-Dibromoethane (BrCH₂CH₂Br)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of Benzoxazole:

    • To a solution of benzoxazole in a suitable solvent, add sodium borohydride in portions at room temperature.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture for 18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-ethyl-2-aminophenol, which can be used in the next step without further purification[6].

  • Cyclization to this compound:

    • To a solution of the crude N-ethyl-2-aminophenol in acetone, add 1,2-dibromoethane and potassium carbonate in water.

    • Reflux the mixture for 3 days.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound[6].

Synthesis_Workflow cluster_step1 Step 1: Reductive Cleavage cluster_step2 Step 2: Intramolecular Cyclization Benzoxazole Benzoxazole Reduction NaBH4, Acetic Acid Benzoxazole->Reduction Reacts with Intermediate N-substituted o-aminophenol Reduction->Intermediate Forms Cyclization 1,2-Dibromoethane, K2CO3 Intermediate->Cyclization Reacts with Product This compound Cyclization->Product Forms

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum of the parent compound exhibits characteristic signals for the aromatic protons, the methylene protons adjacent to the oxygen and nitrogen atoms, and the N-H proton. The aromatic protons typically appear as a multiplet in the range of δ 6.5-7.5 ppm. The methylene protons of the oxazine ring show distinct signals, with the O-CH₂-N protons appearing around δ 4.8 ppm and the Ar-CH₂-N protons around δ 3.9 ppm[7].

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with characteristic signals for the aromatic carbons and the aliphatic carbons of the heterocyclic ring.

Applications in Research and Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications.

  • Antimicrobial Agents: Derivatives of 1,3-benzoxazine have shown promising antibacterial and antifungal activities against various pathogens[8].

  • Cardiovascular Drugs: Certain this compound derivatives have been developed as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, showing potential for the treatment of thrombosis and cardiovascular diseases[9].

  • Potassium Channel Activators: Some derivatives have been patented as potassium channel activating agents, which have applications in treating conditions such as hypertension and asthma[10].

  • Pharmaceutical Intermediates: The core structure is a valuable building block for the synthesis of more complex pharmaceutical compounds.

Applications cluster_apps Therapeutic Applications Core This compound Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Leads to Cardiovascular Cardiovascular Drugs Core->Cardiovascular Leads to K_Channel Potassium Channel Activators Core->K_Channel Leads to Intermediate Pharmaceutical Intermediates Core->Intermediate Serves as

Caption: Applications of the this compound scaffold.

Conclusion

This compound is a heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its versatile synthesis and diverse biological activities make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. [Link]
  • SYNTHESIS AND REACTIONS OF this compound DERIV
  • This compound | C8H9NO | CID 585096 - PubChem. [Link]
  • Full article: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines - Taylor & Francis. [Link]
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review - ResearchG
  • This compound-2-carboxamide | C9H10N2O2 | CID 26120 - PubChem. [Link]
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds - Synthetic Communic
  • Development of 3,4-dihydro-2H-benzo[1][4]oxazine Derivatives as Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists - PubMed. [Link]
  • 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866 - PubChem. [Link]
  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radi
  • This compound - ChemBK. [Link]
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • US5420126A - this compound derivatives and pharmaceutical compositions containing the same - Google P

Sources

A Deep Dive into the Stability of 1,4-Benzoxazines: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Understanding the inherent stability of this heterocyclic system is paramount for the rational design of novel drug candidates with improved efficacy, shelf-life, and metabolic profiles. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the stability of 1,4-benzoxazine and its derivatives. We will explore the multifaceted nature of molecular stability, from conformational preferences to electronic and thermodynamic properties, and provide a practical framework for conducting these essential in-silico analyses.

The Crucial Role of Stability in Drug Discovery

The stability of a drug molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and storage requirements. A thorough understanding of a molecule's stability can help to:

  • Predict and mitigate degradation pathways: Identify potential metabolic weak spots and design molecules with enhanced resistance to chemical and enzymatic degradation.

  • Optimize pharmacokinetic profiles: Tune the electronic and steric properties of a molecule to control its reactivity and metabolic fate.

  • Improve formulation and shelf-life: Design stable compounds that can be formulated into effective and long-lasting medications.

  • Rationalize structure-activity relationships (SAR): Deconvolute the influence of stability on the observed biological activity of a series of compounds.

Unraveling Stability: A Multi-faceted Approach

The stability of a molecule is not a singular property but rather a composite of several interconnected factors. Computational chemistry provides a powerful toolkit to dissect and quantify these different facets of stability.

Conformational Stability: The Geometry of Low Energy

The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its interactions with biological targets. The 1,4-benzoxazine ring can adopt various conformations, and identifying the lowest energy (most stable) conformers is the first step in any stability analysis.

Computational approaches, particularly Density Functional Theory (DFT), are adept at exploring the potential energy surface of a molecule to locate its most stable conformations.

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For heterocyclic compounds like 1,4-benzoxazine, hybrid functionals such as B3LYP and PBE0 often provide a good balance of accuracy and computational cost.[2][3] The inclusion of dispersion corrections (e.g., -D3 ) is crucial for accurately describing non-covalent interactions that can influence conformational preferences. Pople-style basis sets like 6-311++G(d,p) or the Ahlrichs' basis set def2-TZVP are commonly employed to provide a flexible description of the electron density.[2]

Electronic Stability: Insights from Molecular Orbitals

The electronic structure of a molecule is intimately linked to its reactivity and stability. Frontier Molecular Orbital (FMO) theory provides a framework for understanding this relationship.

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A large HOMO-LUMO energy gap is generally associated with high kinetic stability and low chemical reactivity.[4]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of electronic stability:

    • Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

    • Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher hardness value indicates greater stability.

    • Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the relative stability and reactivity of a series of 1,4-benzoxazine derivatives.

Thermodynamic Stability: The Energetics of Existence

Thermodynamic stability refers to the inherent energy of a molecule relative to its constituent elements or other reference states. Key thermodynamic parameters that can be computationally determined include:

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): Combines enthalpy and entropy to provide a measure of the spontaneity of a compound's formation.

  • Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. BDE calculations are crucial for identifying the weakest bonds in a molecule and predicting potential sites of degradation.[5][6] DFT calculations have been shown to be effective in computing BDEs for molecules like 1,4-benzoxazine nitroxides.[5][6]

Kinetic Stability: The Barriers to Reaction

Kinetic stability relates to the rate at which a molecule undergoes a particular chemical reaction. A kinetically stable molecule may be thermodynamically unstable but reacts very slowly due to a high activation energy barrier.

  • Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. Computational methods can be used to locate the transition state of a reaction and calculate the activation energy, providing insights into the reaction kinetics.[5] For instance, the thermal fragmentation of some 1,4-benzoxazine derivatives has been studied by determining the corresponding activation parameters.[5]

A Practical Guide: Step-by-Step Computational Protocol for Stability Analysis

This section outlines a general workflow for performing a DFT-based stability analysis of a 1,4-benzoxazine derivative.

Experimental Protocol: DFT Stability Analysis
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the 1,4-benzoxazine derivative using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search (Optional but Recommended):

    • For flexible molecules, perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using specialized software or by manually rotating rotatable bonds and performing geometry optimizations on each starting structure.

  • DFT Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformer(s), perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Following the optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The frequency calculation also provides thermodynamic data such as enthalpy and Gibbs free energy.

  • Electronic Property Analysis:

    • From the output of the DFT calculation, extract the energies of the HOMO and LUMO.

    • Calculate the global reactivity descriptors (chemical potential, hardness, electrophilicity index).

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Thermodynamic and Kinetic Analysis (as needed):

    • Calculate the enthalpy and Gibbs free energy of formation.

    • To investigate specific degradation pathways, model the reaction, locate the transition state, and calculate the activation energy and reaction enthalpy.

Visualization of the Computational Workflow

Computational_Workflow cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis mol_build 1. Molecule Building & Initial Optimization conf_search 2. Conformational Search (Optional) mol_build->conf_search geom_opt 3. Geometry Optimization & Frequency Calculation conf_search->geom_opt electronic_prop 4. Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop thermo_kinetic 5. Thermodynamic/Kinetic Properties (BDE, Ea) geom_opt->thermo_kinetic

Caption: The chemical structure of the 1,4-benzoxazine core.

The Interplay of Stability Parameters

The different facets of molecular stability are interconnected. For instance, the electronic properties of a molecule, such as its HOMO-LUMO gap, can influence its kinetic stability by affecting the activation energies of potential degradation reactions.

Stability_Interplay Conformational Conformational Electronic Electronic Conformational->Electronic Influences Orbital Overlap Thermodynamic Thermodynamic Conformational->Thermodynamic Determines Ground State Energy Kinetic Kinetic Electronic->Kinetic Affects Reactivity Thermodynamic->Kinetic Defines Driving Force of Reaction

Caption: The interconnectedness of different aspects of molecular stability.

Conclusion and Future Perspectives

Computational chemistry offers an indispensable suite of tools for the in-depth investigation of 1,4-benzoxazine stability. By leveraging DFT and related methods, researchers can gain a nuanced understanding of the conformational, electronic, thermodynamic, and kinetic factors that govern the stability of these important heterocyclic compounds. This knowledge is critical for the design of new 1,4-benzoxazine derivatives with optimized properties for a range of applications, particularly in the realm of drug discovery. As computational methods continue to evolve in accuracy and efficiency, their role in the rational design of stable and effective pharmaceuticals will undoubtedly expand.

References

  • Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Tahir, M. N., & Ibrahim, M. A. A. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137237. [Link]
  • Astolfi, P., & Stipa, P. (2011). Synthesis and thermal stability of benzoxazine nitroxides. The Journal of Organic Chemistry, 76(22), 9253–9260. [Link]
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]
  • Ghosh, A., & Bhattacharyya, S. (2024). Benchmark computations of nearly degenerate singlet and triplet states of N-heterocyclic chromophores. I. Wavefunction-based methods. The Journal of Chemical Physics, 161(18). [Link]
  • Baher, E., & Darzi, N. (2017). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Brieflands, 16(1), 146-157. [Link]
  • Astolfi, P., & Stipa, P. (2011). Synthesis and thermal stability of benzoxazine nitroxides. PubMed, 22004356. [Link]
  • de Souza, J. S., & de Fátima, Â. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6045–6055. [Link]
  • Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Sun, J., Tahir, M. N., & Ibrahim, M. A. A. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Repositorio Institucional CONICET Digital. [Link]
  • Baher, E., & Darzi, N. (2017). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. PubMed, 28496470. [Link]
  • de Souza, J. S., & de Fátima, Â. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives.
  • Riley, K. E., Op't Holt, B. T., & Merz, K. M. (2011). Benchmark DFT studies on C–CN homolytic cleavage and screening the substitution effect on bond dissociation energy.
  • Bashir, M. A., et al. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations.
  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Hamdani, Y. A. (2025). A DFT study on the effect of functional groups on the formation kinetics of 1,2,3-triazolo-1,4-benzoxazine via intramolecular 1,3-dipolar cycloaddition.
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315–2372. [Link]
  • Zareba, I., et al. (2020). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). Journal of the Serbian Chemical Society, 85(1), 1-17. [Link]
  • Paredes-García, V., et al. (2021). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
  • Adhikari, A., et al. (2022). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]
  • Bashir, M. A., et al. (2024).
  • Hossain, M. A., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202201943. [Link]
  • Grimme, S., et al. (2022).
  • Grimme, S., et al. (2022).
  • Ren, S., et al. (2024). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines.
  • Moody, C. J. (2020). 1,4-Oxazines and Their Benzo Derivatives.
  • Czajkowska-Szczykowska, D., et al. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. MDPI. [Link]
  • Lescoat, D., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4733–4741. [Link]
  • Hossain, M. A., et al. (2025). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives.

Sources

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3,4-Dihydro-2H-1,4-Benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Dihydro-2H-1,4-benzoxazine and its derivatives represent a critical scaffold in medicinal chemistry and materials science, known for a wide range of biological activities and as precursors to high-performance polybenzoxazine resins.[1][2] The unambiguous confirmation of their molecular structure, purity, and identity is paramount for reproducible research and development. This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of the parent compound, this compound. We present an integrated workflow that leverages Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section explains the causality behind methodological choices and offers detailed, field-proven protocols designed to ensure data integrity and trustworthiness.

Initial Verification: Molecular Mass and Purity

The foundational step in characterizing a newly synthesized or procured compound is to confirm its molecular weight and assess its purity. A combined chromatography-mass spectrometry approach is the most efficient method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideal for volatile and thermally stable compounds like this compound. It provides simultaneous purity assessment via chromatographic separation and identity confirmation through mass analysis. The electron ionization (EI) mode provides a reproducible fragmentation pattern, which serves as a molecular fingerprint.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: The primary peak in the chromatogram should correspond to the product. Purity can be estimated by the relative peak area. The mass spectrum of this peak should display the correct molecular ion (M⁺) and a characteristic fragmentation pattern.

Trustworthiness: The molecular ion peak directly validates the compound's molecular formula (C₈H₉NO) and weight (135.16 g/mol ).[3][4] The retention time is a reproducible parameter under identical conditions, ensuring consistency across batches.

ParameterExpected ValueRationale
Molecular Formula C₈H₉NOFoundational identity of the compound.[3]
Exact Mass 135.0684 g/mol High-resolution MS confirms elemental composition.[3]
Molecular Ion (M⁺) m/z 135Confirms the molecular weight of the intact molecule.
Key Fragments m/z 106, 77Corresponds to logical bond cleavages (e.g., loss of -CH₂NH, loss of C₂H₃O).
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For non-volatile derivatives or for preparative-scale purification, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on polarity and is highly sensitive when coupled with a UV detector, as the benzoxazine core contains a chromophore.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm and 280 nm.

  • Data Analysis: Assess purity based on the area percentage of the main peak.

Definitive Structural Elucidation: NMR Spectroscopy

NMR is the most powerful technique for unambiguously determining the chemical structure of an organic molecule in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Authoritative Grounding: The chemical shifts and coupling patterns of the protons and carbons are dictated by their local electronic environment, providing a detailed map of the molecular connectivity.

Caption: Numbering scheme for this compound.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is typically preferred unless solubility is an issue.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence to get phase information for CH/CH₃ vs CH₂).

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

  • 2D NMR (Optional but Recommended): Run a COSY (H-H correlation) and HSQC (C-H correlation) experiment to confirm assignments.

Data Interpretation & Expected Signals: The spectrum is highly characteristic. The two methylene groups in the oxazine ring are diastereotopic and appear as distinct signals.

¹H NMR Data (CDCl₃, 400 MHz)
Assignment Approx. Chemical Shift (δ, ppm) Multiplicity
Aromatic protons (H5-H8)6.6 – 7.0Multiplet
O-CH₂ -N (H2)~4.3 – 4.4Triplet-like
Ar-N-CH₂ (H3)~3.4 – 3.5Triplet-like
N-H (H4)~3.7 (broad)Singlet (broad)
¹³C NMR Data (CDCl₃, 100 MHz)
Assignment Approx. Chemical Shift (δ, ppm) Rationale
C -O (C4a)~143Aromatic carbon attached to oxygen.
C -N (C8a)~133Aromatic carbon attached to nitrogen.
Aromatic C H (C5-C8)115 - 122Shielded aromatic carbons.
O-C H₂-N (C2)~67Aliphatic carbon attached to electronegative oxygen.
Ar-N-C H₂ (C3)~42Aliphatic carbon attached to nitrogen.
Note: Specific shifts for substituted benzoxazines can be found in the literature.[5][6][7]

Functional Group Confirmation: IR Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups. For this compound, it is particularly useful for identifying the N-H bond, the C-O ether linkage, and the aromatic ring, while confirming the absence of starting material functionalities (e.g., a phenolic -OH or primary amine -NH₂).

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect a background spectrum of the clean crystal, then collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify characteristic absorption bands and compare them to known values.

Characteristic IR Absorption Bands (cm⁻¹)
Assignment Approx. Wavenumber (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1500 - 1600
Asymmetric C-O-C Stretch~1220 - 1230
Oxazine Ring Mode~920 - 940

Unambiguous 3D Structure: X-ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides the chemical constitution, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure, including bond lengths, bond angles, and solid-state conformation. It is the gold standard for structural proof, especially for novel derivatives or when stereochemistry is a concern.

Expertise & Experience: The primary challenge is growing a high-quality single crystal. For the parent compound and its derivatives, the oxazine ring typically adopts a half-chair or sofa conformation.[8]

Protocol Outline: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol, hexane/ethyl acetate) from a concentrated solution of the highly purified compound.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model with precise coordinates for each atom.

  • Data Interpretation: Analyze the resulting structure to confirm connectivity, determine the ring conformation, and examine intermolecular interactions like hydrogen bonding in the crystal lattice.

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust characterization relies on the synergistic and self-validating interplay between these methods.

Caption: Integrated workflow for analytical characterization.

This workflow ensures a logical progression from basic identity and purity checks to detailed structural analysis. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the NMR assignments. Finally, the 3D structure from crystallography must align with the connectivity established by NMR. This multi-faceted approach provides the highest level of confidence in the material's identity and quality.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. J. Org. Chem., 83, 7907-7918.
  • Ishida, H., & Lee, Y. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(9), 3238–3247.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 585096, this compound.
  • Khattab, T. A., & El-Din, N. A. S. (2019). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 40(30).
  • Feng, Y., et al. (2022). ¹H-NMR spectra of five benzoxazine monomers. ResearchGate.
  • Phanpet, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. Crystals, 11(5), 573.
  • Liu, J. (1995). Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. Semantic Scholar.
  • Zhang, K., et al. (2017). ¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][3][11]oxazine. ResearchGate.
  • Gómez, M. V., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications, 38(14), 2347-2356.
  • Phanpet, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI.
  • Mohamed, N. A., et al. (2016). Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery, 61(11-12), 767-773.
  • Fun, H.-K., et al. (2010). Crystal structure of 3-[4-(3,4-dihydro-2H-1,3-benzoxazine-3-yl)phenyl]. ResearchGate.
  • Zucchi, F., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421.
  • Bhasin, A., & Ishida, H. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 11956–11965.
  • Aydin, M., & Isci, R. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21886866, 3,4-Dihydro-2H-1,3-benzoxazine.
  • Zhang, K., et al. (2017). ¹H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e][3][11]oxazine. ResearchGate.
  • Burke, W.J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609–612.
  • Mohamed, N. A., et al. (2016). View of Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery.
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 138802.
  • Zucchi, F., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC.
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Repositorio Institucional CONICET Digital.
  • Mohamed, N. A., et al. (2016). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. Journal of Taibah University for Science, 10(6), 873-882.
  • Lu, Z., et al. (2012). Synthesis and characterization of 4,4[prime]-diaminodiphenyl methane-based benzoxazines and their polymers. Journal of Applied Polymer Science, 124(1), 729-735.
  • Khattab, T. A., & El-Din, N. A. S. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.
  • Zhang, W., et al. (2017). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate.
  • Miles, W. H., et al. (2011). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education, 88(8), 1143-1146.
  • El-Din, N. A. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.
  • Fazylov, S. D., et al. (1976). 4h-3, i-benzoxazines. Chemistry of Heterocyclic Compounds, 12(9), 1071-1073.

Sources

The Versatile Scaffold: Applications of 3,4-Dihydro-2H-1,4-Benzoxazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Heterocycle in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine core is a heterocyclic motif of significant interest in medicinal chemistry. This bicyclic system, comprised of a benzene ring fused to a 1,4-oxazine ring, serves as a versatile scaffold for the design and development of novel therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity across a wide range of biological targets. This guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and drug development professionals. The inherent conformational flexibility of the oxazine ring, coupled with the aromatic nature of the benzene moiety, provides a unique three-dimensional framework that can effectively interact with the binding sites of various proteins.

Synthetic Strategies: Building the Benzoxazine Core

A variety of synthetic routes have been developed to access the this compound scaffold and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., o-Aminophenols, Aziridines) Step1 Ring Formation/ Cyclization Start->Step1 Various Reagents & Conditions Step2 Functionalization/ Derivatization Step1->Step2 Introduction of Substituents Final Target this compound Derivatives Step2->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis via Reductive Cyclization

A common and efficient method involves the reductive cyclization of substituted 2-nitrophenoxy derivatives. This approach allows for the introduction of substituents on the aromatic ring at an early stage.

Step-by-Step Methodology:

  • Alkylation of 2-Nitrophenol: React a substituted 2-nitrophenol with a suitable alkylating agent (e.g., an α-halo ketone or ester) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. This reaction forms the corresponding ether intermediate.

  • Reduction of the Nitro Group: The nitro group of the ether intermediate is then reduced to an amine. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or NaBH₄ in the presence of a catalyst.

  • Intramolecular Cyclization: Upon reduction, the newly formed amino group undergoes spontaneous or acid-catalyzed intramolecular cyclization with the adjacent carbonyl or ester group to form the this compound ring system.

Protocol 2: Palladium-Catalyzed Tandem Allylic Substitution

For the synthesis of chiral vinyl-substituted 3,4-dihydro-2H-1,4-benzoxazines, a palladium-catalyzed tandem allylic substitution reaction offers excellent regio- and enantioselectivity.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the starting vinyl methylene cyclic carbonate, the bisnucleophile (e.g., a substituted o-aminophenol), a palladium catalyst (e.g., Pd₂(dba)₃), and a chiral ligand (e.g., WingPhos).[1]

  • Solvent and Temperature: Use a suitable solvent such as THF or dioxane and conduct the reaction at a controlled temperature, typically ranging from room temperature to mild heating.

  • Reaction Progression: The palladium catalyst facilitates a tandem allylic amination and oxa-Michael addition, leading to the formation of the desired chiral heterocycle.[1]

  • Purification: After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

Protocol 3: Buchwald-Hartwig Cross-Coupling for N-Arylation

To introduce aryl substituents at the N-4 position, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[2][3]

Step-by-Step Methodology:

  • Reaction Components: Combine the parent this compound, a substituted bromobenzene, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).[2]

  • Solvent and Atmosphere: The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to the required temperature (usually 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted and purified by column chromatography.[2]

Medicinal Chemistry Applications: A Scaffold for Diverse Therapies

The this compound nucleus is a key component in a multitude of compounds with diverse pharmacological activities.

Central Nervous System (CNS) Disorders

Derivatives of this compound have shown significant promise as agents targeting CNS disorders, particularly through their interaction with serotonin receptors.

  • Serotonin 5-HT₃ Receptor Antagonists: A series of this compound-8-carboxamide derivatives have been synthesized and identified as potent and long-acting 5-HT₃ receptor antagonists.[4] These compounds have potential applications in the management of chemotherapy-induced nausea and vomiting. The introduction of methyl groups at the 2-position of the benzoxazine ring was found to increase the antagonistic activity.[4]

  • Serotonin 5-HT₆ Receptor Antagonists: Novel derivatives have also been designed as 5-HT₆ receptor antagonists, with many exhibiting subnanomolar affinities and good brain penetration in rats.[5] These compounds are being investigated for their potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia.

Biological Assay Protocol: 5-HT₃ Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₃ receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]GR65630) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Oncology

The this compound scaffold has emerged as a valuable template for the development of anticancer agents, targeting various mechanisms of cancer progression.

  • Anti-proliferative Activity: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated moderate to good potency against several cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), and U-87 MG (glioblastoma).[2][3] Structure-activity relationship studies revealed that the presence of hydroxyl groups on the aromatic rings and a para-amino group on the N-aryl substituent significantly enhanced the anticancer activity.[3]

  • Inhibition of Angiogenesis: Certain derivatives have been identified as potent inhibitors of tumor-driven angiogenesis by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), also known as KDR.[6] Compound 16 from one study was a potent and selective KDR inhibitor that showed efficacy in in vivo angiogenesis models and good oral bioavailability.[6]

  • Targeting c-Myc: A synthetic benzoxazine dimer derivative has been shown to target the oncoprotein c-Myc, interfering with the c-Myc/MAX heterodimer and promoting c-Myc degradation in colorectal cancer cells.[7]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Benzoxazine This compound Derivative Benzoxazine->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Cardiovascular Diseases

This versatile scaffold has also been exploited for the development of agents targeting cardiovascular diseases.

  • Dual Thromboxane A₂ Receptor Antagonists and Prostacyclin Receptor Agonists: A series of 3,4-dihydro-2H-benzo[1][5]oxazin-8-yloxyacetic acid derivatives have been discovered as potent dual-acting agents that block the thromboxane A₂ receptor and activate the prostacyclin receptor, making them promising candidates for antithrombotic therapy.[8]

  • Potassium Channel Activators: Certain this compound derivatives have been identified as potassium channel activating agents, which have potential applications in the treatment of hypertension and other cardiovascular disorders.[9][10] Some of these compounds have been shown to act as inhibitors of insulin release and vascular smooth muscle relaxants.[10]

Antithrombotic Agents

By combining pharmacophores for thrombin inhibitors and glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists, researchers have developed this compound derivatives with dual antithrombotic activity.[11][12] This dual-action approach represents a promising strategy for developing novel antithrombotic agents.[11]

Table 1: Bioactivity of Selected this compound Derivatives

Compound ClassTargetBioactivityTherapeutic AreaReference
8-Carboxamide Derivatives5-HT₃ ReceptorKᵢ = 0.019 nMCNS (Antiemetic)[4]
N-Aryl Derivatives5-HT₆ ReceptorSubnanomolar affinityCNS (Cognitive Disorders)[5]
4-Aryl DerivativesCancer Cell LinesIC₅₀ = 7.84–16.2 µMOncology[2][3]
8-yloxyacetic acid derivativesTXA₂R Antagonist/PGI₂R AgonistPotent dual activityCardiovascular[8]
Phenylureido/thioureido derivativesKATP channelsMyorelaxant activityCardiovascular[10]
Dual-function derivativesThrombin/GPIIb/IIIaSubmicromolar inhibitionAntithrombotic[11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

SAR_Diagram Benzoxazine R1 R1 (Position 2): - Alkyl groups (e.g., dimethyl) can  increase 5-HT3 antagonist activity. Benzoxazine->R1 R2 R2 (Position 4, N-position): - Aryl substitution is crucial for  anticancer and 5-HT6 antagonist activity. - para-Amino group on N-aryl ring  enhances anticancer potency. Benzoxazine->R2 R3 R3 (Position 6, 7, 8): - Hydroxyl groups on the benzene ring  can be beneficial for anticancer activity. - Carboxamide at position 8 is key for  5-HT3 antagonism. Benzoxazine->R3

Caption: Key structure-activity relationships for this compound derivatives.

  • Substituents at the 2-position: For 5-HT₃ receptor antagonists, the introduction of substituents at the 2-position of the benzoxazine ring, such as methyl or dimethyl groups, has been shown to increase antagonistic activity.[4]

  • N-4 Substitution: The nature of the substituent at the nitrogen atom is critical for many biological activities. For instance, N-arylation is a key feature for potent 5-HT₆ receptor antagonists and some anticancer agents.[2][5] In the case of anticancer derivatives, a para-amino group on the N-aryl ring significantly enhances potency.[3]

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the scaffold also play a crucial role. For example, the inclusion of hydroxyl groups on this ring has been found to be beneficial for the anti-proliferative activity of certain derivatives.[3] For 5-HT₃ antagonists, an 8-carboxamide moiety is a key pharmacophoric element.[4]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce a wide range of substituents have led to the discovery of potent and selective modulators of various biological targets. The diverse therapeutic applications, spanning from CNS disorders and oncology to cardiovascular diseases and antithrombotic therapy, underscore the privileged nature of this heterocycle.

Future research in this area will likely focus on several key aspects:

  • Development of more stereoselective synthetic methods to access chiral derivatives with improved pharmacological profiles.

  • Exploration of novel biological targets for this scaffold through high-throughput screening and mechanism-of-action studies.

  • Application of computational modeling and machine learning to guide the design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Further investigation into the development of multi-target agents based on this scaffold for the treatment of complex diseases like cancer and neurodegenerative disorders.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of this compound-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Ivachtchenko, A. V., Ivanenkov, Y. A., Lavrovsky, Y. V., Kysil, V. M., Mitkin, O. D., & Tkachenko, S. E. (2006). 3,4-Dihydro-2H-benzo[1][5]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2779–2782. [Link]
  • Fu, X., Wenholz, D., Chan, D. S. H., Black, D. S., & Kumar, N. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]
  • Sharaf El-Din, H. A. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • Lázár, L. (2015). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 46(32). [Link]
  • Gomez, L. A., & Setti, E. L. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
  • Ohno, M., Tanaka, Y., Miyamoto, M., Takeda, T., Hoshi, K., Yamada, N., & Ohtake, A. (2006). Development of 3,4-dihydro-2H-benzo[1][5]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. Bioorganic & Medicinal Chemistry, 14(6), 2005–2021. [Link]
  • Takeda, H., & Ueda, M. (1995). U.S. Patent No. 5,420,126. Washington, DC: U.S.
  • Fu, X., Wenholz, D., Chan, D. S. H., Black, D. S., & Kumar, N. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]
  • Jakopin, Ž., Dolenc, M. S., & Sollner, M. (2008). 3,4-Dihydro-2 H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. Journal of Medicinal Chemistry, 51(18), 5617–5629. [Link]
  • Lebrun, P., Pirotte, B., Florence, X., & Goffin, E. (2012). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Bioorganic & Medicinal Chemistry Letters, 22(12), 4053–4057. [Link]
  • Chulakov, E. N., et al. (2021).
  • Jakopin, Ž., Dolenc, M. S., & Sollner, M. (2008). 3,4-Dihydro-2 H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry, 51(18), 5617-5629.
  • Perković, I., et al. (2009). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Bioorganic & Medicinal Chemistry, 17(18), 6586-6592.
  • Suksen, K., et al. (2025). A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. Molecular Oncology. [Link]
  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • PubChem. (n.d.). This compound.
  • Musa, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H). European Journal of Medicinal Chemistry.
  • Obniska, J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
  • Hennequin, L. F., et al. (2008). Novel 2,3-dihydro-1,4-benzoxazines as potent and orally bioavailable inhibitors of tumor-driven angiogenesis. Journal of Medicinal Chemistry, 51(6), 1886-1899.
  • Moussa, Z. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710.
  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Facile Synthesis of 4-Aryl-1,4-Benzoxazines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzoxazine Scaffold and the Power of C-N Cross-Coupling

The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant pharmacological activities. Its derivatives have demonstrated a wide spectrum of biological effects, including antibacterial, anticancer, and antipsychotic properties. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted 1,4-benzoxazines is of paramount importance to researchers in medicinal chemistry and drug development.

Traditionally, the synthesis of 4-aryl-1,4-benzoxazines has been approached through methods that often require harsh reaction conditions and exhibit limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, and the Buchwald-Hartwig amination stands as a cornerstone of this chemical transformation.[1][2] This powerful reaction enables the coupling of amines with aryl halides or pseudohalides, offering a mild and highly general route to N-arylated products.[1][2][3] Its broad functional group tolerance and the continuous evolution of highly active catalyst systems have established it as an indispensable tool in modern organic synthesis.[4]

This application note provides a comprehensive guide to the synthesis of 4-aryl-1,4-benzoxazines utilizing the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.

Mechanism and Key Principles of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][5][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[7] However, with modern, sterically demanding phosphine ligands, the use of more economical and readily available aryl chlorides has become routine.[3][4]

  • Amine Coordination and Deprotonation: The 1,4-benzoxazine then coordinates to the palladium center. In the presence of a base, the N-H bond of the benzoxazine is deprotonated, leading to the formation of a palladium-amido complex. The choice of base is critical and can influence the reaction rate and outcome.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed, although weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly for base-sensitive substrates.[7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the 4-aryl-1,4-benzoxazine product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][5][6]

The Critical Role of Ligands

The choice of ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. Early generations of catalysts relied on ligands like P(o-tolyl)₃.[1] However, the development of bulky, electron-rich biarylphosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands by the Hartwig group has dramatically expanded the scope and efficiency of the reaction.[1] These advanced ligands promote the oxidative addition of challenging substrates like aryl chlorides and accelerate the rate-limiting reductive elimination step.[4]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex + 1,4-Benzoxazine Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product 4-Aryl-1,4-benzoxazine Amido_complex->Product Product Release Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->OA_complex Benzoxazine 1,4-Benzoxazine Benzoxazine->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-1,4-Benzoxazines

This protocol provides a general starting point for the Buchwald-Hartwig amination of 1,4-benzoxazine with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Materials:

Reagent/MaterialPurposeTypical Amount
1,4-BenzoxazineAmine coupling partner1.2 mmol, 1.2 equiv
Aryl HalideArylating agent1.0 mmol, 1.0 equiv
Palladium PrecatalystCatalyst source1-5 mol%
Phosphine LigandLigand for palladium1.2-6 mol%
BaseDeprotonation of amine1.4-2.0 equiv
Anhydrous SolventReaction medium0.1-0.5 M

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst), the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the 1,4-benzoxazine (1.2 mmol) and the anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1,4-benzoxazine.

Specific Example: Synthesis of 4-(4-methoxyphenyl)-1,4-benzoxazine

This protocol details the synthesis of a specific 4-aryl-1,4-benzoxazine derivative.

Reaction Scheme:

1,4-Benzoxazine + 1-bromo-4-methoxybenzene → 4-(4-methoxyphenyl)-1,4-benzoxazine

Reagents:

ReagentMW ( g/mol )Amount (mg)mmolesEquiv.
1-Bromo-4-methoxybenzene187.041871.01.0
1,4-Benzoxazine135.151621.21.2
Pd₂(dba)₃915.72230.0250.025
XPhos476.65480.10.1
Sodium tert-butoxide96.101351.41.4
Anhydrous Toluene-5 mL--

Procedure:

  • In a nitrogen-filled glovebox, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a 20 mL vial equipped with a magnetic stir bar.

  • Add 1,4-benzoxazine (162 mg, 1.2 mmol) followed by anhydrous toluene (5 mL).

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 4-(4-methoxyphenyl)-1,4-benzoxazine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent- Inappropriate choice of ligand/base- Use a fresh batch of palladium precatalyst and ligand.- Ensure proper inert gas technique.- Use freshly distilled or anhydrous solvents.- Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of side products (e.g., hydrodehalogenation) - Reaction temperature too high- Presence of water- Lower the reaction temperature.- Ensure all reagents and solvents are scrupulously dry.
Difficulty in purification - Complex reaction mixture- Product co-elutes with impurities- Optimize reaction conditions to improve selectivity.- Try a different solvent system for chromatography or consider recrystallization.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-aryl-1,4-benzoxazines. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products with a broad range of substrates. The protocols and guidelines presented in this application note serve as a valuable resource for scientists engaged in the synthesis of these medicinally important compounds, facilitating the discovery and development of new therapeutic agents.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Letters.
  • National Center for Biotechnology Information. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][7]oxazines by intramolecular Hiyama coupling. [Link]
  • The Journal of Organic Chemistry.
  • University of Groningen Research Portal.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • Royal Society of Chemistry. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][7]oxazines by intramolecular Hiyama coupling. [Link]
  • Organic Letters.
  • Organic Syntheses.
  • YouTube.
  • ACS Green Chemistry Institute.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • New Journal of Chemistry. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link]

Sources

Application Note: A Systematic Approach to the Chiral Separation of 3,4-dihydro-2H-1,4-benzoxazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The enantiomers of 3,4-dihydro-2H-1,4-benzoxazine derivatives often exhibit distinct pharmacological and toxicological profiles, making their separation and individual characterization a critical aspect of drug discovery and development.[1][2][3] This guide provides a comprehensive, in-depth protocol for the chiral separation of these enantiomers, with a primary focus on High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs). We will delve into the principles of chiral recognition, a systematic workflow for method development and optimization, and detailed experimental protocols to ensure robust and reproducible separations.

Introduction: The Significance of Chirality in 1,4-Benzoxazine Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] Due to the presence of a stereocenter, typically at the C2 or C3 position, these molecules exist as enantiomers. The three-dimensional arrangement of substituents around this chiral center can lead to significant differences in how each enantiomer interacts with chiral biological targets such as enzymes and receptors.[4] Consequently, one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive, less potent, or even contribute to undesirable side effects.[3]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines that often necessitate the development of single-enantiomer drugs.[3] This underscores the critical need for reliable and efficient analytical methods to separate and quantify the enantiomers of this compound derivatives. Chiral HPLC is the predominant technique for this purpose due to its versatility, sensitivity, and scalability.[1][5]

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities.[3][6] Among the various types of CSPs, polysaccharide-based phases, particularly derivatives of cellulose and amylose, are the most widely used and successful for a broad range of racemates.[1][7]

The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of various non-covalent interactions.[8][9] These interactions include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone, along with any residual hydroxyl groups, can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl groups of the carbamate derivatives provide sites for π-π stacking with aromatic rings in the analyte.

  • Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte can engage in dipole-dipole interactions.

  • Steric Interactions: The chiral grooves and cavities on the surface of the polysaccharide polymer create a steric environment where one enantiomer fits more favorably than the other.[6][8]

The combination of these interactions leads to a difference in retention times for the two enantiomers, enabling their separation. The choice between cellulose and amylose derivatives, as well as the specific phenylcarbamate substituent, can significantly impact the selectivity for a given pair of enantiomers.[7]

A Systematic Workflow for Chiral Method Development

A structured approach to method development is crucial for efficiently achieving baseline separation of this compound enantiomers. The following workflow is recommended:

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screening CSP Screening (Cellulose & Amylose based) Mobile_Phase_Screening Mobile Phase Screening (NP, PO, RP modes) CSP_Screening->Mobile_Phase_Screening Select promising CSPs Optimize_Mobile_Phase Optimize Mobile Phase (Modifier type & concentration) Mobile_Phase_Screening->Optimize_Mobile_Phase Select best mode Optimize_Temperature Optimize Column Temperature Optimize_Mobile_Phase->Optimize_Temperature Optimize_Flow_Rate Optimize Flow Rate Optimize_Temperature->Optimize_Flow_Rate Method_Validation Method Validation (ICH Guidelines) Optimize_Flow_Rate->Method_Validation

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have established it as a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating this scaffold have demonstrated significant biological activities, including but not limited to, antibacterial (e.g., Levofloxacin), anti-cancer, and anti-hypertensive properties. The inherent value of this scaffold necessitates robust, efficient, and versatile synthetic methodologies for its construction and derivatization.

Copper-catalyzed cross-coupling reactions, particularly those evolving from the principles of the Ullmann condensation and Goldberg reaction, have emerged as a powerful and economical tool for the synthesis of these vital heterocycles.[1] Compared to palladium-catalyzed systems, copper catalysis often presents advantages in terms of cost-effectiveness and unique reactivity.[2] This guide provides an in-depth exploration of key copper-catalyzed strategies, offering detailed protocols, mechanistic insights, and practical guidance for researchers in synthetic and medicinal chemistry.

Strategic Overview: Disconnection Approaches

The construction of the this compound ring system via copper catalysis primarily relies on the formation of a key intramolecular aryl-heteroatom bond. Two predominant strategies involving an intramolecular C-N or C-O bond formation will be discussed:

  • Domino/Cascade Reaction Strategy: This elegant approach combines multiple bond-forming events in a single pot, often starting from simple, readily available precursors. A prime example is the reaction of an o-halophenol with an aziridine, which involves a domino SN2 ring-opening followed by a copper-catalyzed intramolecular N-arylation.

  • Intramolecular Ullmann-Goldberg Cyclization Strategy: This classic and reliable method involves the synthesis of a pre-functionalized linear precursor containing both the nucleophilic heteroatom (N-H or O-H) and an aryl halide. Subsequent copper-catalyzed intramolecular cyclization forges the final heterocyclic ring.

Below is a logical workflow illustrating these strategic approaches.

G cluster_0 Synthetic Strategies cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details Start Target: this compound Strategy1 Strategy 1: Domino/Cascade Reaction Start->Strategy1 Strategy2 Strategy 2: Intramolecular Cyclization Start->Strategy2 S1_Precursors Precursors: o-Iodophenol + Activated Aziridine Strategy1->S1_Precursors S2_Precursors Precursor: 2-(2-Haloanilino)ethanol Strategy2->S2_Precursors S1_Process Domino Process: 1. S N 2 Ring Opening (C-O formation) 2. Cu-Catalyzed N-Arylation (C-N formation) S1_Precursors->S1_Process Final_Product Final Product S1_Process->Final_Product Yields: Good to Excellent S2_Process Ullmann C-O Cyclization S2_Precursors->S2_Process S2_Process->Final_Product Yields: Generally Good

Caption: Workflow of major copper-catalyzed synthetic strategies.

Strategy 1: Domino Aziridine Ring Opening and Goldberg Coupling Cyclization

This highly efficient protocol, pioneered by Sekar and coworkers, constructs the benzoxazine ring in a single operation from o-iodophenols and N-activated aziridines. The reaction proceeds via a base-mediated SN2 opening of the aziridine ring by the phenoxide, followed by an intramolecular Goldberg N-arylation.

Mechanistic Rationale (Expertise & Experience)

The success of this domino reaction hinges on a sequence of carefully orchestrated steps.

  • Phenoxide Formation: A base, typically potassium carbonate (K₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide ion.

  • Aziridine Ring Opening: The phenoxide attacks one of the aziridine carbons in an SN2 fashion. This step is highly stereospecific; a trans-aziridine will yield a trans-substituted product.

  • Goldberg Coupling Cyclization: This is the copper-catalyzed step. The widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[1]

    • The N-H bond of the intermediate coordinates to the Cu(I) catalyst.

    • Oxidative addition of the aryl iodide to the copper center forms a Cu(III) intermediate.

    • Reductive elimination from the Cu(III) species forms the crucial C-N bond, yielding the final product and regenerating the active Cu(I) catalyst.

The choice of an inexpensive and effective ligand like ethylenediamine is critical. It serves to stabilize the copper catalyst, prevent its disproportionation or precipitation, and accelerate the key oxidative addition and reductive elimination steps.

G Phenoxide Phenoxide Formation (Base: K₂CO₃) RingOpening SN2 Aziridine Ring Opening Phenoxide->RingOpening Nucleophilic Attack Intermediate trans-Amino Alcohol Intermediate RingOpening->Intermediate CuCycle Cu(I)/Cu(III) Catalytic Cycle Intermediate->CuCycle Intramolecular Goldberg Coupling Product This compound CuCycle->Product

Sources

Application Notes and Protocols: Strategic Derivatization of 3,4-Dihydro-2H-1,4-Benzoxazine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

The this compound core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is attributed to its presence in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4][5][6] The structural rigidity and defined three-dimensional arrangement of the benzoxazine ring system, coupled with its multiple sites for chemical modification, make it an ideal template for the design of novel therapeutic agents.[1][7] The strategic derivatization of this scaffold allows for the fine-tuning of its physicochemical properties and biological activity, enabling the development of compounds with improved potency and selectivity.

This comprehensive guide provides an in-depth exploration of key derivatization strategies for the this compound scaffold. We will delve into detailed, field-proven protocols for the synthesis of targeted derivatives and their subsequent evaluation in critical biological assays. The causality behind experimental choices will be elucidated, providing researchers with the necessary insights to adapt and innovate within their own drug discovery programs.

Key Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The versatility of the this compound scaffold lies in the accessibility of several positions for chemical modification. The most commonly targeted positions for derivatization are the nitrogen atom at position 4 (N-4), and the carbon atoms at positions 2 (C-2) and 3 (C-3) of the oxazine ring, as well as various positions on the benzene ring.

I. N-4 Arylation via Buchwald-Hartwig Cross-Coupling: A Gateway to Novel Anticancer Agents

A highly effective strategy for introducing structural diversity and modulating biological activity is the N-arylation of the benzoxazine scaffold.[8] The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful tool for this transformation, allowing for the formation of a C-N bond between the benzoxazine nitrogen and a variety of aryl halides.[8][9] This approach has been successfully employed to synthesize a library of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines with promising anticancer activities.[8]

Causality of Experimental Design: The choice of the Buchwald-Hartwig reaction is predicated on its broad substrate scope and functional group tolerance, making it ideal for medicinal chemistry applications where complex molecular architectures are common. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle of oxidative addition, amine coordination, and reductive elimination to form the desired N-aryl product. The selection of the base is critical to deprotonate the amine and regenerate the active catalyst.

Structure-Activity Relationship Insights: Studies on 4-aryl substituted derivatives have revealed key SAR trends for anticancer activity:

  • Hydroxylation: The presence of hydroxyl groups on either the benzoxazine benzene ring (Ring A) or the N-aryl substituent (Ring B) has been shown to be beneficial for biological activity.[8]

  • Para-Amino Substitution: A para-amino group on the N-aryl ring (Ring C) can significantly enhance cytotoxic potency.[8] For instance, the derivative 14f (structure not shown) with a para-amino group on the N-phenyl ring displayed potent anticancer activity against a panel of cancer cell lines.[8]

Experimental Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

This protocol details a general procedure for the N-arylation of a 3-substituted-3,4-dihydro-2H-1,4-benzoxazine with a substituted bromobenzene using Buchwald-Hartwig amination conditions.[8]

Materials:

  • 3-Substituted-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Substituted bromobenzene (1.2 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)

  • Cs₂CO₃ (Caesium carbonate) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the 3-substituted-3,4-dihydro-2H-1,4-benzoxazine, substituted bromobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Workflow for Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives:

G cluster_synthesis Synthesis Workflow A 1. Combine Reactants: - Benzoxazine - Aryl Bromide - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ B 2. Inert Atmosphere (Ar or N₂) A->B C 3. Add Anhydrous Toluene B->C D 4. Heat and Stir (110 °C, 12-24h) C->D E 5. Work-up: - Cool - Dilute with EtOAc - Filter through Celite® D->E F 6. Concentrate E->F G 7. Purify: Flash Column Chromatography F->G H 8. Characterize: - NMR - HRMS G->H

Caption: Synthetic workflow for N-arylation of 3,4-dihydro-2H-1,4-benzoxazines.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[5] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[1]

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231, MIA PaCa-2)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for the MTT Cytotoxicity Assay:

G cluster_assay MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Solution and Incubate (4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability and IC₅₀ F->G

Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.

Protocol 3: Antimicrobial Susceptibility Testing using the Agar Disk Diffusion Method

The agar disk diffusion (Kirby-Bauer) method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic disks (e.g., ciprofloxacin, as a positive control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated MHA plate. Also, place a standard antibiotic disk as a positive control and a disk with the solvent alone as a negative control. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37 °C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Workflow for Agar Disk Diffusion Assay:

G cluster_antimicrobial Antimicrobial Assay Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland) B 2. Inoculate MHA Plate A->B C 3. Apply Disks (Test Compounds & Controls) B->C D 4. Incubate (37 °C, 18-24h) C->D E 5. Measure Zone of Inhibition (mm) D->E G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway A Benzoxazine Derivative (Anticancer Stimulus) B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase Activation (e.g., Caspase-9, Caspase-3) C->D E Apoptosis (Cell Death) D->E

Caption: A simplified representation of the intrinsic apoptosis pathway.

Neuroprotective Mechanisms:

The neuroprotective effects of certain benzoxazine derivatives are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

  • Inhibition of Oxidative Stress: Some 8-amino-1,4-benzoxazine derivatives have demonstrated the capacity to inhibit oxidative stress-mediated neuronal degeneration. [5][10]* Modulation of Signaling Pathways: Neuroprotective effects can be mediated by the activation of pro-survival pathways, such as the Nrf2 pathway, which upregulates antioxidant enzymes, and the inhibition of pro-apoptotic pathways like the MAPK cascade. [11]

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility and the numerous points for derivatization provide a rich chemical space for exploration. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel benzoxazine derivatives with enhanced biological activities. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action through advanced molecular and cellular biology techniques, and the exploration of their therapeutic potential in preclinical and clinical studies. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Bentham Science. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.
  • National Center for Biotechnology Information. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • Baghdad Science Journal. (2019, September 1).
  • BenchChem. (2025). Application Notes and Protocols for Assessing Parishin Neuroprotection in SH-SY5Y Cells. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • IJFANS International Journal of Food and Nutritional Sciences. (n.d.). SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. IJFANS International Journal of Food and Nutritional Sciences.
  • National Center for Biotechnology Information. (2006, March 15). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan.
  • National Center for Biotechnology Information. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
  • PubMed. (2015, April 1).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • ResearchGate. (n.d.). Zone of inhibition antibacterial activity of synthesized compounds.
  • ResearchGate. (2025, August 6). (PDF) Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis.
  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
  • ResearchGate. (2025, August 9). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.
  • Semantic Scholar. (2021, April 28). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 2H-benzo[b] [1][3]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics.

Sources

Application Note: A Robust Protocol for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated 1,4-Benzoxazines

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. N-alkylation of this core structure provides a powerful avenue for modulating the pharmacological and physicochemical properties of the resulting molecules. The introduction of diverse alkyl substituents at the nitrogen atom can significantly influence factors such as receptor binding affinity, metabolic stability, and solubility, making this a critical reaction in the synthesis of novel therapeutic agents and functional materials. This application note provides a detailed, field-proven experimental protocol for the efficient N-alkylation of this compound, grounded in fundamental chemical principles.

Reaction Mechanism and Scientific Rationale

The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] The secondary amine nitrogen of the benzoxazine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. To facilitate this reaction, a base is required to deprotonate the amine, thereby increasing its nucleophilicity.

Choice of Base: Sodium Hydride (NaH)

Sodium hydride (NaH) is a strong, non-nucleophilic base, making it an excellent choice for deprotonating the secondary amine of the benzoxazine without competing in the alkylation reaction itself.[2][3] It irreversibly deprotonates the amine to form the corresponding sodium amide salt, driving the reaction forward. It is crucial to use NaH as a dispersion in mineral oil and to handle it under an inert atmosphere (e.g., nitrogen or argon) due to its pyrophoric nature.

Solvent Selection: Anhydrous Dimethylformamide (DMF)

A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation (in this case, Na+) while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. Anhydrous dimethylformamide (DMF) is a common and effective solvent for this purpose. However, it is important to be aware that at elevated temperatures, NaH can react with DMF, leading to the formation of byproducts.[4] Therefore, the reaction temperature should be carefully controlled.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the experimental protocol for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm 1. add_na Add this compound to anhydrous DMF inert_atm->add_na 2. cool Cool to 0°C add_na->cool 3. add_nah Add NaH portionwise cool->add_nah 4. stir_deprot Stir for 30 min at 0°C (Deprotonation) add_nah->stir_deprot 5. add_alkyl_halide Add alkyl halide dropwise stir_deprot->add_alkyl_halide 6. warm_rt Warm to room temperature add_alkyl_halide->warm_rt 7. monitor Monitor reaction by TLC warm_rt->monitor 8. quench Quench with ice-cold water monitor->quench 9. (Upon completion) extract Extract with ethyl acetate quench->extract 10. wash Wash organic layer (water, brine) extract->wash 11. dry Dry over Na2SO4 wash->dry 12. filter_evap Filter and evaporate solvent dry->filter_evap 13. chromatography Column Chromatography filter_evap->chromatography 14. end Characterize Pure Product chromatography->end 15.

Caption: Workflow for N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with a generic alkyl bromide. The quantities can be adjusted proportionally.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound135.1610.01.35 g
Sodium Hydride (60% dispersion in oil)40.00 (for 100%)12.00.48 g
Alkyl BromideVaries11.0Varies
Anhydrous Dimethylformamide (DMF)--50 mL
Ethyl Acetate--150 mL
Saturated Aqueous Sodium Bicarbonate--50 mL
Brine (Saturated Aqueous NaCl)--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel for Column Chromatography--As needed

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 10.0 mmol).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add anhydrous DMF (50 mL) via syringe and stir until the solid dissolves.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation:

    • Slowly add the alkyl bromide (11.0 mmol) dropwise to the reaction mixture via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of ice-cold water (50 mL) to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent will depend on the specific alkyl group added but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-alkylated this compound.

Alternative Protocol: Phase-Transfer Catalysis

For certain substrates or when avoiding strong bases like NaH is desirable, Phase-Transfer Catalysis (PTC) offers a milder alternative.[6]

Key Reagents for PTC:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent System: Toluene and water (biphasic)

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB)

Brief Procedure Outline:

  • Dissolve this compound, alkyl halide, and TBAB in toluene.

  • Add an aqueous solution of K₂CO₃.

  • Heat the biphasic mixture with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer, wash with water, dry, and concentrate.

  • Purify by column chromatography.

Expected Results and Characterization

The successful N-alkylation can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the introduced alkyl group.

  • ¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product.

  • IR Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3300-3400 cm⁻¹) is a key indicator of a successful reaction.

Safety and Handling Precautions

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl Halides: Many alkyl halides are toxic, and some are lachrymators. Handle them in a well-ventilated fume hood.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound. The choice of a strong base like sodium hydride in a polar aprotic solvent ensures efficient deprotonation and subsequent alkylation. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently synthesize a wide range of N-alkylated benzoxazine derivatives for their specific applications in drug discovery and materials science.

References

  • Venturello, P., & Barbero, M. (n.d.).
  • J. Org. Chem. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • The Journal of Organic Chemistry. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES.
  • Semantic Scholar. (n.d.).
  • J-Stage. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent.
  • ResearchGate. (2007).
  • NIH. (n.d.).
  • ScienceDirect. (2018).
  • Reddit. (2024). Amine workup.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • PTC Organics, Inc. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.).
  • PTC Organics, Inc. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • ResearchGate. (2024).
  • NIH. (n.d.).
  • Journal of the Serbian Chemical Society. (2021).
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.

Sources

Application Note: High-Throughput Analysis of 1,4-Benzoxazine Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the qualitative and quantitative analysis of 1,4-benzoxazine derivatives in complex reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We present robust, validated methods suitable for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important class of heterocyclic compounds. The protocols emphasize not only the procedural steps but also the scientific rationale behind key experimental choices, ensuring methodological integrity and reproducibility.

Introduction: The Analytical Imperative for 1,4-Benzoxazine Synthesis

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of novel 1,4-benzoxazine derivatives is a dynamic area of research, often involving multi-step reactions that can yield complex mixtures of starting materials, intermediates, by-products, and the target analyte.[3][4] Consequently, the development of reliable and efficient analytical methods is paramount for reaction monitoring, purity assessment, and characterization of final products.

This guide is designed to provide both foundational and advanced methodologies for the chromatographic analysis of these reaction mixtures. We will explore a reversed-phase HPLC method for the direct analysis of a broad range of 1,4-benzoxazine derivatives and a GC-MS method, which often requires derivatization to enhance the volatility of polar analytes. The causality behind each step, from sample preparation to data analysis, is explained to empower the user to adapt and troubleshoot these methods for their specific applications.

HPLC Analysis of 1,4-Benzoxazine Derivatives

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of 1,4-benzoxazine derivatives due to its versatility in handling a wide range of polarities and its non-destructive nature, which allows for fraction collection if desired. The following protocol is based on a validated method for a series of 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines and can be adapted for other similar structures.[5]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is chosen for its broad applicability and excellent separation capabilities for moderately polar to non-polar compounds. A C18 column provides a hydrophobic stationary phase that effectively retains the benzoxazine core and its various substituents. A gradient elution with an acetonitrile/water mobile phase allows for the separation of compounds with a range of polarities typically present in a reaction mixture. UV detection is a robust and widely available technique suitable for aromatic compounds like 1,4-benzoxazines.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Reaction Mixture Aliquot dissolve Dissolve in Mobile Phase A / Methanol start->dissolve filter Filter (0.22 µm Syringe Filter) dissolve->filter inject Inject into HPLC filter->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV Detection (e.g., 245 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify Peaks (Integration) chromatogram->quantify report Report Results quantify->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis start Reaction Mixture Aliquot dry Evaporate to Dryness start->dry derivatize Add Derivatization Reagent (e.g., BSTFA) & Heat dry->derivatize inject Inject into GC-MS derivatize->inject separation Capillary Column Separation (Temp. Program) inject->separation detection Mass Spectrometry Detection (EI) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Identify Peaks via Mass Spectra tic->spectra quantify Quantify using Extracted Ion Chromatograms spectra->quantify

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3,4-Dihydro-2H-1,4-benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3,4-Dihydro-2H-1,4-benzoxazines

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, exhibiting pharmacological activities such as anticancer, antimicrobial, and antithrombotic effects.[1][2][3] The development of efficient and versatile synthetic routes to access structurally diverse analogs of this scaffold is therefore of paramount importance for accelerating drug discovery programs. This application note provides an in-depth guide to the one-pot synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines, focusing on practical protocols, mechanistic insights, and troubleshooting strategies to empower researchers in this field.

Reaction Mechanisms and Strategic Considerations

The one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the formation of two key bonds—a C-N bond and a C-O bond—in a single operational sequence. The choice of starting materials and reaction conditions dictates the specific mechanistic pathway. A common and effective strategy involves the reaction of a 2-aminophenol derivative with a suitable two-carbon synthon, which can be an epoxide, a dihalide, or an α-haloketone.

A particularly elegant and atom-economical approach is the catalyst-free, multicomponent reaction.[4][5] This strategy often proceeds through the in situ formation of a Schiff base between a 2-aminophenol and an aldehyde, followed by base-mediated alkylation with a phenacyl bromide, and subsequent intramolecular cyclization. This domino reaction sequence allows for the rapid construction of complex benzoxazine scaffolds with high diastereoselectivity.[4][5]

One-Pot Benzoxazine Synthesis cluster_0 In Situ Schiff Base Formation cluster_1 Alkylation and Cyclization Cascade 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base + Aldehyde Aldehyde Aldehyde Alkylated_Intermediate Alkylated Intermediate Schiff_Base->Alkylated_Intermediate + Phenacyl Bromide (Base-mediated) Phenacyl_Bromide Phenacyl Bromide Benzoxazine_Product This compound Alkylated_Intermediate->Benzoxazine_Product Intramolecular Cyclization

Figure 1: Generalized workflow for a multicomponent one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Transition-metal catalysis, particularly with copper and palladium, offers alternative and powerful strategies for constructing the benzoxazine ring system.[6][7] For instance, copper-catalyzed intramolecular O-arylation of a β-amino alcohol intermediate can be a highly efficient method.[7] Palladium-catalyzed tandem reactions, such as allylic amination followed by an oxa-Michael addition, have also been successfully employed.[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for two distinct and reliable one-pot syntheses of substituted 3,4-dihydro-2H-1,4-benzoxazines.

Protocol 1: Catalyst-Free, Three-Component Synthesis

This protocol is adapted from a green and efficient method for the diastereoselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines.[4][5]

Materials:

  • Substituted 2-aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-aminophenol (1.0 mmol), aromatic aldehyde (1.0 mmol), and N,N-dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the in situ formation of the Schiff base.

  • Add sodium carbonate (2.0 mmol) to the reaction mixture, followed by the substituted phenacyl bromide (1.0 mmol).

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Self-Validation and Troubleshooting:

  • Confirmation of Product: The formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture.[5]

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (40-50 °C) may be applied. However, this may affect the diastereoselectivity.

  • Side Products: The formation of dimeric byproducts can sometimes be observed.[2] Purification by column chromatography is usually sufficient to isolate the desired product.

Protocol 2: Reductive Amination and Intramolecular Cyclization Cascade

This protocol describes a one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazines via a cascade hydrogenation and reductive amination/cyclization.[3]

Materials:

  • Substituted 2-nitrophenol derivative (1.0 mmol)

  • Aldehyde or ketone (1.1 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (10 mL)

  • Hydrogen gas (H₂) balloon

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-nitrophenol derivative (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. The disappearance of the starting 2-nitrophenol indicates the completion of the hydrogenation step.

  • Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure this compound.

Self-Validation and Troubleshooting:

  • Catalyst Activity: Ensure the Pd/C catalyst is active. If the hydrogenation is sluggish, using a fresh batch of catalyst is recommended.

  • Incomplete Cyclization: In some cases, the intermediate 2-aminophenol may be isolated. The cyclization can often be promoted by gentle heating or the addition of a mild acid catalyst.

  • Over-reduction: With certain substrates, over-reduction of the aromatic ring may occur. Careful monitoring of the reaction is crucial.

Data Presentation: Comparative Yields of Substituted 3,4-Dihydro-2H-1,4-benzoxazines

The following table summarizes representative yields for the synthesis of various substituted 3,4-dihydro-2H-1,4-benzoxazines using the catalyst-free, three-component protocol.

Entry2-Aminophenol SubstituentAldehyde SubstituentPhenacyl Bromide SubstituentYield (%)Diastereomeric Ratio (dr)Reference
1H4-Cl-C₆H₄H92>99:1[4][5]
2H4-MeO-C₆H₄H88>99:1[4][5]
34-ClC₆H₅H85>99:1[4][5]
44-Me4-NO₂-C₆H₄H82>99:1[4][5]
5HC₆H₅4-Br-C₆H₄90>99:1[4][5]

Conclusion

The one-pot synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The protocols and insights provided in this application note offer researchers a practical guide to implementing these methods in their own laboratories. The versatility of the described synthetic routes allows for the generation of diverse libraries of benzoxazine derivatives, which will undoubtedly facilitate the discovery of new therapeutic agents and advanced materials.

References

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal. [Link]
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][6][8]oxazine Analogues.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.Journal of the Serbian Chemical Society. [Link]
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.National Institutes of Health (NIH). [Link]
  • SYNTHESIS AND REACTIONS OF this compound DERIV
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.MDPI. [Link]
  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][6][8]oxazine Analogues.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Dihydro-2H-1,4-Benzoxazines

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, yet conformationally defined, structure serves as a versatile template for the design of a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and serotonin-3 (5-HT3) receptor antagonism.[1][2][3] For instance, certain 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promising anti-proliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[1] Furthermore, specific carboxamide derivatives have been identified as potent and long-acting 5-HT3 receptor antagonists, with Ki values as low as 0.019 nM.[2] The therapeutic potential of these compounds underscores the critical need for efficient and versatile synthetic methodologies for their preparation.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This guide provides an in-depth exploration of palladium-catalyzed strategies for the synthesis of this compound derivatives, focusing on the underlying mechanistic principles and providing detailed, field-proven protocols for their implementation in a research and drug development setting.

Strategic Approaches to the Palladium-Catalyzed Assembly of the Benzoxazine Core

The construction of the this compound ring system via palladium catalysis can be broadly categorized into two main strategies:

  • Intramolecular Cyclization: This approach involves the formation of either a C-N or a C-O bond in a suitably functionalized precursor to close the six-membered ring. The most prominent example is the intramolecular Buchwald-Hartwig amination.

  • Tandem and Domino Reactions: These more complex transformations involve a cascade of reactions, often in a single pot, where the palladium catalyst orchestrates multiple bond-forming events to rapidly build the benzoxazine core from simpler starting materials.

Mechanistic Insights: The Palladium Catalytic Cycle in Intramolecular C-N Bond Formation

The intramolecular Buchwald-Hartwig amination is a cornerstone of this synthetic strategy. Understanding the catalytic cycle is paramount to troubleshooting and optimizing these reactions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Aryl-Pd(II)-X(L2) (Intermediate A) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exchange + R-NH2 - L Amine_Complex Aryl-Pd(II)-NHR(L) (Intermediate B) Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination + Base Product This compound Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration Precursor o-Haloaryl Ethanolamine Derivative Precursor->Oxidative_Addition Base Base (e.g., NaOtBu, K2CO3) Base->Reductive_Elimination

Figure 1: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate) of the precursor, forming a Pd(II) intermediate. The choice of ligand (L) is critical here, as it influences the rate of this step and the stability of the catalyst.

  • Ligand Exchange and Deprotonation: The amine moiety of the precursor coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming an amido complex. The strength of the base must be carefully selected to be effective without causing side reactions.

  • Reductive Elimination: This is the key bond-forming step where the C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst. The nature of the ligand also plays a crucial role in promoting this step.

Experimental Protocols

Protocol 1: Intramolecular Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3,4-dihydro-2H-1,4-benzoxazines

This protocol is adapted from a procedure for the synthesis of 4-aryl-substituted 1,4-benzoxazines.[1]

Workflow Diagram:

Experimental_Workflow Start Start: Assemble Reaction Reagents Add 1,4-benzoxazine, aryl bromide, Pd2(dba)3, XPhos, and NaOtBu to a Schlenk tube. Start->Reagents Solvent Add anhydrous toluene. Reagents->Solvent Inert_Atmosphere Evacuate and backfill with argon (3x). Solvent->Inert_Atmosphere Reaction Heat at 110 °C for 12-24 h. Inert_Atmosphere->Reaction Workup Cool to RT, dilute with EtOAc, and wash with water and brine. Reaction->Workup Purification Dry over Na2SO4, concentrate, and purify by column chromatography. Workup->Purification End End: Characterize Product Purification->End

Figure 2: General experimental workflow for intramolecular Buchwald-Hartwig amination.

Materials:

  • Substituted this compound (1.0 equiv)

  • Substituted aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (e.g., 0.5 mmol), the aryl bromide (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (0.7 mmol).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: Palladium-Catalyzed Tandem Allylic Amination/Oxa-Michael Addition

This protocol is based on a versatile method for the synthesis of various heterocycles, including 3,4-dihydro-2H-1,4-benzoxazines.[4]

Materials:

  • Vinyl methylene cyclic carbonate (VMCC) (1.0 equiv)

  • o-Aminophenol (1.2 equiv)

  • [Pd(allyl)Cl]₂ (0.025 equiv)

  • Chiral bisphosphorus ligand (e.g., WingPhos) (0.055 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried reaction tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral ligand (0.011 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add the vinyl methylene cyclic carbonate (0.2 mmol) and o-aminophenol (0.24 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically 12-48 hours.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired this compound derivative.

Data Presentation: Substrate Scope and Yields

The following table summarizes the scope of the palladium-catalyzed synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines via intramolecular Buchwald-Hartwig amination, adapted from the literature.[1]

Entry1,4-Benzoxazine DerivativeAryl BromideProductYield (%)
13-Phenyl-3,4-dihydro-2H-benzo[b][2][4]oxazineBromobenzene3,4-Diphenyl-3,4-dihydro-2H-benzo[b][2][4]oxazine50
23-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][4]oxazine4-Bromoanisole4-(4-Methoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][4]oxazine65
37-Methoxy-3-phenyl-3,4-dihydro-2H-benzo[b][2][4]oxazine4-Bromotoluene7-Methoxy-3-phenyl-4-(p-tolyl)-3,4-dihydro-2H-benzo[b][2][4]oxazine78
47-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][4]oxazine3-Bromoquinoline7-Methoxy-3-(4-methoxyphenyl)-4-(quinolin-3-yl)-3,4-dihydro-2H-benzo[b][2][4]oxazine58
53-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][2][4]oxazine4-Bromoaniline4-(4-Aminophenyl)-3-(2,4-dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][2][4]oxazine72

Conclusion and Future Outlook

Palladium catalysis offers a robust and versatile platform for the synthesis of this compound derivatives. The methodologies outlined in this guide, particularly the intramolecular Buchwald-Hartwig amination and tandem reactions, provide researchers with reliable protocols to access a wide range of substituted benzoxazines. The continued development of novel ligands and catalytic systems will undoubtedly lead to even more efficient and stereoselective synthetic routes, further empowering the exploration of this important heterocyclic scaffold in drug discovery and materials science.

References

  • Qian, C., & Tang, W. (2020). Regio- and Enantioselective Palladium-Catalyzed Tandem Allylic Substitution for the Synthesis of Chiral Vinyl-Substituted Heterocycles. Organic Letters, 22(11), 4467–4470. [Link]
  • Al-Harrasi, A., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]
  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of this compound-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]
  • Tucker, J. A., et al. (2003). Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. Journal of Medicinal Chemistry, 46(24), 5259-5273. [Link]
  • Ghorai, M. K., et al. (2018). Enantio- and Diastereospecific Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives via Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines with 2-Halophenols Followed by Intramolecular C–N Cyclization. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]
  • Patel, M., et al. (2021). Some of biologically active 1,4-benzoxazine derivatives. Journal of the Indian Chemical Society, 98(10), 100161. [Link]

Sources

Application Note: Protocols for the Selective Reduction of 2H-1,4-Benzoxazines to their Dihydro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds, exhibiting properties ranging from neuroprotective to antimicrobial.[1][2] A critical step in the synthesis of these valuable molecules is the selective reduction of the endocyclic imine (C=N) bond of a 2H-1,4-benzoxazine precursor. This document provides a detailed guide to common and efficient protocols for this transformation, focusing on the underlying chemical principles, step-by-step experimental procedures, and analytical validation. We present methods employing sodium borohydride and catalytic transfer hydrogenation, offering researchers a choice based on substrate compatibility, available equipment, and desired reaction scale.

Introduction and Mechanistic Rationale

The conversion of a 2H-1,4-benzoxazine to its corresponding 3,4-dihydro derivative is fundamentally a reduction of an imine to a secondary amine. The double bond between carbon (C3) and nitrogen (N4) is the target for reduction, leaving the aromatic portion of the molecule intact. The choice of reducing agent and conditions is paramount to achieving high yield and chemoselectivity.

The primary mechanisms employed for this transformation include:

  • Hydride Reduction: This is one of the most common and operationally simple methods. Reagents like sodium borohydride (NaBH₄) provide a source of hydride ions (H⁻) that perform a nucleophilic attack on the electrophilic imine carbon.[3][4][5] The resulting nitrogen anion is then protonated by the solvent (typically an alcohol) to yield the final dihydro product. This method is favored for its mildness and tolerance of many functional groups.

  • Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C). The reaction proceeds via the adsorption of both the benzoxazine and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N bond. While highly efficient, it requires specialized equipment for handling hydrogen gas.

  • Catalytic Transfer Hydrogenation (CTH): CTH offers the benefits of hydrogenation without the need for high-pressure H₂ gas.[6][7] Instead, a hydrogen donor molecule, such as a Hantzsch ester or formic acid, transfers hydrogen to the substrate mediated by a catalyst.[6][7][8] This approach is often considered safer and more convenient for standard laboratory settings. Metal-free CTH systems have also been developed, utilizing organocatalysts.[6][7]

  • Metal-Free Hydrogenation: Recent advances have led to metal-free hydrogenation methods, for instance, using Frustrated Lewis Pairs like B(C₆F₅)₃ as a catalyst to activate H₂.[9][10] These methods provide excellent yields and are a significant step towards more sustainable chemical processes.[9][10]

General Reaction Scheme

The core transformation discussed in this guide is illustrated below.

Figure 1: General scheme for the reduction of a 2H-1,4-benzoxazine to its dihydro derivative.

Comparative Overview of Reduction Protocols

The selection of an appropriate reduction protocol depends on the specific substrate, desired scale, and available laboratory resources. The following table summarizes key parameters for common methods.

Method/ReagentCatalyst/Co-reagentTypical SolventTemperature (°C)Typical YieldsKey Considerations & Insights
Sodium Borohydride NoneMethanol, Ethanol0 to 2585-98%Operationally simple and cost-effective. Excellent chemoselectivity. A large excess of NaBH₄ may be needed for substrates with acidic protons (e.g., phenols).[11]
Catalytic Transfer Hydrogenation Isothiouronium saltDichloromethane25>95%Uses Hantzsch ester as a mild hydrogen source.[6][7] Avoids handling H₂ gas. Metal-free conditions prevent product contamination.
Metal-Free Hydrogenation B(C₆F₅)₃Toluene8093-99%Utilizes H₂ gas but with a non-metal catalyst.[9][10] High yields under relatively mild pressure. Represents a modern, sustainable approach.
Asymmetric Hydrogenation Chiral Ru-complexIsopropanol60>90% (up to 99% ee)For the synthesis of enantiomerically pure products, which is crucial for drug development.[12] The choice of catalyst and counteranion is critical for high enantioselectivity.[1][12]

Detailed Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a robust and widely applicable method for reducing 3-substituted-2H-1,4-benzoxazines using sodium borohydride in an alcoholic solvent. The causality for using an alcohol solvent is twofold: it readily dissolves the benzoxazine substrate and serves as the proton source for quenching the intermediate anion.

Materials and Reagents:

  • 3-substituted-2H-1,4-benzoxazine (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0-5.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 2H-1,4-benzoxazine (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Cooling is essential to moderate the initial exothermic reaction upon addition of the hydride.

  • Addition of NaBH₄: Add sodium borohydride (2.0-5.0 eq) to the cooled solution in small portions over 15-20 minutes. The number of equivalents may need to be optimized; substrates with acidic functional groups may require more NaBH₄.[11] Vigorous gas evolution (H₂) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0 °C.

  • Solvent Removal: Remove the bulk of the methanol/ethanol using a rotary evaporator.

  • Extraction: Add deionized water to the remaining residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure this compound.

Characterization:

  • FTIR: Look for the disappearance of the C=N stretch (approx. 1640 cm⁻¹) and the appearance of an N-H stretch (approx. 3400 cm⁻¹).

  • ¹H NMR: Expect the appearance of a new proton signal for the N-H group and the upfield shift of protons adjacent to the former imine bond.

Protocol 2: Metal-Free Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes an isothiouronium salt as an organocatalyst and a Hantzsch ester as the hydrogen source, providing a mild and efficient metal-free alternative.[6][7] This method is particularly valuable when metal contamination of the final product is a concern.

Materials and Reagents:

  • 3-substituted-2H-1,4-benzoxazine (1.0 eq)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.5 eq)

  • S-benzyl-N,N′-diphenyl isothiouronium iodide (1 mol%)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 3-substituted-2H-1,4-benzoxazine (1.0 eq), Hantzsch ester (1.5 eq), and the isothiouronium iodide catalyst (0.01 eq).

  • Solvent Addition: Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Purification: Upon completion, directly concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to isolate the desired this compound. The oxidized Hantzsch ester (pyridine derivative) is typically removed during this step.

Experimental Workflow and Analytical Monitoring

A successful reduction requires careful execution and monitoring. The general workflow is applicable to most reduction protocols.

G A Reaction Setup (Substrate, Reagent, Solvent) B Reaction Execution (Temperature Control) A->B C Monitoring (TLC / HPLC / LC-MS) B->C C->B Reaction Incomplete D Workup (Quenching & Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, FTIR) E->F G Final Product F->G

Figure 2: Standard experimental workflow for the reduction and analysis of 2H-1,4-benzoxazines.

Analytical Methods for Monitoring:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (more nonpolar) and the dihydro product (more polar due to the N-H group). The reaction is complete when the spot corresponding to the starting material has completely disappeared.

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: For more quantitative analysis, HPLC can be used.[13] It provides accurate information on the conversion rate and can detect the formation of side products. Coupling with a mass spectrometer (LC-MS) allows for the direct confirmation of the product's mass in the reaction mixture.

Conclusion

The reduction of 2H-1,4-benzoxazines to their 3,4-dihydro derivatives is a key transformation for accessing a class of heterocycles with significant potential in drug discovery. The protocols detailed herein, particularly the widely accessible sodium borohydride method and the modern metal-free catalytic transfer hydrogenation, provide researchers with reliable and efficient options. Careful selection of the methodology based on substrate characteristics and laboratory capabilities, combined with diligent reaction monitoring, will ensure the successful synthesis of these valuable compounds.

References

  • A metal-free hydrogenation of 3-substituted 2H-1,4-benzoxazines. RSC Publishing.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Metal‐free based catalytic transfer hydrogenation of 1,4‐benzoxazines. ResearchGate.
  • A metal-free hydrogenation of 3-substituted 2H-1,4-benzoxazines. Semantic Scholar.
  • Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines with chiral cationic Ru-MsDPEN catalysts: a remarkable counteranion effect. Organic Chemistry Frontiers (RSC Publishing).
  • SYNTHESIS AND REACTIONS OF this compound DERIVATIVES. Semantic Scholar.
  • Organocatalytic Approach for Transfer Hydrogenation of Quinolines, Benzoxazines and Benzothiazines. ResearchGate.
  • Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. ACS Publications.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
  • Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. National Center for Biotechnology Information.
  • Enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines. ResearchGate.
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Taylor & Francis Online.
  • Reduction of Schiff Bases with Sodium Borohydride (1957). Semantic Scholar.
  • Reduction of Schiff Bases with Sodium Borohydride. ACS Publications.
  • Enantioselective transfer hydrogenation of a) benzoxazines and b) quinoxalinones. ResearchGate.
  • The ATH of 2,3‐disubstituted 2H‐1,4‐benzoxazines.[a]. ResearchGate.
  • First Use of HEH in Oxazine Synthesis: Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives. Semantic Scholar.
  • Enantioselective transfer hydrogenation of benzoxazinones using a CPA... ResearchGate.
  • First Use of HEH in Oxazine Synthesis: Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives. ResearchGate.
  • Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? ResearchGate.
  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Wiley Online Library.
  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. RSC Publishing.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information.
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate.
  • Analytical Methods. National Center for Biotechnology Information.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. National Center for Biotechnology Information.

Sources

Application Note: High-Purity Isolation of 3,4-Dihydro-2H-1,4-benzoxazine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dihydro-2H-1,4-benzoxazine is a pivotal heterocyclic scaffold, forming the core structure of numerous compounds with significant pharmacological activities. Its derivatives are extensively studied in drug development for their potential as antihypertensive, antibacterial, and antipsychotic agents. The synthesis of this scaffold, often proceeding through multi-step reactions such as the cyclization of N-alkylated o-aminophenols, can yield a crude product containing unreacted starting materials, dimers, and other side-products.[1][2] The presence of these impurities can critically interfere with subsequent functionalization reactions and biological assays, making high-purity isolation an indispensable step in the research and development workflow.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from mobile phase selection to column packing and fraction analysis, ensuring a robust and reproducible separation.

Principle of Separation: Normal-Phase Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase and a non-polar mobile phase.[3]

  • Stationary Phase: Silica gel (SiO₂) is the chosen stationary phase. Its surface is rich in polar silanol (Si-OH) groups, which act as adsorption sites. Polar molecules in the sample mixture will interact strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, causing them to move more slowly through the column.[4]

  • Mobile Phase: A binary solvent system of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate, EtOAc) is used as the mobile phase, or eluent. The mobile phase flows through the stationary phase, competing with the silica gel for interaction with the sample components.[5]

  • Mechanism of Elution: this compound possesses moderate polarity due to the presence of the nitrogen and oxygen heteroatoms (XLogP3 ≈ 1.7).[6] By carefully adjusting the ratio of ethyl acetate to hexane, we can modulate the overall polarity of the mobile phase. Increasing the proportion of ethyl acetate increases the eluent's polarity, allowing it to more effectively displace the adsorbed compounds from the silica gel and accelerate their movement down the column. Less polar impurities will elute first in low-polarity mobile phases, while more polar impurities will be retained longer on the column, allowing for the isolation of the target compound in pure fractions.

Safety & Handling

Prior to beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: Causes skin and eye irritation and may cause respiratory irritation.[6][7]

  • Silica Gel: Inhalation of fine silica dust can cause respiratory damage. Handle in a fume hood or well-ventilated area and wear a dust mask.

  • Solvents: n-Hexane and Ethyl Acetate are flammable and volatile organic compounds. All handling, including column packing and running, must be performed within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Flame-resistant laboratory coat

Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)

The foundation of a successful column separation is a well-developed TLC method. TLC serves as a small-scale, rapid model to determine the optimal mobile phase composition for separating the target compound from its impurities. The goal is to achieve a retention factor (Rƒ) of 0.25 - 0.35 for the desired product, which typically provides the best resolution in the subsequent column chromatography.

Materials:

  • Crude this compound sample

  • Silica gel coated TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chambers

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Visualizing agent: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain

Step-by-Step Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

  • Solvent System Testing: Prepare different mobile phase compositions in separate TLC chambers. A good starting point, based on the polarity of the target, is a 10% Ethyl Acetate in Hexane solution (1:9 v/v). Test a range of compositions.

    • Chamber 1: 10% EtOAc / Hexane

    • Chamber 2: 20% EtOAc / Hexane

    • Chamber 3: 30% EtOAc / Hexane

  • Development: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

    • Further visualize by dipping the plates in a KMnO₄ stain, which reacts with most organic compounds.

    • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Analyze the plates to find the solvent system that provides the best separation between the product spot and any impurity spots, with the product Rƒ value falling within the 0.25-0.35 range. For this compound, a system of 20-30% Ethyl Acetate in Hexane is often found to be optimal.[1][8]

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Typical) 20% Ethyl Acetate in n-Hexane (1:4 v/v)
Target Rƒ Value 0.25 - 0.35
Visualization UV (254 nm), KMnO₄ stain

Protocol Part 2: Flash Column Chromatography Purification

This protocol details the purification using a standard glass flash chromatography column. The principles are directly applicable to automated flash chromatography systems.

Materials & Equipment:

  • Crude this compound (e.g., 1.0 g)

  • Flash-grade silica gel (40-63 µm particle size)

  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent addition)

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

purification_workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Determine solvent system Pack Pack Column with Silica Slurry TLC->Pack Optimal mobile phase found Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Monitor purity Analyze->Collect Continue collection Combine Combine Pure Fractions Analyze->Combine Product identified Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Preparation (Slurry Packing):

    • Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane). The consistency should be like a milkshake, not too thick. A general rule is to use 50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. Add more solvent as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a protective layer of sand (~1 cm) on top. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (1.0 g) in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample powder onto the top layer of sand in the column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column. A good strategy is to start with a low polarity and gradually increase it (gradient elution).

      • Initial Elution: Begin eluting with a low-polarity solvent (e.g., 5-10% EtOAc in Hexane) to remove non-polar impurities.

      • Product Elution: Once the non-polar spots are off the column (monitored by TLC), switch to the optimal mobile phase determined in the TLC development step (e.g., 20% EtOAc in Hexane).

      • Final Wash: After the product has eluted, increase the polarity further (e.g., 50% EtOAc in Hexane) to wash off any highly polar impurities.

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size (e.g., 10-20 mL per fraction for a medium-sized column).

  • Fraction Analysis:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the TLC plate using the method development solvent system.

    • Identify the fractions that contain only the pure product spot (matching the Rƒ of the desired compound).

  • Product Isolation:

    • Combine all fractions identified as pure.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

    • Obtain the mass of the purified solid and calculate the yield. Characterize the product using methods such as NMR, FTIR, and Mass Spectrometry to confirm its identity and purity.[9][10][11]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Mobile phase is too polar (high Rƒ).- Column was overloaded with sample.- Column packed unevenly.- Decrease the polarity of the mobile phase (less EtOAc).- Use less crude material or a larger column.- Repack the column carefully, avoiding air bubbles.
Cracked or Channeled Silica Bed - The column ran dry.- Solvents of vastly different polarity were mixed too quickly, causing thermal stress.- Ensure the solvent level never drops below the top of the silica bed.- Use a gradual gradient when increasing solvent polarity.
Product Will Not Elute - Mobile phase is not polar enough.- Gradually and systematically increase the percentage of the polar solvent (EtOAc).
Streaking on TLC Plate - Sample is too concentrated.- Sample is acidic or basic and interacting strongly with silica.- Sample is not fully dissolved.- Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Ensure complete dissolution or filter the sample solution.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 585096, this compound. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26120, this compound-2-carboxamide. PubChem. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Hisar, T. A. (2021). Preparation and Characterization of Polybenzoxazine Involving Various Additives. Middle East Technical University.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. [Link]
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Royal Society of Chemistry. (2011).
  • Bitesize Bio. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography.
  • Kiskan, B., et al. (2015).
  • Aiyer, H. (2016).
  • Wikipedia. (n.d.). Polybenzoxazine.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information: Carbazole based Electron Donor Acceptor (EDA) Catalysis for the synthesis of biaryls and aryl-heteroaryl compounds.
  • ResearchGate. (n.d.). (PDF)
  • Stefanic, P., et al. (2003). 1,4-benzoxazine-2-carboxylates as peptidomimetic building blocks. Tetrahedron, 59, 7123–7129.
  • Sivasamy, A., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 17(4), 341-352.
  • Gacal, B., et al. (2020). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
  • ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. [Link]
  • ResearchGate. (n.d.). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
  • MDPI. (2021).
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. [Link]
  • ACS Publications. (2011). Benzoxazine Miniemulsions Stabilized with Multifunctional Main-chain Benzoxazine Protective Colloids. Macromolecules. [Link]
  • ResearchGate. (n.d.). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Request PDF. [Link]
  • ACS Publications. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. [Link]
  • International Journal of Scientific & Technology Research. (n.d.).

Sources

Application Notes & Protocols: A Guide to the Scalable Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its structural rigidity and specific heteroatom arrangement allow for precise interactions with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[2] This guide provides an in-depth analysis of scalable synthetic strategies for the parent this compound core, tailored for researchers, medicinal chemists, and process development scientists. We will explore the causality behind strategic synthetic choices, present detailed, validated protocols for two primary scalable routes, offer data-driven comparisons, and provide troubleshooting insights to facilitate successful implementation in a drug discovery setting.

Introduction: The Strategic Importance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates. Its importance stems from its ability to serve as a versatile template that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The dihydro-2H-1,4-benzoxazine core, in particular, offers a stable, non-aromatic heterocyclic ring fused to a benzene ring, providing a three-dimensional architecture that is often crucial for potent and selective target engagement.

Before embarking on synthesis, it is critical to consider the ultimate goal: the rapid generation of diverse analogs for structure-activity relationship (SAR) studies and the potential for large-scale production of a lead candidate. Therefore, an ideal synthetic strategy should be:

  • Convergent: Allowing for late-stage diversification.

  • Scalable: Utilizing readily available, cost-effective starting materials and avoiding problematic reagents or purification methods (e.g., chromatography).[3]

  • Robust: Tolerant of a range of functional groups on the aromatic ring.

  • Efficient: High-yielding with simple operational procedures.

This document focuses on providing the foundational knowledge to synthesize the core scaffold, which serves as the critical starting point for building compound libraries.

Strategic Overview: Selecting a Synthetic Pathway

The choice of synthetic route is the most critical decision in a campaign. It dictates cost, timeline, and the feasibility of future scale-up. Below is a decision-making workflow to guide this selection process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Define Project Needs (Scale, Purity, Budget, Timeline) decision1 Primary Driver? start->decision1 route1_node Route 1: Alkylative Cyclization (Aminophenol + Dihaloethane) decision1->route1_node Speed & Simplicity route2_node Route 2: Reductive Cyclization (Nitrophenol Precursor) decision1->route2_node Substrate Scope & Control scale_up Proceed to Scale-Up Optimization route1_node->scale_up route2_node->scale_up caption Fig 1. Decision workflow for selecting a synthetic route.

Caption: Fig 1. Decision workflow for selecting a synthetic route.

Two of the most reliable and scalable methods for constructing the this compound core are:

  • Alkylative Cyclization of 2-Aminophenol: A direct and often one-pot approach involving the reaction of a 2-aminophenol with a 1,2-dielectrophile, such as 1,2-dihaloethane.

  • Reductive Cyclization of a Precursor: A two-step sequence involving initial O-alkylation of a 2-nitrophenol followed by reduction of the nitro group and spontaneous intramolecular cyclization.

Protocol I: Alkylative Cyclization of 2-Aminophenol with 1,2-Dibromoethane

This method is arguably the most straightforward for producing the unsubstituted parent scaffold. It relies on the differential nucleophilicity of the phenolic oxygen and the aniline nitrogen of 2-aminophenol. The reaction typically proceeds via initial O-alkylation followed by an intramolecular N-alkylation to close the ring.

Mechanistic Rationale

The key to this synthesis is controlling the reaction conditions to favor the desired cyclization over intermolecular polymerization. The use of a suitable base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic phenolic hydroxyl group, initiating the first Sₙ2 reaction. The subsequent intramolecular cyclization of the aniline nitrogen is often the rate-limiting step and may require elevated temperatures.

G cluster_0 reagents 2-Aminophenol 1,2-Dibromoethane K₂CO₃, Acetone intermediate Intermediate: 2-(2-Bromoethoxy)aniline reagents->intermediate 1. O-Alkylation (Sₙ2) product Final Product: This compound intermediate->product 2. Intramolecular    N-Alkylation (Sₙ2) caption Fig 2. Workflow for Alkylative Cyclization. G cluster_0 start 2-Nitrophenol + 2-Bromoethanol step1 Step 1: O-Alkylation (Williamson Ether Synthesis) start->step1 intermediate Intermediate: 2-(2-Nitrophenoxy)ethanol step1->intermediate step2 Step 2: Nitro Reduction (e.g., H₂, Pd/C) intermediate->step2 product Final Product: This compound step2->product Spontaneous Cyclization caption Fig 3. Workflow for Reductive Cyclization.

Caption: Fig 3. Workflow for Reductive Cyclization.

Detailed Experimental Protocol

Part A: Synthesis of 2-(2-Nitrophenoxy)ethanol

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenol (e.g., 13.9 g, 100 mmol) in DMF (200 mL). Add anhydrous K₂CO₃ (20.7 g, 150 mmol).

  • Reagent Addition: Add 2-bromoethanol (8.5 mL, 120 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC until the 2-nitrophenol is consumed.

  • Workup: Cool the reaction, pour it into ice-water (500 mL), and stir. The product will often precipitate as a yellow solid. If it oils out, extract with ethyl acetate (3 x 150 mL).

  • Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If extracted, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to afford the product, typically as a yellow solid or oil of high purity.

Part B: Reductive Cyclization

  • Reaction Setup: To a hydrogenation vessel, add the 2-(2-nitrophenoxy)ethanol from Part A (e.g., 18.3 g, 100 mmol), Palladium on carbon (10% Pd/C, 1-2 mol%), and ethanol or ethyl acetate (250 mL).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator at 50 psi). Stir vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of very high purity (>95%) and may not require further purification.

Comparative Analysis of Scalable Routes

The optimal choice of synthesis depends on the specific project goals, available starting materials, and scale.

ParameterRoute I: Alkylative CyclizationRoute II: Reductive Cyclization
Number of Steps 1 (or 2 if purification is counted)2
Starting Materials 2-Aminophenol, 1,2-Dihaloethane2-Nitrophenol, 2-Haloethanol
Typical Yield 60-80%85-95% (overall)
Scalability Good; potential for polymerization side products.Excellent; cleaner reaction profiles.
Safety Concerns 1,2-Dihaloethanes are toxic and carcinogenic.Catalytic hydrogenation requires specialized equipment and handling of flammable H₂ gas and pyrophoric catalysts.
Substrate Scope Sensitive functional groups on 2-aminophenol may interfere.Excellent; tolerates a wide range of functional groups that are stable to hydrogenation.
Ease of Purification May require chromatography or distillation.Often high purity after filtration and solvent removal.

Conclusion and Future Outlook

Both the direct alkylative cyclization and the two-step reductive cyclization represent robust and scalable methods for the synthesis of the this compound core. For rapid, small-scale synthesis where starting materials are readily available, the one-pot alkylation of 2-aminophenol is highly effective. For larger-scale campaigns, analog synthesis with diverse functional groups, and when purity is paramount, the reductive cyclization pathway is generally superior despite being a step longer. Mastery of these foundational routes empowers drug discovery teams to efficiently generate the molecular diversity needed to drive projects from hit identification to lead optimization.

References

  • Karpoormath, R. et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b]o[5][6]xazine Analogues. The Journal of Organic Chemistry.

Sources

Application Note: A Guide to Spectroscopic Techniques for Monitoring 1,4-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of 1,4-benzoxazines, a critical scaffold in medicinal chemistry and materials science, demands precise control over reaction kinetics and pathway selectivity to ensure high yield and purity.[1] This application note serves as a detailed guide for researchers, providing both the theoretical basis and practical protocols for employing in-situ spectroscopic techniques to monitor the synthesis of 1,4-benzoxazine derivatives. We delve into the application of Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for real-time analysis. For each technique, we explain the causality behind experimental choices, present step-by-step monitoring protocols, and offer guidance on data interpretation. This guide is designed to empower scientists to move beyond endpoint analysis, enabling a deeper understanding of reaction mechanisms, the identification of transient intermediates, and the optimization of synthetic processes.

Introduction: The Need for Real-Time Synthesis Monitoring

1,4-Benzoxazine derivatives are a prominent class of heterocyclic compounds, recognized for their broad spectrum of pharmacological activities and applications as building blocks for advanced polymers.[1][2][3] Traditional synthesis routes, often involving the condensation of a 2-aminophenol with various electrophiles, can proceed through complex pathways with the formation of transient intermediates.[4][5][6] Endpoint characterization, while essential, provides no insight into the reaction dynamics, leaving critical process parameters to be determined by trial and error.

In-situ, or real-time, reaction monitoring has emerged as an indispensable tool in modern process chemistry, providing a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction unfolds.[7] This approach allows for:

  • Mechanistic Insight: Direct observation of intermediates can confirm or refute proposed reaction mechanisms.[8][9]

  • Kinetic Analysis: Precise determination of reaction rates, orders, and activation energies.

  • Process Optimization: Rapid identification of optimal reaction conditions (temperature, catalyst loading, addition rates) to maximize yield and minimize impurities.

  • Safety and Control: Ensuring the reaction is proceeding as expected and identifying potential deviations in real-time.

This document provides a comprehensive overview of how to apply key spectroscopic techniques to achieve these goals in the context of 1,4-benzoxazine synthesis.

Foundational Synthesis Pathway: 2-Aminophenol Condensation

A common and versatile method for synthesizing the 1,4-benzoxazine core involves the reaction of a 2-aminophenol derivative with a suitable two-carbon synthon, such as an α-haloketone or a related compound.[1][4] The reaction generally proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization through the nucleophilic attack of the phenolic hydroxyl group, leading to the formation of the oxazine ring.

Monitoring this process involves tracking the consumption of the 2-aminophenol (disappearance of primary amine and phenolic hydroxyl signals) and the appearance of the 1,4-benzoxazine product (emergence of signals corresponding to the new heterocyclic ring structure).

In-Situ FT-IR Spectroscopy: Tracking Functional Group Transformation

Principle & Rationale: FT-IR spectroscopy is exceptionally well-suited for monitoring organic reactions because it directly probes the vibrational modes of chemical bonds.[10] As reactants are converted into products, the functional groups change, leading to a corresponding evolution in the infrared spectrum. For 1,4-benzoxazine synthesis, FT-IR allows for the simultaneous tracking of the disappearance of O-H and N-H stretches from the 2-aminophenol starting material and the appearance of the characteristic C-O-C ether stretch of the newly formed oxazine ring.[11][12][13] The use of an Attenuated Total Reflectance (ATR) immersion probe is ideal for in-situ monitoring, as it can be inserted directly into the reaction vessel, acquiring spectra from the liquid phase without the need for sampling.[14]

Key Vibrational Bands for Monitoring:

Functional GroupTypical Wavenumber (cm⁻¹)Change During Reaction
Phenolic O-H Stretch3200 - 3600 (broad)Decrease
Amine N-H Stretch3300 - 3500Decrease
Aromatic C=C Stretch1450 - 1600Shift/Change
Antisymmetric C-O-C Stretch1230 - 1270Increase
Benzene-Oxazine Ring Mode920 - 960Increase

Note: Exact positions can vary based on substitution and solvent.[12][13]

Experimental Protocol for In-Situ FT-IR Monitoring:

  • System Setup: Insert a clean, dry ATR-FTIR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction medium.

  • Background Spectrum: Before adding the final reactant to initiate the reaction (e.g., the α-haloketone), acquire a background spectrum of the starting materials and solvent at the target reaction temperature. This is crucial as it defines the spectral baseline (time = 0).

  • Reaction Initiation: Add the final reagent to start the reaction and immediately begin spectral acquisition.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 1-5 minutes). The optimal time resolution depends on the reaction rate. Modern software allows for automated, continuous data collection.

  • Data Analysis: Plot the absorbance intensity of key peaks (e.g., the C-O-C stretch at ~1230 cm⁻¹) against time. The resulting kinetic profile shows the rate of product formation. Conversely, plotting the decay of a reactant peak (e.g., O-H stretch) shows its consumption.

Visualization: FT-IR Monitoring Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis r1 Assemble Reaction Vessel p1 Insert & Calibrate ATR Probe r1->p1 bg Acquire Background Spectrum (Reactants + Solvent) p1->bg init Initiate Reaction (Add Final Reagent) bg->init acq Collect Spectra at Regular Time Intervals init->acq proc Process Spectra (Baseline Correction) acq->proc plot Plot Peak Intensity vs. Time proc->plot kin Generate Kinetic Profile plot->kin end Result kin->end Determine Endpoint & Reaction Rate

Caption: Workflow for in-situ FT-IR reaction monitoring.

NMR Spectroscopy: Unambiguous Structural Elucidation

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.[10][15] By monitoring a reaction with NMR, one can observe the disappearance of reactant signals and the appearance of product signals with high structural resolution. For 1,4-benzoxazine synthesis, ¹H NMR is particularly informative, allowing for the clear identification of protons on the newly formed heterocyclic ring, specifically the diastereotopic protons of the O-CH₂-N and Ar-CH₂-N groups, which are diagnostic for ring formation.[11][16][17][18] While traditional high-field NMR is an offline technique, the advent of benchtop NMR spectrometers and flow-NMR setups allows for near-real-time monitoring directly in the fume hood.

Key ¹H and ¹³C NMR Signals for Monitoring:

Signal TypeGroup¹H Shift (ppm)¹³C Shift (ppm)Change During Reaction
ReactantPhenolic -OH8.0 - 10.0-Decrease
ReactantAmine -NH₂3.0 - 5.0-Decrease
Product O-CH₂-N4.8 - 5.5~80Increase
Product Ar-CH₂-N3.9 - 4.7~50Increase

Note: Chemical shifts are highly dependent on the specific molecular structure and solvent.[12][16][17]

Experimental Protocol for Online NMR Monitoring:

  • System Setup: The reaction is performed in a standard flask connected via a pump and transfer lines to the NMR flow cell. The reaction mixture is continuously circulated from the flask, through the spectrometer, and back.

  • Solvent and Standard: The reaction must be conducted in a deuterated solvent. An inert internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., tetramethylsilane or 1,4-dioxane) should be added for quantitative analysis.

  • Shimming and Locking: Before starting the reaction, circulate the solvent and reactants (minus one to prevent reaction) through the system to lock and shim the spectrometer for optimal resolution.

  • Reaction Initiation & Data Acquisition: Initiate the reaction and begin acquiring ¹H NMR spectra automatically at set time intervals.

  • Data Analysis: Process the spectra (phasing, baseline correction). Integrate the signals corresponding to the product, reactants, and the internal standard. The relative integrals allow for the calculation of the concentration of each species over time, yielding precise kinetic data.

Visualization: NMR Monitoring Workflow

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis r1 Setup Flow Reactor in Deuterated Solvent p1 Add Internal Standard r1->p1 cal Circulate & Lock/Shim Spectrometer p1->cal init Initiate Reaction cal->init acq Acquire Spectra Automatically init->acq proc Process Spectra (Phasing, Baseline) acq->proc integ Integrate Peaks vs. Internal Standard proc->integ conc Calculate Concentration of Species vs. Time integ->conc end Result conc->end Determine Structure, Kinetics & Purity

Caption: Workflow for online NMR reaction monitoring.

Mass Spectrometry: Detecting Key Intermediates

Principle & Rationale: Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[19] Its primary advantage in reaction monitoring is the ability to detect not only stable reactants and products but also low-concentration, short-lived intermediates that are invisible to other methods.[9] For 1,4-benzoxazine synthesis, online MS using a soft ionization technique like Electrospray Ionization (ESI) is invaluable for identifying key mechanistic species, such as protonated reactants, the final product, and crucial iminium ion intermediates that may form.[8][20]

Key Ions for Monitoring (Positive ESI Mode):

SpeciesIon TypeExpected m/zRole in Reaction
2-Aminophenol (AP)[AP+H]⁺MW of AP + 1Reactant
α-Haloketone (HK)[HK+H]⁺MW of HK + 1Reactant
Iminium Intermediate[Intermediate]⁺VariesKey Intermediate
1,4-Benzoxazine (BZ)[BZ+H]⁺MW of BZ + 1Product

Experimental Protocol for Online ESI-MS Monitoring:

  • System Setup: A small-bore capillary tube is inserted into the reaction vessel. A syringe pump continuously draws a very small flow (μL/min) of the reaction mixture directly into the ESI source of the mass spectrometer.

  • Solvent System: The reaction solvent must be compatible with ESI (e.g., methanol, acetonitrile). If not, a makeup flow of a suitable solvent may be required post-sampling.

  • MS Tuning: Before initiating the reaction, infuse a solution of the expected product to tune the mass spectrometer for optimal sensitivity at the target m/z.

  • Reaction Initiation & Data Acquisition: Start the reaction and begin acquiring mass spectra. The instrument can be set to scan a full mass range or to perform selected ion monitoring (SIM) on the specific m/z values of interest for higher sensitivity.

  • Data Analysis: Extract the ion chromatograms for the m/z values corresponding to reactants, intermediates, and products. Plotting their intensities over time provides a kinetic profile. To confirm the identity of an observed ion, perform tandem MS (MS/MS) to analyze its fragmentation pattern.[8]

Visualization: MS Monitoring Workflow

MS_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis r1 Setup Reaction in ESI-Compatible Solvent p1 Insert Sampling Capillary r1->p1 tune Tune MS with Expected Product p1->tune init Initiate Reaction tune->init acq Continuously Infuse & Acquire Mass Spectra init->acq extract Extract Ion Chromatograms for Key m/z Values acq->extract msms Perform MS/MS on Ions of Interest extract->msms profile Generate Kinetic Profile & Identify Intermediates extract->profile end Result profile->end Elucidate Mechanism & Track Conversion

Caption: Workflow for online MS reaction monitoring.

UV-Vis Spectroscopy: A Simple Tool for Kinetic Analysis

Principle & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.[21][22] This technique is particularly useful for molecules containing chromophores, such as aromatic rings and conjugated systems. During the synthesis of 1,4-benzoxazines, the electronic structure of the system changes as the reactants' chromophores are incorporated into the product's fused ring system. This results in a shift in the maximum absorption wavelength (λ_max) and/or a change in molar absorptivity, which can be monitored over time according to the Beer-Lambert Law.[22] It is a simple, cost-effective method for determining overall reaction kinetics, though it provides less structural information than FT-IR or NMR.[23]

Key Spectral Features for Monitoring:

SpeciesFeatureExpected Change
ReactantsCharacteristic λ_maxAbsorbance decreases
ProductNew characteristic λ_maxAbsorbance increases
Isosbestic PointWavelength with constant absorbanceIndicates a clean A -> B conversion

Note: The absorbance at a given wavelength corresponds to the intramolecular charge transfer (ICT) π-π transition.*[24]

Experimental Protocol for UV-Vis Monitoring:

  • Wavelength Selection: Acquire full UV-Vis spectra of the pure starting materials and the purified product in the reaction solvent. Identify a wavelength where the product absorbs strongly but the reactants absorb weakly (or vice-versa).

  • System Setup: Use a cuvette-based spectrophotometer for offline analysis of quenched aliquots or, for real-time monitoring, use a fiber-optic immersion probe placed directly in the reaction vessel.

  • Reaction Initiation: Start the reaction and immediately begin recording the absorbance at the pre-selected wavelength(s) at regular time intervals.

  • Data Analysis: Plot absorbance versus time. If the molar absorptivity of the product is known, this data can be directly converted into a concentration vs. time plot to determine the reaction kinetics.

Visualization: UV-Vis Monitoring Workflow

UVVis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis wl_sel Select Optimal Wavelength from Pure Component Spectra probe Insert Immersion Probe or Prepare Cuvettes wl_sel->probe blank Measure Blank (Solvent) probe->blank init Initiate Reaction blank->init acq Record Absorbance at Fixed Wavelength(s) init->acq plot Plot Absorbance vs. Time acq->plot beer Apply Beer-Lambert Law (if ε is known) plot->beer kin Determine Reaction Rate beer->kin end Result kin->end Overall Kinetic Profile

Caption: Workflow for UV-Vis reaction monitoring.

Conclusion and Technique Comparison

The choice of spectroscopic technique for monitoring 1,4-benzoxazine synthesis depends on the specific information required by the researcher.

TechniquePrimary StrengthPrimary LimitationBest For
FT-IR Excellent for functional group analysis; robust in-situ probes.Can be difficult to deconvolve overlapping peaks.General-purpose kinetic monitoring and endpoint determination.
NMR Unambiguous structural information; highly quantitative.Lower sensitivity; requires deuterated solvents and specialized equipment.Detailed mechanistic studies and impurity profiling.
MS Unmatched sensitivity; excels at detecting transient intermediates.Less quantitative; susceptible to ion suppression effects.Elucidating complex reaction mechanisms and identifying byproducts.
UV-Vis Simple, inexpensive, and fast.Provides limited structural information; requires a chromophore.Rapid screening of reaction conditions and basic kinetic analysis.

By integrating one or more of these in-situ spectroscopic methods into the workflow, scientists can gain a profound understanding of 1,4-benzoxazine synthesis. This data-rich approach accelerates process development, ensures product quality, and deepens fundamental mechanistic knowledge, moving beyond simple synthesis to intelligent process design.

References

  • [Synthesis of substituted benzo[b][4][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.]()
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • Benzoxazine Synthesis and Sample Prepar
  • 1H NMR spectra of benzoxazine products purified with different purification methods.
  • Modern Analytical Technique for Characteriz
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radi
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • FTIR spectrum of benzoxazine monomer.
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • FT-IR spectra of benzoxazine monomers.
  • Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. ACS Omega.
  • Synthesis and Properties of Spiro-Centered Benzoxazines. Macromolecules.
  • FTIR spectrum of the benzoxazine monomer.
  • Spectroscopic Methods In Organic Chemistry. ec-undp-electoralassistance.org.
  • Spectroscopic Methods In Organic Chemistry. brightspark-consulting.com.
  • Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chrom
  • 1H NMR spectrum of benzoxazine monomer 4 (b).
  • Principles of Organic Spectroscopy. Open Access Journals.
  • (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Non-isothermal curing kinetics and thermal properties of benzoxazine-phenolic copolymers. Wiley Online Library.
  • Identifying reactive intermediates by mass spectrometry. Royal Society of Chemistry.
  • Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry.
  • Method for producing 1,4-benzoxazine compound.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • (A) UV-Vis absorbance spectra and (B) absorption wavelengths plotted...
  • A process for solvent-less synthesis of benzoxazine (bz).
  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • Method for preparing polybenzoxazine.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Deriv
  • The Performance and Synthesis of Alkynyl-Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights.
  • Assessing the Chemical Speciation during CO2 Absorption by Aqueous Amines Using in Situ FTIR. Industrial & Engineering Chemistry Research.

Sources

Application Note & Protocol Guide: Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine from o-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that features prominently in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Derivatives of this ring system have demonstrated a broad spectrum of therapeutic activities, including but not limited to, applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The ability to efficiently and reliably synthesize this core structure from simple, commercially available starting materials is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from o-aminophenol. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.

Synthetic Strategy: A Two-Step Approach

The most robust and widely adopted synthesis of the 1,4-benzoxazine ring system from o-aminophenol proceeds via a two-step sequence. This strategy is predicated on the differential nucleophilicity of the amino and hydroxyl groups of the starting material.

  • Selective N-Acylation: The synthesis commences with the selective acylation of the more nucleophilic amino group of o-aminophenol with chloroacetyl chloride. This step forms the key intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide.

  • Intramolecular Cyclization: The intermediate is then subjected to a base-mediated intramolecular cyclization. This reaction, a classic example of the Williamson ether synthesis, forms the desired heterocyclic ring.

This staged approach ensures high selectivity and minimizes the formation of undesired side products, leading to cleaner reactions and higher overall yields.

Reaction Mechanism and Scientific Principles

Understanding the causality behind each step is critical for successful synthesis and troubleshooting.

Step 1: Selective N-Acylation

In neutral or weakly acidic media, the nitrogen atom of the amino group in o-aminophenol is a significantly stronger nucleophile than the oxygen atom of the hydroxyl group. This is due to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation. When chloroacetyl chloride, a highly reactive electrophile, is introduced, the amino group preferentially attacks the electrophilic carbonyl carbon.[3][4] This results in the formation of a stable amide bond, yielding 2-chloro-N-(2-hydroxyphenyl)acetamide. The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature and prevent potential side reactions, such as O-acylation or di-acylation.

Step 2: Base-Mediated Intramolecular Cyclization

The second step involves the formation of the oxazine ring. A moderately strong base, such as sodium hydroxide or potassium carbonate, is introduced to deprotonate the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide ion. This phenoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent electrophilic carbon atom that bears the chlorine atom.[5] The chloride ion is displaced as a leaving group, and the six-membered oxazine ring is formed. This cyclization step typically requires heating (reflux) to provide sufficient energy to overcome the activation barrier of the reaction.

Diagram: Reaction Mechanism

Reaction Mechanism o_aminophenol o-Aminophenol intermediate 2-chloro-N-(2-hydroxyphenyl)acetamide o_aminophenol->intermediate Step 1: N-Acylation (Selective Attack by -NH2) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate base Base (e.g., NaOH) product 3,4-dihydro-2H-1,4-benzoxazin-3-one base->product intermediate->product Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

Caption: Mechanism for the two-step synthesis of the benzoxazine core.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is corrosive and lachrymatory.

Protocol 1: Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide (Intermediate)

Materials & Reagents:

  • o-Aminophenol

  • Chloroacetyl chloride[6]

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-aminophenol (e.g., 5.45 g, 50 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add chloroacetyl chloride (e.g., 4.0 mL, 50 mmol) dropwise to the stirred solution over a period of 30-45 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any excess acid), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, 2-chloro-N-(2-hydroxyphenyl)acetamide, is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.[7][8]

Protocol 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-3-one

Materials & Reagents:

  • 2-chloro-N-(2-hydroxyphenyl)acetamide (from Protocol 1)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the crude 2-chloro-N-(2-hydroxyphenyl)acetamide (e.g., 9.3 g, 50 mmol) in 100 mL of ethanol.

  • Base Addition: Add a solution of sodium hydroxide (e.g., 2.2 g, 55 mmol) in 20 mL of water to the suspension. Causality Note: The base is essential for deprotonating the phenol, activating it for the nucleophilic attack that closes the ring.

  • Reaction: Heat the reaction mixture to reflux and maintain reflux for 3-4 hours, with stirring. Monitor the reaction completion by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the product in a vacuum oven.

    • The crude 3,4-dihydro-2H-1,4-benzoxazin-3-one can be further purified by recrystallization from ethanol to yield fine crystals.

(Note: To obtain the target this compound, the lactam product from Protocol 2 must be reduced using a suitable reducing agent like Lithium Aluminum Hydride (LAH) or Borane (BH₃) in an appropriate solvent like THF. This reduction step is a standard procedure but requires stringent anhydrous conditions and careful handling of pyrophoric reagents.)

Diagram: Experimental Workflow

Experimental Workflow start Dissolve o-Aminophenol in DCM cool Cool to 0-5 °C start->cool add_reagent Add Chloroacetyl Chloride (dropwise) cool->add_reagent react_rt Stir at Room Temp (2-3 hours) add_reagent->react_rt workup1 Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) react_rt->workup1 dry_concentrate Dry (MgSO₄) & Concentrate workup1->dry_concentrate intermediate Intermediate: 2-chloro-N-(2-hydroxyphenyl)acetamide dry_concentrate->intermediate suspend Suspend Intermediate in Ethanol intermediate->suspend add_base Add NaOH Solution suspend->add_base reflux Reflux (3-4 hours) add_base->reflux precipitate Precipitate in Ice-Cold Water reflux->precipitate filter_dry Filter and Dry Product precipitate->filter_dry final_product Final Product: 3,4-dihydro-2H-1,4-benzoxazin-3-one filter_dry->final_product

Caption: Step-by-step workflow for the synthesis.

Results and Characterization

The successful synthesis of this compound derivatives can be confirmed by standard analytical techniques.

Parameter Protocol 1 (Intermediate) Protocol 2 (Final Product - Lactam)
Typical Yield 85-95%70-85%
Appearance Off-white to light brown solidWhite to pale yellow crystalline solid
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1670 (C=O, amide)~3200 (N-H), ~1680 (C=O, lactam), ~1220 (C-O-C)
¹H NMR Signals for aromatic protons, NH, OH, and CH₂ClSignals for aromatic protons, NH, and two CH₂ groups of the oxazine ring
Mass Spec (m/z) Expected molecular ion peak for C₈H₈ClNO₂Expected molecular ion peak for C₈H₇NO₂

Note: Specific NMR chemical shifts and coupling constants will vary based on the solvent used and any substituents on the aromatic ring. The data presented are general expectations.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Step 1 Incomplete reaction or side product formation.Ensure anhydrous conditions. Check the purity of chloroacetyl chloride. Extend reaction time at room temperature.
Addition of chloroacetyl chloride was too fast.Repeat the reaction ensuring slow, dropwise addition at 0-5 °C to control the exotherm.
Oily product in Step 1 Presence of impurities.Attempt purification by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or trituration with a non-polar solvent like hexane.
Low yield in Step 2 Incomplete cyclization.Ensure sufficient base is used (1.1-1.2 equivalents). Increase reflux time and monitor by TLC.
Product is water-soluble.If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
Reaction does not go to completion Poor quality reagents.Use freshly opened or purified starting materials and anhydrous solvents where specified.

References

  • Benchchem. (n.d.). Application Note: A Guide to the N-Alkylation of Aminophenols.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
  • Nourah Alharbi, & Emilia Abdulmalek. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. University of Michigan.
  • Reddit. (n.d.). N-alkylation of aminophenols. r/Chempros.
  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.
  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers.
  • National Institutes of Health. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Semantic Scholar. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • ACS Publications. (2016). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education.
  • ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][11][12]oxazine.
  • ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
  • (n.d.). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Technique for synthesizing o-chloroacetaminophenol.
  • Taylor & Francis Online. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications.
  • ResearchGate. (n.d.). Synthesis of enantiopure this compound analogues for potential biological applications.
  • Wiley Online Library. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
  • (n.d.). Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction.
  • ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • ResearchGate. (n.d.). Phenolation, benzoxazine synthesis and subsequent polymerization to polybenzoxazine with intramolecular six-membered ring of hydrogen bonds.
  • ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • ResearchGate. (n.d.). Chloroacetyl products from aminoalcohols and aminoacids.
  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.
  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Royal Society of Chemistry. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications.
  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.

Sources

Troubleshooting & Optimization

avoiding byproduct formation in 1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-benzoxazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will address common challenges related to byproduct formation, offering troubleshooting advice and preventative strategies based on established chemical principles and field-proven insights.

Introduction: The Challenge of Purity in 1,4-Benzoxazine Synthesis

1,4-Benzoxazines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds, including neuroprotective agents and antibacterial drugs.[1][2][3] The most common and atom-economical synthetic routes involve the condensation of 2-aminophenols with various partners.[4] However, the seemingly straightforward nature of these reactions belies a propensity for side reactions, leading to challenging purification steps and reduced yields.

The primary challenge often stems from the high reactivity of intermediates, such as o-quinone imines, which are susceptible to dimerization and polymerization.[5] This guide provides a structured approach to diagnosing and solving these common issues, ensuring you can achieve your target molecule with the highest possible purity and yield.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address specific experimental issues.

FAQ 1: My reaction is producing a significant amount of a high-molecular-weight, insoluble material, and my desired product yield is low. What is happening?

Answer: You are likely encountering dimerization or polymerization of a reactive intermediate. In many 1,4-benzoxazine syntheses, especially those involving oxidation of the 2-aminophenol starting material, a highly reactive o-quinone imine intermediate is formed. This species can undergo self-condensation or polymerization if it does not react quickly with its intended partner.[5]

Root Cause Analysis & Solutions:

  • Slow Intermolecular Reaction: The desired reaction between the o-quinone imine and your other reactant (e.g., an enamine or alkene) is slower than the undesired self-reaction.

    • Solution 1: Control the Generation of the Intermediate. Instead of adding a stoichiometric amount of oxidant all at once, use a slow-addition technique. This keeps the instantaneous concentration of the reactive intermediate low, favoring the desired bimolecular reaction over the undesired self-reaction.

    • Solution 2: Increase Reactant Concentration. Ensure your desired coupling partner is present in a sufficient concentration (or slight excess) before and during the generation of the intermediate. This statistically favors the correct reaction pathway.

  • Inappropriate Solvent or Temperature: The reaction conditions may be promoting side reactions.

    • Solution: Optimize Solvent and Temperature. For reactions involving sensitive intermediates, lower temperatures are often beneficial. Screen a range of solvents; sometimes a more viscous or a more coordinating solvent can temper the reactivity of the intermediate.

FAQ 2: The initial N-alkylation of my 2-aminophenol with an α-haloketone works, but the final cyclization to the 1,4-benzoxazine is inefficient. How can I improve this?

Answer: This is a classic two-step approach where the second step, an intramolecular nucleophilic attack of the phenolic oxygen onto the ketone, is the key ring-forming step. Failure here often points to issues with base selection, steric hindrance, or electronics.

Root Cause Analysis & Solutions:

  • Incorrect Base: The base might not be strong enough to deprotonate the phenol, or it could be causing side reactions.

    • Solution 1: Use a Non-Nucleophilic, Moderately Strong Base. A base like potassium carbonate (K₂CO₃) is often ideal. It is strong enough to deprotonate the phenol to the phenoxide, which is the active nucleophile for the cyclization, but it is not so strong that it promotes unwanted enolization or condensation of the ketone. Stronger bases like sodium hydride (NaH) or alkoxides can sometimes lead to competing reactions.

    • Solution 2: Ensure Anhydrous Conditions. Water can compete with the phenoxide as a nucleophile and can also hinder the effectiveness of some bases. Ensure your solvent and reagents are dry.

  • Steric Hindrance: Bulky groups near the ketone or the phenolic hydroxyl can physically impede the intramolecular cyclization.

    • Solution: Increase Thermal Energy. Refluxing the reaction in a higher-boiling solvent like DMF or toluene can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction carefully for decomposition at higher temperatures.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can reduce the nucleophilicity of the phenolic oxygen, slowing down the cyclization.

    • Solution: Employ a More Forcing Catalyst System. While often used in different contexts, exploring palladium-catalyzed cyclization strategies can sometimes offer a milder, more efficient alternative for electronically challenging substrates.[6][7][8]

FAQ 3: My synthesis using a diamine is resulting in a gel or an insoluble oligomeric mess. How can I favor the formation of the desired bis-benzoxazine?

Answer: Synthesizing benzoxazines from diamines is complicated by the potential for intermolecular reactions, leading to the formation of oligomers and hyperbranched structures instead of the desired intramolecular cyclization.[9] The key is to control the reaction to favor the formation of the discrete molecule.

Root Cause Analysis & Solutions:

  • Intermolecular Reaction Dominates: The reactive ends of different molecules are reacting with each other faster than the internal cyclization.

    • Solution 1: High Dilution. This is the most critical principle. Running the reaction at a very low concentration (e.g., 0.01-0.05 M) dramatically favors intramolecular events over intermolecular ones.

    • Solution 2: Controlled Reagent Addition. After forming the initial intermediate, add the cyclization catalyst or trigger (e.g., heat) slowly to maintain a low concentration of reactive species.

    • Solution 3: Solvent Choice. A solvent mixture like toluene/ethanol can provide the right balance of solubility and reactivity to promote the desired product formation.[9]

  • Side Reactions at the Amine: The diamine can form complex structures, such as triazine-like byproducts, especially with excess formaldehyde.[9]

    • Solution: Stoichiometric Control. Carefully control the stoichiometry. A slight excess of paraformaldehyde might be needed, but it should be added portion-wise only after the other components are well-dissolved and reacting.[9]

Visualizing Reaction Pathways and Troubleshooting

Understanding the reaction mechanism is key to preventing byproduct formation. The diagram below illustrates a common pathway for 1,4-benzoxazine synthesis and highlights where side reactions typically occur.

G cluster_0 Main Reaction Pathway A 2-Aminophenol + α-Haloketone B N-Alkylated Intermediate A->B Step 1: S_N2 Reaction E O-Alkylation Byproduct A->E C Intramolecular Cyclization (Base-mediated) B->C G Incomplete Cyclization B->G Reaction Stalls D Target 1,4-Benzoxazine C->D Step 2: Ring Closure F Dimerization/Polymerization (From Reactive Intermediates) C->F If intermediate is long-lived/unstable

Caption: Key steps and potential side reactions in benzoxazine synthesis.

This troubleshooting flowchart can help diagnose issues in real-time.

G start Reaction Issue Identified q1 What is the main problem? start->q1 a1 Low Yield, Insoluble Polymer q1->a1 Polymerization a2 Starting Material Remains q1->a2 Stalled Reaction a3 Mixture of Isomers or Byproducts q1->a3 Low Purity s1 Likely Dimerization. - Lower Temperature - Slow Oxidant Addition - Increase Substrate Conc. a1->s1 s2 Incomplete Reaction. - Check Base Strength - Ensure Anhydrous Cond. - Increase Temperature/Time a2->s2 s3 Poor Selectivity. - Optimize Base - Screen Solvents - Check Starting Material Purity a3->s3

Caption: A decision tree for troubleshooting common synthesis problems.

Preventative Strategies & Best Practices

Proactive measures are more effective than reactive troubleshooting.

StrategyRationaleKey Implementation Steps
Starting Material Purity Impurities in the 2-aminophenol or other reactants can act as catalysts for side reactions or be incorporated into byproducts.Recrystallize or chromatograph starting materials if they are not of high purity. Confirm purity by NMR and melting point.[10][11]
Atmosphere Control 2-Aminophenols are sensitive to air oxidation, which can lead to colored impurities and reactive quinone-like species.Run reactions under an inert atmosphere (Nitrogen or Argon), especially when using sensitive reagents or heating for extended periods.
Judicious Choice of Base The base is critical for deprotonation but can also catalyze undesired reactions. Nucleophilic bases can compete in reactions.Use non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃). Avoid strong, sterically hindered bases unless specifically required, as they can promote elimination.
In Situ Monitoring Waiting until the end of a reaction to analyze the outcome can waste significant time and resources.Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This allows for adjustments in real-time.

High-Fidelity Experimental Protocol

This protocol describes a reliable method for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine from a 2-aminophenol and an α-bromoketone.

Objective: To synthesize 3-phenyl-3,4-dihydro-2H-benzo[b][6][10]oxazine.

Materials:

  • 2-Aminophenol (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-aminophenol.

  • Reagent Addition: While stirring vigorously, add 2-bromoacetophenone to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 2-aminophenol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-benzoxazine.[10][11]

Self-Validation:

  • TLC Analysis: The product should appear as a single, UV-active spot with a higher Rf than the starting 2-aminophenol.

  • NMR Spectroscopy: ¹H NMR should confirm the presence of the characteristic protons of the oxazine ring and the aromatic backbone, matching literature values.

References

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate.
  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials - MDPI.
  • Synthesis of Dihydrobenzo[6][10]oxazines by Palladium-Catalyzed Cyclization of N-Substituted 2-Aminophenols with Propargylic Carbonates - Crossref.
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor - PubMed.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing).
  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][10][12]oxazines by intramolecular Hiyama coupling - PMC - NIH.
  • Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][6][10]oxazine Scaffolds - Uniurb.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate.
  • 3.4. 1,4-(Benz)Oxazines.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review | Request PDF - ResearchGate.
  • (PDF) Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer - ResearchGate.
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions - Digital Commons@Georgia Southern.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
  • Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho | Request PDF - ResearchGate.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed.
  • (PDF) Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][6][10]oxazine Scaffolds - ResearchGate.

Sources

Technical Support Center: N-Arylation of 3,4-Dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The synthesis of N-aryl benzoxazines is a cornerstone in the development of novel therapeutics and functional materials. However, like many cross-coupling reactions, it presents a unique set of challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven insights to help you optimize your reactions for higher yields, purity, and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

The Palladium-catalyzed Buchwald-Hartwig amination is the most prevalent method for the N-arylation of this compound.[1] While powerful, its success is highly dependent on the careful selection and interplay of the catalyst, ligand, base, and solvent. Below, we address the most common problems encountered in the lab.

Issue 1: Low to No Product Formation

This is one of the most frequent and frustrating challenges. The absence of the desired N-aryl benzoxazine product often points to an issue with the catalytic cycle.

Q: My reaction is not yielding any of the desired N-aryl product. What are the primary causes and how can I troubleshoot this?

A: Low or no conversion is typically traced back to an inactive catalyst, suboptimal reaction conditions, or issues with your starting materials. Let's break down the troubleshooting process.

1. Catalyst System Inactivity: The heart of the Buchwald-Hartwig reaction is the active Pd(0) catalyst. Its formation and stability are paramount.

  • Expertise & Experience: The choice of palladium source and ligand is critical. For a secondary cyclic amine like this compound, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the crucial C-N reductive elimination step. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[2] Pre-catalysts, where the ligand is already coordinated to the palladium source, often provide more consistent results by ensuring the formation of the active catalytic species.[3]

  • Troubleshooting Steps:

    • Screen Ligands: If you are using a first-generation ligand (e.g., P(o-tol)₃), consider switching to a more advanced biarylphosphine ligand.

    • Use a Pre-catalyst: Instead of generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, try a commercially available pre-catalyst (e.g., XPhos Pd G3).

    • Check Reagent Quality: Ensure your palladium source and ligand have not degraded. Palladium acetate, for instance, can be unreliable if old.[3] Store sensitive reagents under an inert atmosphere.

2. Suboptimal Reaction Conditions: The delicate balance of base, solvent, and temperature can make or break this reaction.

  • Expertise & Experience: The base not only acts as a proton scavenger but also influences the catalyst's activity. Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[2] However, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more reactive aryl halides, and may prevent decomposition of sensitive functional groups.[3] The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature. Toluene and dioxane are standard choices.[4]

  • Troubleshooting Steps:

    • Base Screening: If using a weaker base like Cs₂CO₃ results in no reaction, a switch to a stronger alkoxide base like NaOtBu may be necessary.[2]

    • Solvent Purity: Ensure your solvent is rigorously dried and degassed. Oxygen can deactivate the palladium catalyst.

    • Temperature Optimization: While typical temperatures range from 80-110 °C, some systems may require higher temperatures to overcome activation barriers, especially with less reactive aryl chlorides.

Issue 2: Significant Side Product Formation

The appearance of unexpected peaks in your TLC or LC-MS analysis indicates that side reactions are outcompeting your desired N-arylation.

Q: My reaction is messy, with significant formation of side products like the dehalogenated arene. How can I improve the selectivity?

A: The primary side product in Buchwald-Hartwig aminations is often the hydrodehalogenation of the aryl halide starting material.[2] This occurs when a competing pathway, such as β-hydride elimination from the palladium-amido intermediate, or reaction with trace water, becomes significant.

  • Expertise & Experience: Hydrodehalogenation is often exacerbated by a slow C-N reductive elimination step. The electronic properties and steric bulk of the phosphine ligand play a crucial role here. A more electron-donating and sterically hindered ligand can accelerate the reductive elimination, favoring the formation of your desired product over the dehalogenated side product.

  • Troubleshooting Steps:

    • Ligand Selection: If you are observing significant dehalogenation, switching to a more sterically demanding ligand (e.g., from XPhos to RuPhos) can often suppress this side reaction.

    • Base Choice: In some cases, the choice of base can influence the extent of side reactions. Screening different bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) is a valuable strategy.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over unimolecular decomposition or reaction with trace impurities.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure N-aryl benzoxazine can be a significant hurdle.

Q: I've successfully formed my product, but I'm struggling to purify it. The crude material is an oil, and chromatography is proving difficult. What are my options?

A: Purification challenges are common, especially when the product is a viscous oil and has similar polarity to starting materials or byproducts.[5]

  • Expertise & Experience: The "cumbersome" nature of purification often arises from residual palladium catalyst, phosphine oxide (from the ligand), and other reaction components.[5] A well-planned workup procedure is essential before attempting chromatography.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial. Washing with a solution of ammonium chloride can help to remove some inorganic salts.

    • Filtration: Passing the crude organic extract through a plug of silica gel or celite can remove a significant amount of the baseline palladium impurities before concentrating the solution.

    • Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane) can be an effective purification method that avoids chromatography.

    • Chromatography Optimization: If chromatography is unavoidable, screen different solvent systems. A shallow gradient can improve separation. Sometimes, adding a small amount of triethylamine (e.g., 1%) to the eluent can reduce tailing of amine products on the silica gel column.

Experimental Protocol: A General Guideline

This protocol is a starting point and may require optimization for your specific substrates.

General Procedure for the Buchwald-Hartwig N-Arylation of this compound: [1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (e.g., XPhos, 2-4 mol%), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or tert-butanol, 0.1-0.2 M) via syringe.

  • Heating: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 16 hours) and monitor its progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Summary Table

The choice of reaction components significantly impacts the yield. The following table summarizes representative conditions for the N-arylation of 1,4-benzoxazines with substituted bromobenzenes.[1]

EntryBenzoxazine DerivativeAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Phenyl-3,4-dihydro-2H-1,4-benzoxazineBromobenzenePd₂(dba)₃ / XPhosCs₂CO₃tert-Butanol1001650
27-Methoxy-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine4-BromotoluenePd₂(dba)₃ / XPhosCs₂CO₃Toluene1001635
37-Methoxy-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine1-Bromo-4-methoxybenzenePd₂(dba)₃ / XPhosCs₂CO₃Toluene1001623

Data synthesized from literature reports.[1] Yields are for isolated products.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the general troubleshooting workflow and the catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions Check_Catalyst->Check_Conditions Solution1 Use Pre-catalyst Screen Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Solution1 Check_Purity Step 3: Verify Starting Material Purity Check_Conditions->Check_Purity Solution2 Screen Bases (NaOtBu, K3PO4) Ensure Anhydrous/Degassed Solvent Adjust Temperature Check_Conditions->Solution2 Solution3 Re-purify Starting Materials Check for Degradation Check_Purity->Solution3 Success Successful N-Arylation Solution1->Success Solution2->Success Solution3->Success

Caption: A streamlined workflow for troubleshooting low-yield N-arylation reactions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Complex->Amido_Complex Deprotonation (-Base-H+X-) Amido_Complex->Pd0 Reductive Elimination (Ar-Amine)

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use an aryl chloride for the N-arylation of this compound?

A1: Yes, but it is more challenging than using aryl bromides or iodides. Aryl chlorides undergo oxidative addition more slowly. To successfully use an aryl chloride, you will likely need a more electron-rich and sterically hindered ligand (like RuPhos or BrettPhos), a higher reaction temperature, and potentially a stronger base.

Q2: My starting benzoxazine has other functional groups. Are there any known incompatibilities?

A2: The Buchwald-Hartwig reaction is known for its broad functional group tolerance. However, strong bases like NaOtBu can be incompatible with base-sensitive groups like esters or nitro groups.[3] In such cases, screening weaker bases like K₂CO₃ or K₃PO₄ is recommended, although this may require longer reaction times or higher temperatures.

Q3: Is it possible to perform this reaction under milder, room-temperature conditions?

A3: While most protocols for secondary amines require elevated temperatures, recent advancements in ligand design have enabled some Buchwald-Hartwig aminations to proceed at or near room temperature. These typically involve highly active, specialized catalyst systems. For standard, commercially available catalysts, temperatures of 80-110 °C are generally required for efficient coupling with this compound.

Q4: What is the difference between using a palladium(II) source like Pd(OAc)₂ and a palladium(0) source like Pd₂(dba)₃?

A4: A Pd(II) source requires an in situ reduction to the active Pd(0) catalytic species. This reduction is often facilitated by the phosphine ligand or the amine itself.[3] A Pd(0) source like Pd₂(dba)₃ does not require this initial reduction step. In practice, both are widely used, but pre-catalysts (often derived from Pd(II) sources) that generate the Pd(0) species cleanly upon activation with a base are often the most reliable choice.

Q5: My reaction seems to stall at partial conversion. What could be the cause?

A5: Stalling can be due to catalyst deactivation or product inhibition. The palladium catalyst can fall out of the catalytic cycle, forming inactive species. Product inhibition can occur if the N-arylated product coordinates too strongly to the palladium center, preventing further turnover. In these cases, increasing the catalyst loading slightly or using a ligand that promotes faster reductive elimination might help to drive the reaction to completion.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Tóth, G., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1264–1269.
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF this compound DERIVATIVES. HETEROCYCLES, 38(1), 269.
  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl chlorides and bromides: an updated user's guide. Chemical Science, 2(1), 27-50.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Sharaf El–Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36.
  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Journal of the American Chemical Society. (2021). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.
  • Beilstein Journals. (2014). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • ResearchGate. (2017). Catalyst selection and optimization of curing process for benzoxazine binders.
  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
  • ResearchGate. (2019). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ResearchGate. (2019). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • New Journal of Chemistry (RSC Publishing). (2022). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.
  • PubMed. (2018). Steric Hindrance-Driven Access to 3,4,7-Trihydro-1,2-oxaphosphepine 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes.
  • ResearchGate. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives.
  • IJRPR. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • PMC - NIH. (2021). Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols.
  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW.
  • PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.
  • ResearchGate. (2010). (PDF) ChemInform Abstract: A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides.
  • ResearchGate. (2007). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ACS Publications. (2021). CgPhen-DalPhos Enables the Nickel-Catalyzed O-Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles.
  • ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ResearchGate. (2022). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
  • University of Southern Queensland Repository. (2017). RSC Advances.

Sources

Technical Support Center: Synthesis of 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzoxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of heterocyclic compounds. Here, we address common pitfalls and provide practical, field-proven troubleshooting strategies to help you navigate the complexities of your experiments and achieve optimal results. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure the highest level of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of 1,4-benzoxazine derivatives.

Q1: My reaction to form a 1,4-benzoxazine derivative is giving a low yield and a complex mixture of byproducts. What are the likely causes?

Low yields and the formation of multiple products are common issues, often stemming from side reactions. A frequent challenge is the formation of an unstable o-quinonimine intermediate, which is susceptible to dimerization and polymerization.[1] Traditional synthesis methods can also be hampered by complicated steps, harsh reaction conditions, and low yields.[2][3][4][5][6]

Troubleshooting:

  • Reaction Conditions: Carefully control the reaction temperature. Some traditional methods require high temperatures, which can promote side reactions.[7] Newer, milder protocols, such as those using Y(OTf)₃ catalysts, may offer better selectivity and yields.[8]

  • Starting Materials: Ensure the purity of your starting 2-aminophenol and other reagents. Impurities can interfere with the desired reaction pathway.

  • Atmosphere: For reactions sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

The formation of isomers, such as 1,3-benzoxazin-4(4H)-ones instead of the desired 1,4-benzoxazepin-5(4H)-ones, can be a significant issue.[2][9] This phenomenon, known as chemodivergence, is often influenced by the choice of solvent and base.[2][9]

Troubleshooting:

  • Solvent Selection: The polarity and coordinating ability of the solvent can dramatically influence the reaction pathway. For example, in certain reactions, switching from DMSO to MeCN can favor the formation of a different isomer.[2]

  • Base Selection: The strength and nature of the base (e.g., KOH vs. K₂CO₃) can also direct the reaction towards a specific product.[2] It is crucial to screen different bases to find the optimal conditions for your desired derivative.

Q3: I am struggling with the purification of my 1,4-benzoxazine derivative. What are some effective purification strategies?

Purification can be challenging due to the potential for oligomer formation and the presence of closely related side products.[10] The stability of the target molecule during purification is also a key consideration.

Troubleshooting:

  • Chromatography: Column chromatography is a common method for purifying benzoxazine derivatives. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with an appropriate solvent system (e.g., hexane/ethyl acetate) are critical for good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Washing: Simple aqueous washes during the workup can help remove inorganic salts and water-soluble impurities.

Q4: How do substituents on my 2-aminophenol starting material affect the reaction?

Substituents on the aromatic ring of 2-aminophenol can significantly impact the reaction's success. Electron-donating groups can increase the nucleophilicity of the starting material, potentially accelerating the reaction, while electron-withdrawing groups can have the opposite effect.[4][11] The position of the substituent is also crucial and can influence the stability of the final benzoxazine ring.[4]

Considerations:

  • Electronic Effects: Be mindful of how electron-donating or -withdrawing substituents will affect the reactivity of your 2-aminophenol. You may need to adjust reaction times or temperatures accordingly.

  • Steric Hindrance: Bulky substituents near the reacting functional groups can hinder the reaction. In such cases, longer reaction times or more forcing conditions may be necessary.

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your synthesis.

Observed Problem Potential Cause(s) Suggested Solutions & Explanations
Low to no product formation 1. Inactive catalyst or reagents.2. Inappropriate reaction temperature.3. Poor choice of solvent or base.1. Verify the quality and activity of your catalyst and reagents. Use freshly opened or purified starting materials.2. Systematically screen a range of temperatures. Some modern methods operate under milder conditions than traditional protocols.3. Consult the literature for solvent and base systems that have been successful for similar derivatives. Consider screening a panel of solvents and bases.
Formation of a tarry, intractable mixture 1. Decomposition of starting materials or product.2. Extensive polymerization of intermediates.3. Reaction temperature is too high.1. Check the stability of your starting materials and product under the reaction conditions. Consider using a lower reaction temperature.2. This can be due to the formation of highly reactive intermediates. Try to trap the intermediate or use conditions that favor the desired cyclization over polymerization.3. Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Product decomposes during workup or purification 1. Instability to acid or base.2. Sensitivity to air or light.3. Thermal instability.1. Use neutral workup conditions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.2. Handle the compound under an inert atmosphere and protect it from light.3. If using column chromatography, avoid prolonged exposure to the stationary phase. Consider using a less acidic grade of silica gel. Perform recrystallizations at the lowest effective temperature.
Difficulty in removing a specific impurity 1. Impurity has similar polarity to the product.2. Formation of a stable complex with the product.1. Optimize your chromatography conditions. Try a different solvent system or a different stationary phase (e.g., alumina).2. Consider a chemical treatment to break the complex, if its nature is known. Alternatively, derivatization of the product or impurity could alter its polarity, facilitating separation.

Experimental Protocols & Methodologies

Below are generalized protocols for common synthetic routes to 1,4-benzoxazine derivatives. These should be adapted based on the specific substrate and desired product.

Protocol 1: General Synthesis via Condensation of 2-Aminophenol with α-Halocarbonyl Compounds

This method is a widely used approach for the synthesis of 1,4-benzoxazin-3-ones.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.1 - 2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the α-halocarbonyl compound (e.g., ethyl chloroacetate) (1.0 - 1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagram illustrates a generalized synthetic pathway for 1,4-benzoxazine derivatives, highlighting key intermediates and potential side reactions.

G cluster_main Main Synthetic Pathway cluster_side Potential Pitfalls 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate + Reagent (e.g., α-haloketone) 1,4-Benzoxazine\nDerivative 1,4-Benzoxazine Derivative Intermediate->1,4-Benzoxazine\nDerivative Cyclization Dimerization/\nPolymerization Dimerization/ Polymerization Intermediate->Dimerization/\nPolymerization Isomeric Byproduct Isomeric Byproduct Intermediate->Isomeric Byproduct Purified Product Purified Product 1,4-Benzoxazine\nDerivative->Purified Product Purification Tarry Mixture Tarry Mixture Dimerization/\nPolymerization->Tarry Mixture Purification\nChallenge Purification Challenge Isomeric Byproduct->Purification\nChallenge

Caption: Generalized workflow for 1,4-benzoxazine synthesis.

This troubleshooting decision tree can guide you in diagnosing and resolving common issues.

G Start Reaction Outcome? LowYield Low Yield Start->LowYield Unsatisfactory ComplexMixture Complex Mixture Start->ComplexMixture Unsatisfactory GoodYield Good Yield Start->GoodYield Satisfactory CheckReagents Check Reagent Purity LowYield->CheckReagents OptimizeTemp Optimize Temperature LowYield->OptimizeTemp ChangeSolvent Change Solvent/Base ComplexMixture->ChangeSolvent InertAtmosphere Use Inert Atmosphere ComplexMixture->InertAtmosphere PurificationStrategy Revise Purification ComplexMixture->PurificationStrategy CheckReagents->OptimizeTemp ChangeSolvent->InertAtmosphere

Caption: Troubleshooting decision tree for synthesis.

References

  • Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H). (n.d.).
  • Synthesis of substituted benzo[b][2][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. (n.d.). RSC Publishing. [Link]
  • Synthesis and chemical structures of different benzoxazine oligomers. (n.d.).
  • Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents. (2020).
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024).
  • Renewable Benzoxazine Monomer From Vanillin: Synthesis, Characterization, and Studies on Curing Behavior. (2021).
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2021).
  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (n.d.).

Sources

Technical Support Center: A Guide to Improving the Yield of 3,4-Dihydro-2H-1,4-benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine and its derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present significant challenges, from low yields to problematic side reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Synthetic Pathways

The most common and direct route to the this compound core involves the cyclization of a 2-aminophenol with a two-carbon electrophile, typically a 1,2-dihaloethane.[1][2] This method, while conceptually straightforward, is sensitive to reaction conditions, and deviations can lead to significant drops in yield.

Below is a generalized schematic for this fundamental reaction.

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Aminophenol p1 This compound r1->p1 r2 1,2-Dibromoethane r2->p1 c1 Base (e.g., K₂CO₃, Cs₂CO₃) c1->p1 Facilitates Nucleophilic Attack c2 Solvent (e.g., Acetone, DMF) c2->p1 c3 Heat (Reflux) c3->p1 G start Low Yield Observed check_base Is the base optimal? (e.g., K₂CO₃) start->check_base switch_base Switch to Cs₂CO₃ for enhanced reactivity. check_base->switch_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetone) check_base->check_solvent Yes switch_base->check_solvent switch_solvent Change to dry DMF or DMSO. check_solvent->switch_solvent No check_temp Is the reaction at reflux? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Ensure consistent reflux and monitor by TLC. check_temp->increase_temp No consider_mw Consider Microwave-Assisted Synthesis for rate enhancement. check_temp->consider_mw Yes increase_temp->consider_mw end Yield Improved consider_mw->end

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: Major Side Product Formation

Question: I'm observing a significant amount of a white, high-melting, and poorly soluble precipitate that is not my target benzoxazine. What is this byproduct and how can I prevent its formation?

Answer: The byproduct is almost certainly the undesired dimer, N,N'-bis(2-hydroxyphenyl)piperazine. This compound arises from an intermolecular reaction where two molecules of the O-alkylated intermediate react with each other instead of cyclizing intramolecularly.

Mechanism of Dimer Formation: The formation of this side product is a classic example of the competition between intramolecular and intermolecular reactions.

G intermediate O-Alkylated Intermediate (2-((2-bromoethyl)oxy)aniline) intramolecular Intramolecular Cyclization (Favored) intermediate->intramolecular  k_intra intermolecular Intermolecular Dimerization (Disfavored) intermediate->intermolecular  k_inter product Desired Benzoxazine intramolecular->product dimer Piperazine Dimer (Side Product) intermolecular->dimer

Caption: Competing pathways leading to product vs. side product.

Strategies to Minimize Dimer Formation:

  • High-Dilution Conditions: The most effective way to favor the first-order intramolecular cyclization over the second-order intermolecular dimerization is to perform the reaction at high dilution. By keeping the concentration of the intermediate low, the probability of two intermediate molecules encountering each other is significantly reduced.

  • Slow Addition: Instead of adding all the 1,2-dibromoethane at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile and the resulting intermediate low, again favoring the intramolecular pathway.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like Aliquat 336 can be effective. [3]The catalyst transports the phenoxide from the solid or aqueous phase into the organic phase, where it reacts. This can help maintain a low, steady concentration of the reactive intermediate in the solution, thus suppressing the bimolecular side reaction.

FAQ 3: Sluggish Reactions and Alternative Activation

Question: My reaction is extremely slow, taking several days to show minimal conversion. Are there methods to accelerate the synthesis without promoting side reactions?

Answer: Yes, modern synthetic techniques can dramatically accelerate these reactions.

  • Microwave-Assisted Synthesis: This is a highly effective method for accelerating the synthesis of benzoxazines. [4][5]Microwave irradiation provides rapid and uniform heating, often reducing reaction times from days to minutes or hours. This can also lead to cleaner reactions and higher yields by minimizing the time for side-product formation. A study by Zhimomi et al. demonstrated the synthesis of various 3,4-dihydro-2H-benzo[b]o[4][6]xazines in high yields (80-82%) in significantly reduced time using microwave assistance. [4]* Transition-Metal Catalysis: For more complex or sensitive substrates, copper- or palladium-catalyzed methods can be superior. [2][6]For example, a Cu(I)-catalyzed intramolecular C-N cyclization can be a very efficient way to form the benzoxazine ring under milder conditions than the classical approach. [6]These methods often require specialized ligands and anhydrous conditions but offer excellent control and yield.

Comparative Overview of Synthetic Conditions:

MethodCatalyst/ConditionsTemperatureTypical TimeAdvantagesDisadvantages
Classical K₂CO₃ or Cs₂CO₃ in DMFReflux24-72 hInexpensive, common reagentsSlow, potential for side products
Microwave Cs₂CO₃ in DMF100-150 °C15-60 minExtremely fast, often higher yieldRequires specialized equipment
Cu-Catalyzed Cu(I) salts, ligand80-110 °C12-24 hMild conditions, high efficiencyCatalyst cost, sensitive to air/moisture
Pd-Catalyzed Pd catalyst, ligand, base80-120 °C12-24 hHigh functional group toleranceCatalyst cost, ligand sensitivity

Section 3: Recommended Experimental Protocols

Protocol 1: Classical Synthesis of this compound

Adapted from Kotha et al.[3]

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (10.9 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and acetone (250 mL).

  • Addition of Electrophile: Add 1,2-dibromoethane (22.5 g, 0.12 mol) to the stirring suspension.

  • Reaction: Heat the mixture to a vigorous reflux and maintain for 48 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Ethyl Acetate/Hexane).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash them with fresh acetone. Concentrate the combined filtrate under reduced pressure to obtain a dark oil.

  • Extraction: Dissolve the oil in ethyl acetate (200 mL) and wash with water (3 x 100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Benzoxazine Derivative

Based on the multicomponent approach by Zhimomi et al.[4]

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine the substituted 2-aminophenol (1 mmol), an appropriate benzaldehyde (1 mmol), a phenacyl bromide (1 mmol), and cesium carbonate (Cs₂CO₃) (1.5 mmol) in 3-4 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. A solid product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted this compound.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Enantio- and Diastereospecific Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives via Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines and Cu(I)-Catalyzed Intramolecular C–N Cyclization. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF this compound DERIVATIVES. HETEROCYCLES, 38(1), 265-276. [Link]
  • Al-Rawashdeh, N., Al-Qaisi, R., & Al-Hiari, Y. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines.
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel [3][6]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 122-132. [Link]
  • Li, J., et al. (2013). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines.
  • Dal-pozzo, A., et al. (2015). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 46(32). [Link]
  • Al-Rawashdeh, N., Al-Qaisi, R., & Al-Hiari, Y. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
  • Picos Corrales, L. A., et al. (2021). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 14(1), 10-17. [Link]
  • Patel, R. P., et al. (2010). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 19(6), 574-585. [Link]
  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
  • Various Authors. (2021). Synthesis of enantiopure this compound analogues for potential biological applications.
  • Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 698. [Link]
  • Shulyatev, A. S., et al. (2021).
  • El–Salam Sharaf El–Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36. [Link]
  • Ishida, H., & Lee, Y. (2001). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 34(10), 3193-3198. [Link]
  • Sini, N. K., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 347-355. [Link]
  • Ishida, H., & Rodriguez, Y. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3), 191-204. [Link]
  • Ishida, H. (2012). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Handbook of Benzoxazine Resins, 1053-1100. [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Coupling for Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions, with a specific focus on the synthesis of N-aryl benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.

I. Troubleshooting Guide: Addressing Common Experimental Challenges

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Buchwald-Hartwig coupling of benzoxazines.

Issue 1: Low to No Product Yield

A low or complete lack of product formation is a frequent challenge. A methodical investigation of the reaction components and conditions is crucial for identifying the root cause.[1]

Initial Diagnostic Questions:

  • Did the starting materials dissolve? Poor solubility of reactants, especially the inorganic base, is a common and often underestimated reason for low yield.[2][3]

  • Is there evidence of starting material consumption? Monitoring the reaction by TLC or LC-MS can distinguish between a stalled reaction and one that is proceeding but with side product formation.[1]

  • What is the quality of your reagents and solvents? Impurities, particularly water and oxygen, can deactivate the catalyst.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Detailed Solutions:

Potential Cause Explanation & Recommended Action
Poor Reagent/Solvent Quality The palladium catalyst is sensitive to water and oxygen, which can lead to its deactivation.[1] Action: Use anhydrous solvents and high-purity bases. Ensure all reagents are stored under an inert atmosphere.
Ineffective Catalyst/Ligand System The choice of ligand is critical and highly dependent on the specific benzoxazine and aryl halide substrates. Sterically hindered and electron-rich phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps.[4] Action: Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). Consider using a pre-formed palladium catalyst (pre-catalyst) for more reliable generation of the active catalytic species.[3]
Inappropriate Base The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.[5][6] A base that is too weak may not facilitate the reaction, while an overly strong base can lead to decomposition of the benzoxazine ring or other sensitive functional groups.[3][7] Action: For substrates with sensitive functional groups, consider switching from strong bases like NaOtBu to weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[3][7]
Suboptimal Temperature Buchwald-Hartwig reactions are temperature-sensitive.[1] Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures may cause catalyst decomposition or promote side reactions.[1] Action: Optimize the reaction temperature. Typical temperatures range from 80-100°C.[3]
Issue 2: Significant Side Product Formation

The formation of byproducts can significantly reduce the yield of the desired N-aryl benzoxazine.

Common Side Products and Their Mitigation:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. This side reaction can be competitive with the desired amination, particularly when using primary amines.[2]

    • Causality: This is often a ligand-dependent issue.[2] The choice of ligand can influence the relative rates of reductive elimination (forming the C-N bond) and β-hydride elimination (leading to hydrodehalogenation).

    • Solution: Screening different phosphine ligands can minimize this side reaction.[2]

  • Benzoxazine Ring Opening: The oxazine ring in the benzoxazine moiety can be susceptible to cleavage under certain conditions, particularly with strong bases or high temperatures.

    • Causality: The acidity of the proton on the nitrogen atom of the benzoxazine can lead to ring-opening upon deprotonation by a strong base.

    • Solution: Employ milder bases such as K₂CO₃ or Cs₂CO₃.[8] Optimization of the reaction temperature to the lowest effective level can also help to preserve the integrity of the benzoxazine ring.

  • Homocoupling of Aryl Halide: Dimerization of the aryl halide can occur, especially at high catalyst loadings or temperatures.

    • Causality: This side reaction is often promoted by the palladium catalyst itself.

    • Solution: Optimize the catalyst loading to the lowest effective concentration. Ensure a slight excess of the amine coupling partner is used.

Issue 3: Difficulty with Challenging Substrates

Certain substrates present inherent difficulties in Buchwald-Hartwig couplings.

  • Aryl Chlorides: These are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making the initial oxidative addition step more challenging.[2][9]

    • Solution: Utilize more electron-rich and bulky phosphine ligands to facilitate the oxidative addition.[2] The use of a pre-catalyst can also lead to cleaner and more reliable formation of the active catalytic species.[2]

  • Sterically Hindered Substrates: Bulky groups on either the benzoxazine or the aryl halide can impede the coupling reaction.[10]

    • Solution: Employ ligands specifically designed for sterically demanding substrates. Microwave-assisted heating can sometimes overcome the steric barriers by providing rapid and efficient heating, reducing reaction times.[10]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theoretical and practical aspects of the Buchwald-Hartwig coupling of benzoxazines.

Q1: What is the fundamental mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[11][12]

  • Amine Coordination and Deprotonation: The amine (in this case, the benzoxazine) coordinates to the palladium center, and a base removes a proton from the amine nitrogen.[13]

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl benzoxazine product is released, regenerating the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine (Benzoxazine) Coordination pd_complex->amine_coordination Benzoxazine-NH pd_amine_complex [L-Pd(II)(Ar)(NH-Benzoxazine)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(N-Benzoxazine) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product N-Aryl Benzoxazine reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I select the appropriate palladium source?

Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[3] These are typically used in combination with a phosphine ligand to generate the active Pd(0) catalyst in situ. However, for more consistent results, especially with challenging substrates, the use of palladium pre-catalysts is recommended.[3] Pre-catalysts are stable, well-defined Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.[3]

Q3: What is the role of the phosphine ligand?

The phosphine ligand is crucial for the success of the reaction. It stabilizes the palladium catalyst and modulates its reactivity. Bulky and electron-rich ligands generally promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[4]

Q4: Which solvent should I use?

A variety of solvents can be employed, with toluene and dioxane being common choices.[2][7] The solubility of all reaction components is a key consideration.[3] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

Q5: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the determination of the optimal reaction time and helps in identifying the formation of any side products.

III. Standard Experimental Protocol

The following is a general, non-optimized protocol for a small-scale Buchwald-Hartwig coupling of a benzoxazine. Note: This serves as a starting point, and conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Reagent Addition: Under the inert atmosphere, add the benzoxazine (1.1-1.5 equiv.) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C) for the determined reaction time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl benzoxazine.

IV. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Catalyst selection and optimization of curing process for benzoxazine binders. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? : r/chemhelp - Reddit. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Semantic Scholar. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchGate. Available at: [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets. However, the inherent aromaticity and often rigid nature of these derivatives can lead to significant challenges with aqueous solubility. This technical guide provides a structured approach to diagnosing and overcoming these solubility issues, ensuring your experimental data is reliable and your drug development program stays on track.

Visual Troubleshooting Guide

This flowchart provides a high-level decision-making process for addressing solubility challenges with your this compound derivatives.

G cluster_0 Start: Initial Solubility Assessment cluster_1 Early Stage / In Vitro Assays cluster_2 Lead Optimization / In Vivo Studies cluster_3 Advanced Formulation Strategies start Poorly Soluble Compound (<10 µM in aqueous buffer) cosolvent Use Co-solvent System (e.g., DMSO, Ethanol) start->cosolvent For in vitro screens ionizable Does the molecule have an ionizable center (pKa)? start->ionizable For in vivo / formulation check_conc Check Final Co-solvent Concentration (<1%) cosolvent->check_conc proceed Proceed with Assay check_conc->proceed Yes reformulate Reformulate or Choose Alternative Strategy check_conc->reformulate No salt Salt Formation Screening ionizable->salt Yes no_ion No Ionizable Center ionizable->no_ion No advanced Advanced Formulation no_ion->advanced asd Amorphous Solid Dispersion (ASD) advanced->asd cyclo Cyclodextrin Complexation advanced->cyclo lipid Lipid-Based Formulation advanced->lipid G cluster_0 Core Benzoxazine Structure cluster_1 Modification Strategies cluster_2 Desired Outcome struct This compound (High LogP, Planar) add_polar Add Polar/Ionizable Groups (e.g., -COOH, -NH2, Morpholine) struct->add_polar Increases H-bonding & allows salt formation disrupt_packing Disrupt Crystal Packing (Add bulky, non-planar groups) struct->disrupt_packing Lowers melting point reduce_logp Reduce Lipophilicity (Replace aromatic rings with heterocycles) struct->reduce_logp Improves solvation outcome Improved Solubility Maintained Potency add_polar->outcome disrupt_packing->outcome reduce_logp->outcome

Caption: Strategies for structural modification to improve solubility.

A key strategy is to add flexible, polar substituents to a part of the molecule that is exposed to the solvent when bound to its protein target. [1]This can improve solubility without sacrificing potency. Replacing aromatic rings with heterocyclic systems or adding groups like morpholine are also effective tactics. [1][2]

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC - NIH.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH.
  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation.
  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Cyclodextrins in delivery systems: Applications. PMC - PubMed Central.
  • What is pKa and how is it used in drug development? Sirius Analytical.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Lipinski's Rule of 5. GARDP Revive.
  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH.
  • Lipinski's rule of five. Wikipedia.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.
  • ADME & Lipinski's rules for drugs. YouTube.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. ResearchGate.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Improving solubility via structural modification. ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Indian Journal of Pharmaceutical Sciences.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate.
  • Prodrug strategies to overcome poor water solubility. PubMed.
  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Considerations regarding use of solvents in in vitro cell based assays. MethodsX.
  • Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Galore International Journal of Health Sciences and Research.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society.

Sources

Technical Support Center: Storage and Handling of 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation of 3,4-dihydro-2H-1,4-benzoxazine during storage. Adherence to these protocols is critical for maintaining the integrity and purity of this compound for experimental use.

Introduction

This compound is a vital heterocyclic scaffold in medicinal chemistry. However, its secondary amine moiety within the benzoxazine ring system renders it susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. This degradation can lead to the formation of impurities that may compromise experimental results and the overall safety profile of developmental drug candidates. This document outlines the potential degradation pathways, recommended storage conditions, and analytical methods to ensure the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during storage?

A1: The primary degradation pathway for this compound is oxidation of the secondary amine. This process is primarily initiated and accelerated by:

  • Atmospheric Oxygen: Direct exposure to air provides the oxygen necessary for oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light Exposure: UV or ambient light can provide the energy to initiate free-radical chain reactions.

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidative processes.

Q2: What are the visible signs of degradation?

A2: A freshly purified sample of this compound should be a colorless to pale yellow solid or liquid. The development of a darker yellow, orange, or brown coloration is a common visual indicator of oxidation and the formation of chromophoric degradation products. However, significant degradation can occur before any color change is apparent. Therefore, analytical verification is crucial.

Q3: What are the recommended short-term and long-term storage conditions?

A3: To minimize degradation, the following storage conditions are recommended:

Storage DurationTemperatureAtmosphereContainerLight Conditions
Short-Term (< 1 month) 2-8°C[1]Inert Gas (Argon or Nitrogen)Tightly sealed amber glass vialProtected from light
Long-Term (> 1 month) -20°C or lowerInert Gas (Argon or Nitrogen)Tightly sealed amber glass vial with a PTFE-lined capProtected from light

Q4: Should I use an antioxidant for storing this compound?

A4: For long-term storage or if the compound will be handled frequently, the addition of an antioxidant can provide an extra layer of protection. Butylated hydroxytoluene (BHT) is a common and effective free-radical scavenging antioxidant.[2][3][4][5] A typical concentration is 0.01-0.1% (w/w). It is crucial to ensure the antioxidant is compatible with downstream applications.

Troubleshooting Guide: Assessing and Managing Degradation

This section provides a systematic approach to identifying and addressing potential oxidation of your this compound sample.

Visual Observation and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the sample. Any significant color change from its initial state warrants further investigation.

Diagram: Troubleshooting Workflow for Potential Oxidation

Troubleshooting Workflow for Potential Oxidation start Start: Suspected Degradation of this compound visual_inspection Visual Inspection: Color change observed? start->visual_inspection analytical_verification Analytical Verification: Perform Stability-Indicating HPLC visual_inspection->analytical_verification Yes end_bad End: Sample is stable under current conditions visual_inspection->end_bad No, but proceed with caution degradation_detected Degradation Detected? (Presence of new peaks) analytical_verification->degradation_detected repurify Action: Repurify the sample (e.g., column chromatography, distillation) degradation_detected->repurify Yes end_good End: Sample is pure and stored correctly degradation_detected->end_good No review_storage Review and Optimize Storage Conditions: - Use inert gas - Store at ≤ -20°C - Protect from light - Consider adding an antioxidant (e.g., BHT) repurify->review_storage implement_changes Implement Optimized Storage Protocol review_storage->implement_changes implement_changes->end_good

Caption: A decision tree for addressing suspected oxidation of this compound.

Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products. The following method is a robust starting point for assessing the purity of this compound.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Phosphoric acid or potassium hydroxide for pH adjustment

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-35 min: 80% to 20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Interpretation of Results:

A pure sample will exhibit a single major peak at the retention time of this compound. The presence of additional peaks, particularly those at earlier retention times (indicative of more polar compounds), suggests the presence of oxidation products.

Protocol: Forced Degradation Study

To confirm that the HPLC method is stability-indicating, a forced degradation study should be performed on a reference sample of this compound. This involves subjecting the compound to stress conditions to intentionally induce degradation.

Stress Conditions:

  • Oxidative Stress:

    • Dissolve 10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture.

    • Add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Acidic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture.

    • Add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture.

    • Add 1 mL of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Thermal Stress:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Prepare a solution for HPLC analysis.

  • Photolytic Stress:

    • Expose a solution of the compound (1 mg/mL in 50:50 acetonitrile/water) to UV light (254 nm) for 24 hours.

    • Analyze by HPLC.

The results of the forced degradation study will demonstrate the separation of the main peak from any degradation products, thus validating the method's stability-indicating capability.

Diagram: Potential Oxidation Pathway

Oxidation Pathway of this compound benzoxazine This compound oxidized_intermediate Oxidized Intermediate (e.g., N-oxide or radical cation) benzoxazine->oxidized_intermediate [O], light, heat degradation_products Further Degradation Products (e.g., ring-opened species, dimers) oxidized_intermediate->degradation_products

Caption: A simplified representation of the oxidative degradation of this compound.

Best Practices for Long-Term Stability

To ensure the longevity of your this compound supply, adhere to the following best practices:

  • Procure High-Purity Material: Start with the highest purity material available to minimize the presence of catalytic impurities.

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to oxygen.[6][7][8]

  • Aliquot for Use: For long-term storage, divide the bulk material into smaller, single-use aliquots. This prevents repeated warming and exposure of the entire stock to the atmosphere.

  • Proper Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For highly sensitive applications, consider flame-sealing in glass ampoules under an inert atmosphere.

  • Regular Purity Checks: For critical applications, periodically re-analyze the purity of your stock using the stability-indicating HPLC method described above.

By implementing these robust storage and handling procedures, you can significantly mitigate the risk of oxidative degradation and ensure the reliability of your experimental outcomes.

References

  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • PubChem. This compound. [Link]
  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
  • Hemdan, A., Omar, A. E., Farouk, M., Shereen, M. T., & Mostafa, A. S. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112.
  • Srinivasan, K., & Rajavel, R. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 291-329.
  • Raghu, N., Udhav, N., & Murlidhar, S. (2005). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 147-155.
  • UNC Environmental Health and Safety. (2021).
  • Yehye, W. A., Rahman, N. A., Ariffin, A., Hamid, S. B. A., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European journal of medicinal chemistry, 101, 295-312.
  • Chemistry Stack Exchange. Storage solution for oxygen sensitive liquid chemicals?[Link]
  • Chemistry Stack Exchange.
  • Science.gov. antioxidants bha bht: Topics by Science.gov. [Link]
  • ResearchGate. Thermal Degradation Mechanism of Polybenzoxazines. [Link]
  • International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]
  • Scholars Research Library.
  • Middle East Technical University. PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. [Link]
  • PubMed. The protective effect of butylated hydroxytoluene and 3-hydroxytyrosol on food allergy in mice. [Link]
  • ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]
  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
  • PubMed Central. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. [Link]
  • OUCI. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. [Link]

Sources

purification strategies for removing starting materials from 1,4-benzoxazine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1,4-benzoxazine products, a critical step in ensuring the integrity of your research and development. Our focus is on providing practical, field-proven insights to overcome common challenges in removing unreacted starting materials.

Troubleshooting Guide: Overcoming Specific Purification Hurdles

This section addresses specific issues you may encounter during the purification of your 1,4-benzoxazine products. Each solution is grounded in fundamental chemical principles to help you understand the "why" behind the "how."

Question 1: My 1,4-benzoxazine product is contaminated with unreacted 2-aminophenol. How can I effectively remove it?

Answer:

Unreacted 2-aminophenol is a common impurity in 1,4-benzoxazine syntheses. Its removal is crucial as its similar polarity to some benzoxazine products can complicate purification by standard chromatography. We recommend a liquid-liquid acid-base extraction, which leverages the basicity of the aminophenol's amino group and the acidity of its hydroxyl group.[1][2][3]

Underlying Principle: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic phases as their ionic state is altered by pH changes.[2][4] The basic amino group of 2-aminophenol will be protonated in an acidic aqueous solution, forming a water-soluble salt. Conversely, the acidic phenolic proton can be removed by a base, also forming a water-soluble salt. The neutral 1,4-benzoxazine product, lacking a readily ionizable group, will remain in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted 2-aminophenol, drawing it into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Basic Wash (Optional but Recommended): To remove any remaining acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). This step will also deprotonate the phenolic hydroxyl group of any remaining 2-aminophenol, transferring it to the aqueous layer.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 1,4-benzoxazine product.

Question 2: I am struggling to separate my 1,4-benzoxazine from the starting α-haloketone. What purification strategy should I employ?

Answer:

Residual α-haloketones can be problematic due to their reactivity and similar polarity to the desired benzoxazine product.[5][6] While column chromatography is a viable option, a chemical quench followed by extraction can be a more efficient primary purification step.

Underlying Principle: The reactivity of the carbonyl group in ketones can be exploited. A sodium bisulfite extraction can be effective for separating unhindered ketones.[7] This method relies on the formation of a water-soluble bisulfite adduct with the ketone, which can then be easily separated from the organic-soluble benzoxazine product.

G cluster_0 Purification Strategy for α-Haloketone Contamination start Crude Product (1,4-Benzoxazine + α-Haloketone) dissolve Dissolve in a miscible organic solvent (e.g., THF, DMF) start->dissolve bisulfite Add saturated sodium bisulfite solution dissolve->bisulfite stir Stir vigorously to form bisulfite adduct bisulfite->stir extract Add immiscible organic solvent (e.g., Ethyl Acetate) and water stir->extract separate Separate layers in a separatory funnel extract->separate organic_layer Organic Layer: Purified 1,4-Benzoxazine separate->organic_layer aqueous_layer Aqueous Layer: α-Haloketone-bisulfite adduct separate->aqueous_layer wash Wash organic layer with brine organic_layer->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate to obtain pure product dry->concentrate

Caption: Workflow for removing α-haloketone impurities.

Question 3: My NMR spectrum shows residual starting phenol and primary amine after synthesis. What is the most efficient purification method?

Answer:

When both phenolic and amine starting materials are present as impurities, a sequential acid-base extraction is highly effective. This approach systematically removes both types of impurities in separate steps.

Underlying Principle: This method leverages the differential acidity and basicity of the impurities compared to the neutral 1,4-benzoxazine product. The primary amine is basic and will be extracted into an acidic aqueous phase, while the phenol is acidic and will be extracted into a basic aqueous phase.

  • Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Perform an extraction with a dilute acid (e.g., 1 M HCl) to remove the primary amine.

  • Base Wash: Subsequently, wash the organic layer with a dilute base (e.g., 1 M NaOH) to remove the phenol.

  • Neutral Wash: Wash with water and then brine.

  • Isolate Product: Dry the organic layer and evaporate the solvent.

Step Reagent Impurity Removed Phase
11 M HCl (aq)Primary AmineAqueous
21 M NaOH (aq)PhenolAqueous
3Water/BrineResidual Acid/BaseAqueous
4-Purified ProductOrganic

Table 1: Summary of Sequential Acid-Base Extraction for Phenol and Amine Impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding general purification strategies for 1,4-benzoxazines.

What are the most common purification techniques for 1,4-benzoxazines?

The choice of purification technique largely depends on the physical properties of the 1,4-benzoxazine and the nature of the impurities. The most common methods include:

  • Recrystallization: This is an effective method for purifying solid 1,4-benzoxazines, provided a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[8]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[8][9] It is particularly useful when multiple impurities are present or when the impurities have polarities similar to the product.

  • Acid-Base Extraction: As detailed in the troubleshooting guide, this is a powerful technique for removing acidic or basic starting materials from the neutral 1,4-benzoxazine product.[1][2]

How do I choose the best solvent system for column chromatography of my 1,4-benzoxazine product?

The ideal solvent system for column chromatography should provide good separation between your 1,4-benzoxazine and any impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.

G cluster_1 Solvent System Selection for Chromatography start Crude Product tlc Spot crude product on a TLC plate start->tlc develop Develop TLC plate in various solvent systems (e.g., Hexane/Ethyl Acetate) tlc->develop visualize Visualize spots under UV light or with a staining agent develop->visualize analyze Analyze spot separation (Rf values) visualize->analyze decision Select solvent system with optimal separation and Rf of product ~0.3-0.4 analyze->decision column Perform column chromatography with the selected solvent system decision->column

Caption: Decision workflow for chromatography solvent selection.

A common starting solvent system for 1,4-benzoxazines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve the desired separation.

Can I use distillation to purify my 1,4-benzoxazine product?

Distillation is generally only suitable for liquid 1,4-benzoxazines with relatively low boiling points and good thermal stability. Many 1,4-benzoxazine derivatives are solids or high-boiling liquids and may decompose at the temperatures required for distillation. Therefore, this method is less commonly used than chromatography or recrystallization.

References

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.Chemical Communications (RSC Publishing).
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols.PubMed.
  • Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches.Organic & Biomolecular Chemistry.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.New Journal of Chemistry (RSC Publishing).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.ResearchGate.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal.
  • Reductive dehalogenation of halo ketones.Wikipedia.
  • Acid-Base Extraction.University of Colorado Boulder.
  • Optical resolution of benzoxazines.Google Patents.
  • 1,4-benzoxazine Derivatives in Plants. Sephadex Fractionation and Identification of a New Glucoside.PubMed.
  • Acid–base extraction.Wikipedia.
  • How can I separate o-amino phenol and p-amino phenol?ResearchGate.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials.MDPI.
  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.ResearchGate.
  • 2-Aminophenol derivatives and process for their preparation.Google Patents.
  • Removal of 2-Aminophenol Using Novel Adsorbents | Request PDF.ResearchGate.
  • Experiment 5 — Acid-Base Chemistry and Extraction.Swarthmore College.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials.Semantic Scholar.
  • Process for producing aminophenols.Google Patents.
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.National Institutes of Health.
  • Synthetic Access to Aromatic α-Haloketones.MDPI.
  • (PDF) No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials.ResearchGate.
  • Acid-base extraction – Knowledge and References.Taylor & Francis.
  • Process for preparing benzoxazines.Google Patents.
  • Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF.ResearchGate.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.National Institutes of Health.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.ResearchGate.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.PubMed.

Sources

Technical Support Center: Synthesis of Chiral 1,4-Benzoxazines - Troubleshooting Racemization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 1,4-benzoxazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these vital heterocyclic compounds. Racemization, the conversion of a single enantiomer into a mixture of both, is a critical challenge that can compromise the biological efficacy and purity of the final product.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve racemization issues in your experiments.

Troubleshooting Guide: Diagnosing and Mitigating Racemization

This section offers a structured approach to identifying and addressing the root causes of racemization during the synthesis of chiral 1,4-benzoxazines.

Problem: Significant loss of enantiomeric excess (ee%) in the final 1,4-benzoxazine product.

Potential Cause #1: Harsh Reaction Conditions (Temperature & pH)

Elevated temperatures and strongly acidic or basic conditions are primary drivers of racemization.[1][3] High temperatures can provide the activation energy for epimerization, while harsh pH can facilitate the formation of planar, achiral intermediates.[4]

Troubleshooting Workflow: Optimizing Reaction Conditions

Caption: Troubleshooting workflow for racemization caused by reaction conditions.

Detailed Protocol: Temperature and pH Control

  • Temperature Management:

    • For exothermic reactions, utilize a cooling jacket or a well-controlled water bath to dissipate heat effectively.[1]

    • Maintain the reaction temperature in the optimal range, typically between 50-60°C, to minimize the risk of thermal racemization.[1]

    • Avoid localized "hot spots" by ensuring efficient stirring throughout the reaction.

  • pH Control:

    • If the synthesis involves acidic or basic steps, aim for a pH range of 4-6 where many chiral molecules exhibit maximum stability.[1]

    • Consider using milder bases like N-methylmorpholine (NMM) instead of stronger, sterically hindered bases such as diisopropylethylamine (DIPEA), which can promote proton abstraction and lead to racemization.[5]

    • Employ buffer systems to maintain a stable pH throughout the reaction.

Potential Cause #2: Inappropriate Choice of Solvent

The solvent can significantly influence the rate of racemization. Protic solvents, for instance, can stabilize charged intermediates that may facilitate epimerization.[6] Conversely, less polar solvents can sometimes reduce the propensity for racemization.[5]

Troubleshooting Workflow: Solvent Selection

Caption: Decision-making process for solvent optimization to minimize racemization.

Experimental Protocol: Solvent Screening

  • Setup Parallel Reactions: Prepare multiple small-scale reactions of your chiral 1,4-benzoxazine synthesis.

  • Vary Solvents: In each reaction, use a different solvent, including both protic and aprotic options with varying polarities (e.g., ethanol, DCM, DMF, acetonitrile).

  • Maintain Consistent Conditions: Keep all other reaction parameters (temperature, stoichiometry, reaction time) identical across all setups.

  • Analyze Products: Upon completion, analyze the enantiomeric excess of the product from each reaction using chiral HPLC.

  • Compare Results: Create a table to compare the ee% and yield for each solvent to identify the optimal choice for your specific synthesis.

SolventDielectric Constant (Polarity)Enantiomeric Excess (ee%)Yield (%)
Ethanol24.575%85%
Dichloromethane (DCM)9.195%82%
Dimethylformamide (DMF)36.788%90%
Acetonitrile37.592%88%

Table 1. Example of a solvent screening data summary.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral 1,4-benzoxazines?

A1: Racemization is the process where a pure enantiomer (a single stereoisomer) is converted into an equal mixture of both enantiomers (a racemate).[2][7] This is a significant issue in drug development because different enantiomers of a chiral molecule can have vastly different biological activities.[2][8] For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful.[7][8] Therefore, maintaining the stereochemical purity of chiral 1,4-benzoxazines is crucial for ensuring their safety and efficacy.

Q2: Which steps in the synthesis of 1,4-benzoxazines are most susceptible to racemization?

A2: Steps involving the formation or modification of the stereocenter are most at risk. This often includes:

  • Ring-closing reactions: The cyclization step to form the benzoxazine ring can be prone to racemization, especially if it involves harsh conditions or intermediates that can lose stereochemical information.

  • Reactions involving a base: Bases can abstract a proton from the stereocenter, leading to the formation of a planar, achiral enolate or a similar intermediate, which can then be protonated from either face to give a racemic mixture.[9]

  • Purification steps: Exposure to acidic or basic conditions during workup or chromatography can also induce racemization.

Q3: Can the choice of starting materials influence the risk of racemization?

A3: Absolutely. Starting with an enantiomerically pure material is essential, but its inherent stability is also a factor. For example, if the chiral center is adjacent to a carbonyl group, it is more susceptible to base-catalyzed enolization and subsequent racemization.[6] When possible, choose synthetic routes that introduce the chiral center late in the sequence or use starting materials where the stereocenter is less prone to epimerization.

Q4: Are there any specific reagents that can help suppress racemization?

A4: Yes, in certain reactions like amide bond formation (which can be a step in some benzoxazine syntheses), the use of coupling additives can suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can react with the activated carboxylic acid to form an active ester that is less prone to racemization than other intermediates.[10][11] While not directly forming the benzoxazine ring, this principle of minimizing reactive, racemization-prone intermediates is broadly applicable.

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and allowing for their quantification. Other methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents can induce different chemical shifts for the two enantiomers, allowing for their integration and the calculation of ee%.

  • Polarimetry: Measures the optical rotation of the sample, but this method is less accurate for determining ee% compared to chromatographic techniques.

References

  • Reddy, L. R., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]
  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture.
  • Acta Chemica Scandinavica. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471-489. [Link]
  • Wolf, C. (2007).
  • Wikipedia. (n.d.). Racemic mixture.
  • Wikipedia. (n.d.). Racemization.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471-489. [Link]
  • Wang, Z., et al. (2021). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Leach, A. G., & Buurma, N. J. (2019). Racemisation in Chemistry and Biology. Johnson Matthey Technology Review, 63(3), 163-173. [Link]
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry.
  • Li, J., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(24), 10696-10700. [Link]
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471-489. [Link]
  • Palasek, S. S., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 12(3), 186-192. [Link]
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. [Link]
  • Kiskan, B., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. [Link]
  • Lescoat, D., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4875–4883. [Link]
  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-8). Elsevier.
  • Wikipedia. (n.d.). Chiral resolution.
  • Guo, H. X., et al. (2010). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality, 22(1), 50–55. [Link]
  • ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines.
  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids.
  • Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149–10153. [Link]
  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • de Souza, G. G., et al. (2023). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways.
  • ResearchGate. (n.d.). Design and Synthesis of Bio-Based Benzoxazines.
  • Wang, C., et al. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
  • ResearchGate. (2018). How to open the resin when synthesis benzoxazine monomer?and what caused it?
  • MDPI. (2022). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability.
  • ResearchGate. (2017). Synthesis and characterization of bio-based benzoxazine oligomer from cardanol for corrosion resistance application.
  • Amarnath, N., & Ishida, H. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(9), 1474. [Link]

Sources

Technical Support Center: Refining the Workup Procedure for 1,4-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the nuanced challenges encountered during the crucial workup and purification stages. Our focus is on providing logical, evidence-based solutions to common problems, ensuring you can achieve high purity and optimal yields in your experiments.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, practical issues that can arise after the initial reaction is complete. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.

Problem 1: A Persistent Emulsion Has Formed During Liquid-Liquid Extraction.

Q: I've quenched my reaction and moved to a separatory funnel, but the aqueous and organic layers won't separate. What's causing this and how can I break the emulsion?

A: Emulsions are a common frustration, often caused by the presence of fine particulate matter or surfactant-like intermediates that stabilize the interface between the two immiscible layers. [1][2] Chlorinated solvents like dichloromethane (DCM) are particularly prone to forming emulsions when extracting basic aqueous solutions.[1]

Solutions, from simplest to most effective:

  • Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for 20-30 minutes is enough for the layers to separate on their own.[1][3]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel.[1][3] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic components, effectively "breaking" the emulsion.[2][4]

  • Filtration through Celite®: This is a highly effective physical method. Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel and filter the entire emulsified mixture under vacuum. Celite acts as a filter aid, trapping the fine suspended solids that often cause emulsions, allowing the now distinct aqueous and organic layers to be collected in the filter flask.[1][3]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to break the emulsion and separate the layers. This is particularly useful for smaller-scale reactions.[5]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase enough to destabilize the emulsion.[2] Alternatively, if you anticipate an emulsion, consider evaporating the reaction solvent before the workup and then re-dissolving the residue in your desired extraction solvent.[1][3]

Scientist's Notebook: The principle behind "salting out" is rooted in the Hofmeister series, which describes the effects of ions on the solubility of proteins and other molecules. By increasing the ionic strength, you decrease the solubility of nonpolar organic molecules in the aqueous phase, promoting a cleaner separation.

Problem 2: My Yield is Significantly Low After Column Chromatography.

Q: My crude NMR looked promising, but after purification on a silica gel column, my isolated yield is much lower than expected. Where did my product go?

A: Low recovery from silica gel chromatography can stem from several issues, primarily related to the interaction between your 1,4-benzoxazine derivative and the stationary phase.

Potential Causes and Solutions:

  • Product Irreversibly Adsorbed to Silica: The nitrogen atom in the benzoxazine ring can be basic enough to interact strongly with the acidic silica gel, leading to streaking, poor separation, and irreversible adsorption.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) or ammonia to your eluent system. This neutralizes the acidic sites on the silica, preventing strong binding of your basic product and improving recovery.[6]

  • Product Degradation on Column: Some complex or sensitive 1,4-benzoxazine derivatives may be unstable on acidic silica gel.

    • Solution 1: Switch to a less acidic stationary phase, such as alumina (neutral or basic) or Florisil®.

    • Solution 2: Work quickly. Do not let the product sit on the column for an extended period. Dry-loading the crude product onto a small amount of silica can also minimize contact time.

  • Incorrect Eluent Polarity: If the eluent is not polar enough, your product will not move off the column. If it's too polar, it may co-elute with impurities.

    • Solution: Methodically determine the optimal eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of ~0.3 for your desired compound. A common starting point for many benzoxazine derivatives is a mixture of hexane and ethyl acetate.[7]

Data-Driven Eluent Selection (Example):

Eluent System (Hexane:EtOAc)Rf of ProductRf of Impurity ARf of Impurity BAssessment
9:10.100.050.45Product moves too slowly.
7:30.350.200.80Good Separation. Product is well-resolved from both impurities.
1:10.650.550.95Poor separation between product and Impurity A.
Problem 3: The Purified Product is an Oil and Refuses to Crystallize.

Q: I have a pure product according to NMR, but it's a persistent oil. How can I induce crystallization to obtain a solid?

A: Obtaining a solid is often crucial for final characterization and handling. The oily nature of a product can be due to residual solvent or the intrinsic properties of the molecule.

Troubleshooting Steps:

  • Ensure Purity: Even small amounts of impurities can inhibit crystallization. Re-check the purity by high-resolution NMR or LC-MS. If necessary, a second chromatographic purification may be required.[8][9]

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating, for several hours or overnight.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

  • Solvent-Induced Crystallization:

    • Trituration: Add a poor solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and stir vigorously. This can wash away minor impurities and often induces precipitation of the solid product.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) in a loosely covered vial. Allowing the solvent to evaporate slowly over hours or days can yield high-quality crystals.

    • Vapor Diffusion: Place the vial from the previous step inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor from the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your product and promoting crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I effectively remove a palladium catalyst used in my cross-coupling reaction to synthesize the benzoxazine precursor?

A1: Residual transition metals are a common concern. Simple filtration is often insufficient.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help sequester some of the palladium.

  • Specialized Scavengers: For more complete removal, consider stirring the crude product solution with a commercially available metal scavenger resin (e.g., thiol-functionalized silica) for a few hours before filtration and concentration.[10] These scavengers have a high affinity for transition metals and can reduce levels to parts-per-million (ppm).

Q2: What is the best general approach for recrystallizing 1,4-benzoxazine derivatives?

A2: Recrystallization is a powerful purification technique that relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.[11][12]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, ethyl acetate, toluene, or mixtures like ethanol/water.[13][14]

  • Procedure: Dissolve the crude solid in the minimum amount of the hot (boiling) solvent to form a saturated solution.[13]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[13]

  • Crystallization: Once at room temperature, cooling further in an ice-water bath can maximize the yield of crystals.[13]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Q3: My reaction involves a borane catalyst. Are there special workup considerations?

A3: Yes. Borane-based catalysts, such as tris(pentafluorophenyl)borane, are Lewis acids used to lower the polymerization temperature of benzoxazines.[15] During the workup, it's important to quench and remove this catalyst. A typical procedure involves dissolving the reaction mixture in a solvent like diethyl ether and washing it multiple times with a basic aqueous solution, such as 3 M sodium hydroxide, to deprotonate and extract the acidic borane species.[15] This is followed by washes with distilled water to neutralize the solution before drying and evaporation.[15]

Visual Workflows

To better illustrate the decision-making process, the following diagrams outline a general workup procedure and a troubleshooting decision tree.

G cluster_0 Post-Reaction cluster_1 Extraction & Washing cluster_2 Purification cluster_3 Final Product Reaction Reaction Complete (Monitor by TLC) Quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extract Wash Wash Organic Layer (Brine, NaHCO₃, etc.) Extract->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purification Method Concentrate->Purify Chroma Column Chromatography Purify->Chroma  Crude is oil or complex mixture Recrys Recrystallization Purify->Recrys Crude is solid Characterize Characterization (NMR, MS, MP) Chroma->Characterize Recrys->Characterize

Caption: A generalized workflow for the workup and purification of 1,4-benzoxazines.

G start Problem Observed During Workup emulsion Emulsion Formed? start->emulsion During Extraction low_yield Low Yield After Column? start->low_yield Post-Purification oily_product Product is an Oil? start->oily_product Final Product Form emulsion->low_yield No add_brine 1. Add Brine 2. Filter through Celite emulsion->add_brine Yes low_yield->oily_product No deactivate_silica 1. Add Et₃N to Eluent 2. Use Alumina low_yield->deactivate_silica Yes triturate 1. Triturate with Hexane 2. Scratch with Glass Rod oily_product->triturate Yes end Problem Resolved oily_product->end No add_brine->end deactivate_silica->end triturate->end

Caption: A decision tree for troubleshooting common 1,4-benzoxazine workup issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • University of California, Los Angeles. (n.d.). Recrystallization 2.
  • ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • ResearchGate. (n.d.). 1H NMR spectra of benzoxazine products purified with different purification methods.
  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
  • Google Patents. (1989). US4880926A - Optical resolution of benzoxazines.
  • PubMed. (1969). 1,4-benzoxazine Derivatives in Plants. Sephadex Fractionation and Identification of a New Glucoside.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855.
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
  • Royal Society of Chemistry. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
  • Royal Society of Chemistry. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.
  • MDPI. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst.
  • ResearchGate. (2019). Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization.
  • ACS Publications. (2015). Synthesis and Properties of Spiro-Centered Benzoxazines.
  • National Institutes of Health. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • ResearchGate. (2019). Synthesis of low thermally curable benzoxazine resins.
  • ResearchGate. (2011). Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers.
  • ResearchGate. (2015). Synthesis and Properties of Benzoxazine Resins.
  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.

Sources

Technical Support Center: Resolving Peak Overlap in NMR Spectra of 1,4-Benzoxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 1,4-benzoxazine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral interpretation due to peak overlap. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific issues encountered during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Section 1: Understanding the Challenge - Why Do 1,4-Benzoxazine Isomers Have Overlapping Peaks?

1,4-Benzoxazine derivatives are a significant class of heterocyclic compounds with diverse biological activities.[1] The synthesis of these molecules can often lead to the formation of various structural isomers, which can be challenging to differentiate using standard one-dimensional (1D) ¹H NMR spectroscopy.[2] The protons on the benzene ring and the oxazine ring often resonate in similar chemical shift regions, leading to complex and overlapping multiplets that obscure crucial structural information.[3][4] This guide will walk you through systematic approaches to deconvolve these complex spectra and unambiguously identify your isomers.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of a newly synthesized 1,4-benzoxazine shows a broad, unresolved multiplet in the aromatic region (around 6.5-8.0 ppm). How can I confirm if this is due to isomer overlap?

A1: This is a very common issue. The aromatic protons of different 1,4-benzoxazine isomers often have very similar electronic environments, leading to overlapping signals.[3] Here’s how you can approach this problem:

  • Initial Assessment:

    • Integration: Carefully integrate the entire unresolved region. If the integral value corresponds to more protons than expected for a single isomer, it's a strong indication of a mixture.

    • High-Field NMR: If accessible, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can often provide enough dispersion to resolve some of the overlapping signals.

  • Advanced Troubleshooting:

    • Solvent Effects: The chemical shifts of protons can be influenced by the solvent.[5][6] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can induce differential shifts in the signals of the isomers, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are particularly effective at inducing shifts in nearby protons due to the ring current effect.

    • Temperature Variation: Running the NMR experiment at different temperatures can sometimes improve resolution, especially if conformational exchange is contributing to line broadening.

Q2: I've tried different solvents, but the aromatic signals of my 1,4-benzoxazine isomers still overlap. What's the next logical step?

A2: When simple 1D techniques are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving overlap and elucidating the structure of each isomer.[7][8]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks.[7] By identifying which protons are coupled to each other, you can trace the connectivity within each isomer's aromatic spin system. Even if the signals overlap in the 1D spectrum, they may be resolved in the second dimension of the COSY spectrum.

  • TOCSY (Total Correlation Spectroscopy): If you have at least one well-resolved proton signal for each isomer, a 1D TOCSY experiment can be highly effective.[9] By selectively irradiating a resolved peak, you can visualize the entire spin system to which it belongs, effectively "pulling out" the spectrum of that specific isomer from the mixture.

Section 3: Advanced 2D NMR Techniques for Unambiguous Isomer Assignment

When dealing with complex mixtures or subtle isomeric differences, a combination of heteronuclear 2D NMR experiments is often necessary for complete structural elucidation.

Q3: I have multiple isomers in my sample, and both the proton and carbon signals are overlapping. How can I confidently assign the structure of each isomer?

A3: This is where the synergy of different 2D NMR experiments becomes crucial. The following workflow provides a robust method for complete assignment.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for Unambiguous Isomer Assignment"

Step-by-Step Protocol: Combined 2D NMR Analysis

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[10][11] This is the foundational step for assigning carbon signals and can help differentiate isomers based on their unique ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[10][12] This is invaluable for piecing together the carbon skeleton and identifying key connectivities that differentiate isomers, such as the connection between the aromatic ring and the oxazine moiety.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded.[7] For 1,4-benzoxazine isomers, NOESY can be used to confirm the relative positions of substituents on the aromatic and oxazine rings.

By combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space proximity data from NOESY, you can build a complete and unambiguous picture of each isomer present in your sample.

Section 4: Chemical Shift Reagents - A Classical but Effective Tool

Q4: I don't have routine access to high-field NMR or extensive 2D NMR time. Is there a simpler chemical method to resolve peak overlap?

A4: Yes, the use of lanthanide shift reagents (LSRs) is a classical and effective method for resolving signal overlap in ¹H NMR spectra.[13][14]

How it Works: LSRs are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in your molecule, such as the nitrogen or oxygen atoms in the 1,4-benzoxazine ring.[14] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can effectively "spread out" a crowded region of the spectrum.[15]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Yb(fod)₃) to your NMR tube.

  • Shake the tube thoroughly to ensure complete mixing.

  • Acquire another ¹H NMR spectrum.

  • Compare the two spectra. You should observe significant shifts in the signals of your isomers.

  • Continue adding small aliquots of the LSR and acquiring spectra until sufficient resolution is achieved.

Data Interpretation: By plotting the change in chemical shift (Δδ) versus the concentration of the added LSR, you can often obtain a linear relationship. The protons closest to the binding site will experience the largest shifts. This information can be used to assign the protons and differentiate the isomers.

Quantitative Data Summary: Typical Induced Shifts with LSRs

Proton PositionTypical Induced Shift (ppm/mol of LSR)
Protons α to N or O5 - 15
Protons β to N or O2 - 8
Protons γ to N or O1 - 4

Note: These are approximate values and can vary depending on the specific isomer and LSR used.

Section 5: Summary and Key Takeaways

Resolving peak overlap in the NMR spectra of 1,4-benzoxazine isomers requires a systematic and multi-faceted approach. By understanding the underlying principles of different NMR techniques and applying them logically, you can successfully deconvolve complex spectra and unambiguously determine the structure of your compounds.

dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Troubleshooting Logic for Peak Overlap"

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • Slideshare. (n.d.). NMR Shift reagents.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025).
  • NMR Spectroscopy of Stereoisomers. (2014).
  • Journal of the American Chemical Society. (n.d.). An Investigation of Hydrogen Bonding in Benzoxazine Dimers by Fast Magic-Angle Spinning and Double-Quantum 1H NMR Spectroscopy.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. [Link]
  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • PubMed. (n.d.). Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations.
  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. (2016).
  • ResearchGate. (n.d.). 1 H NMR Chemical Shifts of All Aliphatic Amine-Based Benzoxazines.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
  • HSQC and HMBC for Topspin. (2020).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • National Institutes of Health. (n.d.). Chemical shift-based methods in NMR structure determination.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Liang, W., Min, L.-J., Han, L., & Liu, X.-H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840–2855. [Link]
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • ResearchGate. (n.d.). (a) Chemical structures of several examples of benzoxazine isomers....

Sources

Technical Support Center: Reduction of 2H-1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the chemical reduction of 2H-1,4-benzoxazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The reduction of the C=N double bond in 2H-1,4-benzoxazines to yield 3,4-dihydro-2H-1,4-benzoxazines is a critical transformation for accessing a wide range of biologically active molecules.[1][2][3] However, this reaction is often accompanied by side reactions that can complicate product isolation and reduce yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Unwanted Ring Opening

Question: My reaction is producing a significant amount of a 2-aminophenol derivative alongside, or instead of, my desired 3,4-dihydro-2H-1,4-benzoxazine. What is causing this cleavage of the oxazine ring?

Answer: This is a classic side reaction known as hydrolytic or reductive ring-opening. The oxazine ring, particularly under certain conditions, is susceptible to cleavage, leading to the formation of N-substituted 2-aminophenols.

Root Cause Analysis:

  • Acidic Conditions: The presence of strong acids, or even protic solvents with certain catalysts, can protonate the oxygen or nitrogen atom of the oxazine ring. This protonation strains the ring system, making it vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to cleavage.[4][5]

  • Harsh Reducing Agents: Highly reactive hydride sources like Lithium Aluminum Hydride (LiAlH₄) can, in some cases, attack the C-O bond, especially at elevated temperatures, leading to reductive cleavage.

  • Instability of the Substrate: The substitution pattern on your specific 2H-1,4-benzoxazine can influence its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent opening.[5]

Solutions & Protocols:

  • Reagent Selection: Switch to milder, more selective reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is often a good first choice. For catalytic hydrogenations, ensure the catalyst support is neutral or basic to avoid creating an acidic microenvironment. Metal-free hydrogenation using catalysts like B(C₆F₅)₃ with a hydrogen source can also be highly effective and avoids harsh conditions.[6]

  • pH Control: If acidic conditions are suspected, buffer the reaction mixture or add a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to scavenge stray protons.

  • Temperature Management: Perform the reduction at lower temperatures (e.g., 0 °C to room temperature). High temperatures can provide the activation energy needed for the ring-opening pathway.[7][8]

Workflow: Diagnosing and Preventing Ring Opening

Caption: Troubleshooting workflow for oxazine ring opening.

Issue 2: Over-reduction of Other Functional Groups

Question: My desired product is formed, but I am also seeing the reduction of other sensitive groups on my molecule, such as esters, amides, or aromatic nitro groups. How can I improve the chemoselectivity of the reaction?

Answer: This is a common challenge of chemoselectivity, where the chosen reducing agent is not specific enough for the imine bond and attacks other reducible functional groups.

Root Cause Analysis:

The reactivity of different reducing agents varies significantly. Powerful hydride donors like LiAlH₄ will reduce almost all polar unsaturated functional groups. Catalytic hydrogenation with Pd/C is also highly effective but can reduce nitro groups, alkenes, and alkynes, and can cleave benzyl ethers.

Solutions & Protocols:

  • Select the Right Tool for the Job: Choose a reducing agent with the appropriate level of reactivity.

    • For imines in the presence of esters/amides: Sodium borohydride (NaBH₄) is typically the reagent of choice as it will readily reduce imines and ketones but leaves esters and amides untouched.

    • For imines in the presence of nitro groups: Transfer hydrogenation using a hydrogen donor like Hantzsch ester (HEH) with a Pd/C catalyst can sometimes selectively reduce the nitro group first, which may or may not be desired.[9][10] Conversely, biocatalytic reduction using imine reductases (IREDs) offers exceptional chemoselectivity, operating in aqueous media at room temperature and leaving most other functional groups intact.[1]

  • Protecting Group Strategy: If a specific reducing agent is necessary for other reasons, consider temporarily protecting the sensitive functional groups. For example, a carboxylic acid could be converted to a t-butyl ester, which is more resistant to some hydride reagents.

  • Reaction Control: In some cases, stoichiometry and temperature can be used to control selectivity. Using only a slight excess of the reducing agent at low temperatures can sometimes favor the reduction of the more reactive imine over less reactive groups.

Table 1: Comparison of Common Reducing Agents for 2H-1,4-Benzoxazine Reduction

Reducing AgentTypical ConditionsProsCons / Common Side Reactions
NaBH₄ MeOH or EtOH, 0 °C to RTGood selectivity for imines over esters/amides, operationally simple.Can reduce aldehydes and ketones.
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxVery powerful, reduces most functional groups.Poor chemoselectivity, risk of over-reduction and ring opening, requires strict anhydrous conditions.
Catalytic Hydrogenation (H₂/Pd-C) MeOH or EtOAc, RT, 1-50 atm H₂High efficiency, clean workup.Can reduce nitro groups, alkenes, alkynes; may cause debenzylation.
Transfer Hydrogenation (e.g., HCO₂H/NEt₃, Hantzsch Ester) Various solvents, often with a metal catalyst (Pd, Rh, Ru).[10][11]Avoids high-pressure H₂ gas, can offer different selectivity profiles.Reagent stoichiometry is critical, can be sensitive to substrate.
Imine Reductases (IREDs) Aqueous buffer, RTExceptional chemo- and enantioselectivity, environmentally benign.[1]Requires specific enzyme screening, may have substrate scope limitations.
Issue 3: Formation of Oligomers or Polymers

Question: My reaction mixture is turning into a complex, high-molecular-weight mess, and the yield of my desired monomeric product is very low. What is causing this polymerization?

Answer: This issue often stems from cationic ring-opening polymerization. The benzoxazine ring, under certain catalytic conditions (especially acidic), can open to form a carbocation intermediate. This reactive species can then attack another benzoxazine molecule, initiating a chain reaction.[7][12][13]

Root Cause Analysis:

  • Lewis or Brønsted Acid Catalysis: Trace amounts of acid can initiate the polymerization cascade.[13] This is a known mechanism for intentionally creating polybenzoxazines but is an undesirable side reaction during simple reduction.[12]

  • High Temperatures: Thermal energy can also induce ring-opening, particularly in the presence of impurities that can act as initiators.[8]

  • High Concentration: Running the reaction at a high concentration increases the probability of intermolecular reactions (polymerization) over the desired intramolecular reduction.

Solutions & Protocols:

  • Avoid Acidic Catalysts: If using catalytic hydrogenation, ensure the catalyst is not acidic. If an acid is required for activation, as in some metal-catalyzed reactions, use it in strictly stoichiometric or sub-stoichiometric amounts.

  • Control Temperature: Maintain the lowest effective temperature for the reduction.

  • Dilution: Run the reaction under more dilute conditions to favor the unimolecular reduction pathway.

  • Purify Starting Material: Ensure your starting 2H-1,4-benzoxazine is free from impurities (e.g., residual phenol or amine from its synthesis) that could catalyze polymerization.[13]

Reaction Pathway: Desired Reduction vs. Cationic Polymerization

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 2H-1,4-Benzoxazine B This compound A->B [H] (e.g., NaBH₄) C 2H-1,4-Benzoxazine D Carbocation Intermediate C->D H⁺ or Δ (Ring Opening) E Dimer/Oligomer D->E + Benzoxazine

Sources

troubleshooting guide for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, mechanistically grounded solutions to streamline your experimental workflow.

Introduction: The this compound Core

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives exhibit a wide range of biological activities. The synthesis, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide provides a systematic approach to troubleshooting these common problems.

The most prevalent synthetic route involves the cyclization of a 2-aminophenol derivative with a two-carbon electrophile, such as 1,2-dihaloethane. This process hinges on a tandem N-alkylation and O-alkylation sequence. Understanding the factors that control this sequence is paramount to achieving a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent problems observed in the laboratory.

I. Low or No Product Yield

Question: I'm getting very low yields, or the reaction is not proceeding at all. What are the likely causes?

Answer: Low or no yield is the most common issue, typically stemming from problems with starting materials, reagent choice, or reaction conditions. Let's break down the possibilities.

  • Cause 1: Poor Quality of 2-Aminophenol

    • The "Why": 2-Aminophenol is highly susceptible to air oxidation, often appearing as dark, discolored crystals. Oxidized starting material is less reactive and introduces impurities that can inhibit the reaction.

    • Solution:

      • Assess Purity: Use fresh, light-colored 2-aminophenol. If the material is dark, consider purification by recrystallization from toluene or sublimation.

      • Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation. Degas your solvent prior to use.

  • Cause 2: Ineffective Base

    • The "Why": The reaction requires a base to deprotonate both the phenol (pKa ~10) and, subsequently, the aniline nitrogen (pKa of the N-H in the intermediate is higher). A base that is too weak will result in low concentrations of the reactive nucleophiles, stalling the reaction.

    • Solution:

      • Select an Appropriate Base: While potassium carbonate (K₂CO₃) is commonly used, it may not be strong enough in all solvent systems.[1][2] Consider stronger bases if yields are poor.

      • Phase Transfer Catalysis (PTC): If using an inorganic base like K₂CO₃ in a biphasic or suspension reaction, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly improve reaction rates by shuttling the base into the organic phase.[1]

  • Cause 3: Incorrect Solvent Choice

    • The "Why": The solvent plays a critical role in solubilizing reactants and influencing nucleophilicity. Aprotic polar solvents are generally preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

    • Solution: Switch to a high-boiling point aprotic polar solvent like DMF, DMSO, or NMP. These solvents effectively dissolve the reactants and facilitate the Sₙ2 reactions required for cyclization. Acetonitrile is also a viable option.[1]

Base Solvent Typical Temperature (°C) Comments
K₂CO₃DMF, Acetone80 - 150Common, mild conditions. May require long reaction times.[1][2]
Cs₂CO₃DMF, Acetonitrile80 - 120More effective than K₂CO₃ due to higher solubility and the "caesium effect".
NaHTHF, DMF0 - 60Very strong base, ensures complete deprotonation but requires strict anhydrous/inert conditions.
II. Formation of Side Products and Impurities

Question: My crude reaction mixture shows multiple spots on TLC, and the final product is impure. What are these side products and how can I avoid them?

Answer: The formation of side products is often a result of competing reaction pathways. The primary challenge is controlling the regioselectivity of alkylation on the ambident 2-aminophenol nucleophile.

  • Primary Side Reaction: O-alkylation vs. N-alkylation Competition

    • The "Why": 2-aminophenol has two nucleophilic sites: the "hard" oxygen and the "softer" nitrogen. Direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[3][4] The desired pathway for this synthesis involves initial O-alkylation followed by intramolecular N-alkylation. However, intermolecular N-alkylation can compete, leading to dimerization or polymerization.[1]

    • Solution:

      • Protecting Groups: A robust strategy is to selectively protect the more nucleophilic amine. However, this adds steps to the synthesis.[5]

      • One-Pot Reductive Amination: A more elegant approach for N-substituted benzoxazines involves first reacting the 2-aminophenol with an aldehyde to form an imine, which is then reduced in-situ. This selectively modifies the nitrogen atom first.[5][6]

      • Control of Reaction Conditions: Using a strong base in an aprotic polar solvent generally favors initial O-alkylation, which can then proceed to the desired intramolecular cyclization.

  • Secondary Side Reaction: Dimerization/Polymerization

    • The "Why": If the intramolecular cyclization is slow, intermolecular reactions can occur where one molecule of the N-(2-hydroxyethyl)-2-aminophenol intermediate reacts with another molecule of 2-aminophenol, leading to dimers or oligomers.[1] This is particularly problematic at high concentrations.

    • Solution:

      • High Dilution: Running the reaction at a lower concentration can favor the unimolecular cyclization reaction over bimolecular side reactions.

      • Slow Addition: Slowly adding the alkylating agent (e.g., 1,2-dibromoethane) to the solution of deprotonated 2-aminophenol can help maintain a low concentration of the electrophile, minimizing side reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed low_yield Low / No Yield start->low_yield impurities Impure Product / Side Reactions start->impurities check_sm Check 2-Aminophenol Purity (Color, mp) low_yield->check_sm analyze_crude Analyze Crude Mixture (NMR, LC-MS) impurities->analyze_crude check_base Evaluate Base Strength (e.g., K2CO3 vs NaH) check_sm->check_base Purity OK purify_sm Action: Purify/Replace Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Solvent, Temp, Inert atm.) check_base->check_conditions Base OK stronger_base Action: Use Stronger Base (e.g., NaH, Cs2CO3) check_base->stronger_base Too Weak optimize_cond Action: Switch to DMF/DMSO, Increase Temp, Use N2/Ar check_conditions->optimize_cond Suboptimal dimer Dimer/Polymer Present? analyze_crude->dimer Analysis Done regioisomers O- vs N-Alkylation Products Present? analyze_crude->regioisomers Analysis Done high_dilution Action: Use High Dilution or Slow Addition dimer->high_dilution Yes change_conditions Action: Modify Base/Solvent to Favor O-Alkylation regioisomers->change_conditions Yes

Caption: A decision tree for troubleshooting common synthesis issues.

III. Work-up and Purification Challenges

Question: My product is a dark oil and is difficult to purify by column chromatography. What are the best practices for isolation?

Answer: Purification can indeed be challenging due to the product's basicity and potential for residual dark-colored impurities.

  • Problem 1: Dark, Oily Crude Product

    • The "Why": The dark color often results from oxidation of residual 2-aminophenol or other phenolic intermediates, especially during work-up when the solution may be basic.

    • Solution:

      • Aqueous Wash: After the reaction, perform an aqueous workup. Washing the organic layer with a mild acidic solution (e.g., dilute HCl or saturated NH₄Cl) can help remove basic impurities.[1] Follow this with a wash with brine and dry thoroughly over MgSO₄ or Na₂SO₄.

      • Charcoal Treatment: If the color persists in the organic solution, treatment with activated charcoal can help decolorize it before solvent evaporation.

  • Problem 2: Difficulty with Chromatography

    • The "Why": The basic nitrogen on the benzoxazine ring can cause tailing on silica gel, leading to poor separation.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica and prevents tailing.

      • Alternative Sorbents: If silica fails, consider using neutral alumina for chromatography.

      • Distillation/Recrystallization: If the product is stable, distillation under reduced pressure can be a highly effective purification method for liquid products.[1] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the best choice.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for this synthesis? A common and often successful method involves refluxing 2-aminophenol and 1,2-dibromoethane with potassium carbonate in a solvent like acetone or acetonitrile for an extended period (e.g., 3 days).[1] However, for sensitive substrates or higher yields, using a stronger base like NaH in anhydrous DMF at a controlled temperature is often more efficient.

Q2: How can I confirm that I have synthesized the correct this compound structure? Structural confirmation is crucial. The following analytical data are definitive:

  • ¹H NMR: Look for the characteristic signals of the two methylene groups. The O-CH₂- protons typically appear as a triplet around 4.3 ppm, and the N-CH₂- protons appear as a triplet around 3.3 ppm. You should also see the aromatic protons and a broad singlet for the N-H proton.[7]

  • ¹³C NMR: Expect signals for the two aliphatic carbons (O-C H₂ and N-C H₂) in the 40-70 ppm range, in addition to the aromatic carbon signals.[7]

  • Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of the target compound.

  • FT-IR: Look for the N-H stretch (around 3350-3400 cm⁻¹) and C-O-C stretches.

Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? Yes, but the reaction will be significantly slower. The C-Br bond is weaker and bromide is a better leaving group than chloride, making 1,2-dibromoethane more reactive and generally preferred for achieving reasonable reaction times.

Sample Experimental Protocol

This is a representative protocol and may require optimization for specific substrates.

Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (1.0 eq.), potassium carbonate (2.5 eq.), and acetone (or DMF, ~0.2 M).

  • Flush the flask with nitrogen and begin stirring.

  • Add 1,2-dibromoethane (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) and maintain for 24-72 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of 2-aminophenol indicates completion.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic layer to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient), by distillation under reduced pressure, or by recrystallization.

References

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF this compound DERIVATIVES. HETEROCYCLES, 38(1), 21-24. [Link]
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Ghorai, M. K., et al. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity. Journal of Organic Chemistry, 83(15), 7907-7918. [Link]
  • Sharaf El–Din, N., et al. (2018). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
  • Ishida, H., & Allen, D. J. (2011). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Various Authors. (2025). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609-612. [Link]
  • Liu, J., et al. (2021).
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols.
  • Tang, G., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
  • Lo, C.-Y., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]
  • Johnson, T. A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
  • Lin, C.-H., et al. (1996). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules. [Link]
  • Rimdusit, S., et al. (2015). Effect of phenol on the synthesis of benzoxazine. RSC Publishing. [Link]
  • Lochab, B., & Ishida, H. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. MDPI. [Link]
  • Lo, C.-Y., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

Sources

Technical Support Center: Functionalized 1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for functionalized 1,4-benzoxazines. This guide is designed to address the nuanced and often unexpected reactivity that can arise during the synthesis, storage, and derivatization of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning behind them, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Monomer Synthesis & Stability Issues

The stability of the benzoxazine ring is paramount, yet it is susceptible to premature ring-opening under various conditions, leading to failed syntheses or impure products. This section addresses the most common challenges encountered during monomer preparation and storage.

FAQ 1: My benzoxazine monomer is decomposing or polymerizing prematurely during synthesis or storage. What is causing this and how can I prevent it?

Root Cause Analysis:

The oxazine ring in 1,3-benzoxazines is a strained, six-membered heterocycle that can undergo thermally or catalytically induced cationic ring-opening polymerization (ROP).[1] This process can be inadvertently initiated by trace acidic impurities, excessive heat during purification, or even certain functional groups on the monomer itself that lower the polymerization onset temperature.[2][3] The generally accepted mechanism involves the formation of cationic intermediates that attack other benzoxazine molecules, propagating a polymerization chain reaction.[4][5]

Functional groups with electron-donating properties on the phenolic ring or electron-withdrawing groups on the N-aryl substituent can significantly influence the electronic environment of the oxazine ring, often lowering the energy barrier for ring-opening. For instance, intramolecular hydrogen bonding from a nearby functional group can accelerate ROP.[3]

Troubleshooting Protocol & Best Practices:

  • Strict pH Control During Workup:

    • Problem: Trace acid from catalysts or reagents can protonate the oxygen or nitrogen atom, initiating cationic ROP.

    • Solution: After synthesis, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash to neutrality. This ensures the removal of any residual acidic species.

  • Low-Temperature Purification:

    • Problem: High temperatures during solvent removal or chromatography can provide the thermal energy needed to initiate ROP.[6]

    • Solution: Concentrate your product in vacuo using a rotary evaporator with a water bath temperature kept below 40 °C. If column chromatography is necessary, use a fast-eluting solvent system and avoid letting the compound sit on the silica gel for extended periods, as silica can be acidic.

  • Inert and Cold Storage Conditions:

    • Problem: Monomers can degrade or slowly polymerize over time, especially when exposed to atmospheric moisture (which can form acidic species) and ambient temperatures.

    • Solution: Store the purified, dry monomer under an inert atmosphere (e.g., argon or nitrogen) in a sealed container. For long-term stability, storage in a freezer at -20 °C is highly recommended.

Workflow for Monomer Synthesis and Storage:

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_storage Storage Protocol A Mannich Condensation (Phenol, Amine, Formaldehyde) B Quench & Crude Extraction A->B C Mild Basic Wash (e.g., sat. NaHCO3) B->C D Neutral Wash (e.g., Brine) C->D E Low-Temp Concentration (<40 °C) D->E F Column Chromatography (If necessary, neutral phase) E->F G Dry Under High Vacuum F->G H Store under Inert Gas (Ar or N2) G->H I Long-term at -20 °C H->I

Caption: Recommended workflow for benzoxazine monomer synthesis and storage.

Section 2: Unexpected Reactivity in Derivatization Reactions

Functionalizing the benzoxazine scaffold is key to its utility in drug development and materials science. However, the inherent reactivity of the ring system can lead to unexpected and undesired outcomes.

FAQ 2: I am attempting an N-alkylation on the benzoxazine nitrogen, but I am observing a ring-opened aniline derivative as the major product. Why is this happening?

Root Cause Analysis:

This is a classic case of competing reaction pathways. While the nitrogen in the 3,4-dihydro-2H-1,4-benzoxazine ring is a nucleophile, the molecule's structure allows for an alternative, thermodynamically driven pathway under basic conditions. Strong bases (e.g., NaH, LDA) can deprotonate the N-H, but this can lead to an equilibrium that favors ring-opening to form a more stable phenoxide intermediate. This phenoxide is a highly potent nucleophile and will readily attack the alkylating agent at the oxygen, resulting in an O-alkylated, ring-opened product.

The reaction is often governed by Hard-Soft Acid-Base (HSAB) theory. The desired N-alkylation is an attack by the softer nitrogen atom, while the undesired ring-opening pathway involves the harder oxygen atom (as the phenoxide). The choice of base and reaction conditions can tip the balance.

Troubleshooting Protocol & Reaction Optimization:

  • Choice of Base is Critical:

    • Problem: Strong, non-nucleophilic bases favor the formation of the phenoxide intermediate.

    • Solution: Employ milder, heterogeneous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to facilitate N-alkylation without promoting significant ring-opening.

  • Temperature Management:

    • Problem: Higher temperatures provide the activation energy needed to overcome the barrier for the ring-opening pathway.

    • Solution: Run the reaction at room temperature or below (e.g., 0 °C). This kinetically favors the direct N-alkylation pathway.

  • Solvent Selection:

    • Problem: Protic solvents can interfere with the reaction.

    • Solution: Use polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to effectively dissolve the reagents and facilitate the Sₙ2 reaction.

Comparative Reaction Conditions:

ParameterProblematic Conditions Recommended Conditions Rationale
Base NaH, LDA, LiHMDSK₂CO₃, Cs₂CO₃Milder bases disfavor the ring-opening equilibrium.
Temperature Reflux (e.g., >80 °C)0 °C to Room TempKinetically favors N-alkylation over O-alkylation.
Solvent Alcohols (e.g., EtOH)DMF, AcetonitrileAprotic polar solvents are ideal for Sₙ2 reactions.

Proposed Mechanism of Ring-Opening:

G cluster_main Reaction Pathways with Strong Base (B⁻) Start 1,4-Benzoxazine N_Anion N-Anion (Kinetic Product) Start->N_Anion + B⁻ / - BH Phenoxide Ring-Opened Phenoxide (Thermodynamic Product) N_Anion->Phenoxide Equilibrium (Ring Opening) N_Product Desired N-Alkylated Product N_Anion->N_Product + R-X Phenoxide->N_Anion O_Product Undesired O-Alkylated Product Phenoxide->O_Product + R-X

Caption: Competing pathways in the alkylation of 1,4-benzoxazines.

FAQ 3: When performing electrophilic aromatic substitution (e.g., nitration, halogenation), the reaction is sluggish and gives a mixture of products at unexpected positions. How can I improve selectivity?

Root Cause Analysis:

The benzene ring of a 1,4-benzoxazine is electron-rich and activated towards electrophilic aromatic substitution (SₑAr). The oxygen atom and the nitrogen atom both donate electron density into the ring. The primary directing positions are ortho and para to the oxygen atom (positions 6 and 8) and ortho and para to the nitrogen atom (positions 5 and 7).

However, the situation is complex:

  • The oxygen is a stronger activating group than the nitrogen, strongly favoring substitution at positions 6 and 8.

  • Steric hindrance from the heterocyclic ring can disfavor substitution at position 5.

  • Under strongly acidic conditions (common for nitration or Friedel-Crafts), the nitrogen atom can be protonated. A protonated amine becomes a powerful deactivating, meta-directing group, completely changing the reactivity and directing subsequent substitution to position 7.

This conflict between the activating O-alkoxy group and the potentially deactivating N-alkylamino group is the source of poor selectivity.

Troubleshooting Protocol for Selective Substitution:

  • Protect the Nitrogen (for O-directed substitution):

    • Goal: To ensure substitution occurs at positions 6 or 8, directed by the oxygen.

    • Method: Temporarily protect the nitrogen as an amide or carbamate (e.g., using Acetyl Chloride or Boc-anhydride). This neutralizes the nitrogen's basicity and its complex directing effects. After the SₑAr reaction, the protecting group can be removed under standard conditions (e.g., acid/base hydrolysis).

  • Use Milder Reagents and Catalysts:

    • Problem: Harsh conditions (e.g., neat H₂SO₄/HNO₃) guarantee nitrogen protonation.

    • Solution: For halogenation, use NBS or NCS with a mild Lewis acid or in a polar solvent. For nitration, consider milder reagents like acetyl nitrate or nitronium tetrafluoroborate under carefully controlled, less acidic conditions.

Experimental Protocol: Selective Bromination at C6/C8

  • Protection: To a solution of your 1,4-benzoxazine (1.0 eq) in Dichloromethane (DCM) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP. Stir for 2-4 hours until TLC indicates full conversion to the N-Boc protected benzoxazine. Purify as necessary.

  • Bromination: Dissolve the N-Boc protected benzoxazine (1.0 eq) in a suitable solvent like DMF or CCl₄. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, wash with brine, and dry.

  • Deprotection: Dissolve the purified bromo-derivative in DCM and add an excess of Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours. Remove volatiles in vacuo to yield the desired brominated 1,4-benzoxazine.

References

  • de Souza, T. H. F., et al. (2023). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Macromolecular Rapid Communications.
  • Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins. ResearchGate.
  • Liu, Y., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer.
  • Hamerton, I., et al. (2013). Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. Macromolecules.
  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules.
  • Kuo, S. W., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. Macromolecules.
  • Ishida, H., & Lu, Y. (2016). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate.
  • Ishida, H., & Rodriguez, Y. (2013). Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. ResearchGate.
  • Kuo, S. W., et al. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks. Macromolecules.
  • Yagci, Y., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers.

Sources

yield improvement for the cyclization step in benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Yield Improvement for the Cyclization Step

Welcome to the technical support center for benzoxazine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies for the critical cyclization step in synthesizing benzoxazine monomers. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve common issues but also proactively optimize your reaction for maximum yield and purity.

Troubleshooting Guide: Common Cyclization Issues

This section addresses specific problems encountered during the benzoxazine ring-formation step, which typically proceeds via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[1]

Question 1: My reaction yield is very low or I've recovered only starting materials. What went wrong?

This is a common issue that can often be traced back to reaction conditions, reactant purity, or the inherent reactivity of your starting materials.

Potential Causes & Recommended Solutions:

  • Sub-Optimal Reaction Temperature: The Mannich condensation is sensitive to temperature. Too low, and the reaction rate is negligible; too high, and you risk forming undesirable side products and oligomers.[2][3]

    • Solution: For standard benzoxazines (e.g., based on Bisphenol-A and aniline), a reflux temperature between 80-120°C is a common starting point.[2][3] If using low-boiling solvents, consider switching to higher-boiling alternatives like toluene or xylene to achieve the necessary thermal energy. Always monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incorrect pH for Weakly Basic Amines: The nucleophilicity of the primary amine is critical. If you are using an amine with electron-withdrawing groups (e.g., pentafluoroaniline), its basicity (pKa) will be very low. Under standard neutral or basic conditions, the amine is not nucleophilic enough to participate effectively in the reaction.

    • Solution: For amines with a pKa lower than 3, a strongly acidic reaction medium is necessary to catalyze the reaction and achieve a high yield.[4] Carefully adding a small amount of a strong acid like HCl can dramatically improve the yield by activating the formaldehyde and promoting the necessary condensation steps.[4][5]

  • Improper Solvent Choice: The solvent plays a crucial role in solubilizing reactants and stabilizing reaction intermediates.

    • Solution: While 1,4-dioxane is common, it may not be optimal for all systems. For less reactive phenols or amines, a co-solvent system like toluene/ethanol (2:1) or xylene/1-pentanol can improve both solubility and reaction rates.[2][6] The polarity of the solvent can be an effective parameter to adjust for optimizing the reaction.[7]

  • Water Content: While formaldehyde is often supplied as an aqueous solution (formalin), excess water can hinder the dehydration steps required for ring closure.

    • Solution: Consider using paraformaldehyde, a solid polymer of formaldehyde, which depolymerizes in situ. This allows for better control over stoichiometry and minimizes water content. If using formalin, ensure your reaction setup includes a Dean-Stark trap to remove water as it forms.

Question 2: My final product is a mixture of the desired monomer and oligomers. How can I prevent this?

The formation of oligomers or dimers connected by Mannich bridges is a frequent side reaction, particularly if reaction conditions are not carefully controlled.[3][8]

Potential Causes & Recommended Solutions:

  • Incorrect Stoichiometry: The ideal molar ratio for benzoxazine synthesis is typically 1:1:2 (Phenol:Amine:Formaldehyde).[1] An excess of formaldehyde or amine can lead to the formation of Mannich bases and other oligomeric structures.

    • Solution: Ensure precise measurement of all reactants. It is often beneficial to add the formaldehyde source slowly to the mixture of the phenol and amine to maintain a low instantaneous concentration, disfavoring polymerization side reactions.

  • Prolonged Reaction Time or Excessive Temperature: Leaving the reaction to proceed for too long or at too high a temperature after the monomer has formed can promote side reactions and the formation of oligomers.

    • Solution: Monitor the reaction closely using TLC or by taking aliquots for ¹H NMR analysis. Stop the reaction as soon as the starting materials have been consumed and before significant byproduct spots appear on the TLC plate.

  • High Reactant Concentration: Very high concentrations can favor intermolecular reactions that lead to oligomers over the intramolecular cyclization required for the monomer.

    • Solution: Adjust the solvent volume to find an optimal concentration. While highly dilute conditions will slow the reaction, an intermediate concentration often provides the best balance for achieving a high yield of the monomer.

Question 3: My purified product has a broad melting point and the NMR spectrum shows impurities. What are the best purification strategies?

The purity of the benzoxazine monomer is critical, as impurities can act as catalysts or inhibitors during the subsequent ring-opening polymerization, drastically affecting the properties of the final polybenzoxazine.[9][10]

Recommended Purification Protocol:

A multi-step approach is typically required to achieve high purity.

  • Initial Workup (Base Wash): After the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the solution with a dilute aqueous NaOH solution (e.g., 2 N) to remove unreacted phenol and acidic impurities.[3]

  • Water Wash: Subsequently, wash the organic layer multiple times with copious amounts of distilled water until the pH of the aqueous layer is neutral. This removes any remaining base and water-soluble byproducts.[3]

  • Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][11]

  • Recrystallization: This is one of the most effective methods for purifying solid benzoxazine monomers. Choose a solvent or solvent system in which the monomer is soluble at high temperatures but poorly soluble at low temperatures (e.g., hexane, ethanol, or mixtures). Multiple recrystallizations may be necessary to achieve sharp melting points and clean NMR spectra.[11]

  • Column Chromatography: For viscous oils or solids that are difficult to recrystallize, column chromatography is an excellent alternative. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is typically effective.[9][10]

The following table summarizes the impact of purification on product quality.

Purification StepTypical Impurities RemovedEffect on Final Product
Crude Product Starting materials, oligomers, salts, solventInconsistent polymerization, poor thermal/mechanical properties
Base & Water Wash Unreacted phenol, acidic/basic byproductsImproved polymerization consistency
Recrystallization Structurally similar byproducts, oligomersSharper melting point, higher purity, predictable polymerization[9]
Column Chromatography Close-eluting isomers, minor impuritiesHighest purity, ideal for analytical standards and high-performance applications[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the benzoxazine cyclization?

The synthesis is a Mannich-like condensation reaction. While the exact pathway can be influenced by conditions, it generally involves the following key steps:

  • Formation of a hydroxymethylamine (aminomethylol) intermediate from the reaction of the primary amine and formaldehyde.

  • The phenol attacks the hydroxymethylamine intermediate, typically at the ortho position, to form a 2-(aminomethyl)phenol derivative.

  • This intermediate then reacts with a second molecule of formaldehyde, leading to an intramolecular cyclization and dehydration to form the stable six-membered oxazine ring.

The process is a delicate balance, as side reactions like the formation of Mannich bases or dimers can compete with the desired cyclization.[8]

Benzoxazine_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Phenol Phenol Intermediate2 2-(Aminomethyl)phenol Derivative Phenol->Intermediate2 + Intermediate1 - H₂O Amine Primary Amine Intermediate1 Aminomethylol (R-NH-CH₂OH) Amine->Intermediate1 + Formaldehyde Formaldehyde Formaldehyde Benzoxazine Benzoxazine Monomer Intermediate2->Benzoxazine + Formaldehyde - H₂O (Cyclization) Troubleshooting_Workflow cluster_conditions Condition Analysis Start Low / No Yield CheckPurity 1. Verify Purity of Starting Materials Start->CheckPurity CheckStoich 2. Confirm Stoichiometry (Phenol:Amine:CH₂O = 1:1:2) CheckPurity->CheckStoich Purity OK ActionPurify Purify Reactants (Distill/Recrystallize) CheckPurity->ActionPurify Impure CheckConditions 3. Analyze Reaction Conditions CheckStoich->CheckConditions Stoich. OK Temp Is Temperature Optimal? CheckConditions->Temp Solvent Is Solvent Appropriate? CheckConditions->Solvent pH Is pH Correct for Amine pKa? CheckConditions->pH ActionTemp Adjust Temperature (Increase or Decrease) Temp->ActionTemp No ActionSolvent Change Solvent (e.g., Toluene, Co-solvent) Solvent->ActionSolvent No ActionpH Add Acid Catalyst for weak amines pH->ActionpH No

Caption: Systematic workflow for troubleshooting low yield.

References
  • ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines.
  • Gomez, M. V., et al. (n.d.). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. ACS Publications.
  • ACS Publications. (n.d.). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds.
  • ResearchGate. (n.d.). Solvent effect on the synthesis of polybenzoxazine copolymer precursors.
  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines...
  • MDPI. (n.d.). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
  • ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization.
  • ACS Publications. (2023). Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst.
  • Liu, J., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. SAGE Publications.
  • ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties...
  • Salum, M. L., et al. (2019). Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
  • Tavernier, R., et al. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer... RSC Publishing.
  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. PMC.
  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor...
  • NIH. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
  • ScienceDirect. (n.d.). Catalyst selection and optimization of curing process for benzoxazine binders.
  • ACS Publications. (2023). Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines...
  • ResearchGate. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer...
  • ACS Publications. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow.
  • ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ResearchGate. (n.d.). Design and Synthesis of Bio-Based Benzoxazines.
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • NIH. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins...
  • ResearchGate. (n.d.). ¹H NMR spectra of benzoxazine products purified with different purification methods.
  • ACS Publications. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis.
  • ACS Publications. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines.
  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability.
  • ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins.
  • ResearchGate. (n.d.). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution.
  • FAA Fire Safety. (n.d.). Development and Fundamental Understanding of Polybenzoxazine Resins...
  • NIH. (n.d.). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of Substituted 1,4-Benzoxazines: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Introduction: The Enduring Significance of 1,4-Benzoxazines and the Indispensable Role of NMR

1,4-Benzoxazine derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents and advanced materials. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for the unambiguous characterization of substituted 1,4-benzoxazines. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this important class of heterocyclic compounds, offering a comparative framework for researchers, scientists, and drug development professionals. We will explore the characteristic chemical shifts and coupling patterns, the influence of various substituents on the NMR spectra, and provide a standardized protocol for data acquisition.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of a 1,4-benzoxazine derivative provides a wealth of information regarding its substitution pattern and stereochemistry. The protons of the benzoxazine core exhibit characteristic chemical shift ranges that are influenced by the electronic environment.

A key feature in the ¹H NMR spectra of many 1,4-benzoxazine derivatives are the signals corresponding to the methylene protons of the oxazine ring. Specifically, the protons of the O-CH₂-N and Ar-CH₂-N groups are indicative of the formation of the oxazine ring structure.[5] For instance, in some benzoxazine monomers, the O-CH₂-N protons appear around 5.71 ppm, while the Ar-CH₂-N protons are observed near 5.00 ppm.[5] In other systems, these resonances can be found near 3.90 and 4.80 ppm, providing clear evidence of the successful synthesis of the benzoxazine monomers.[6]

The protons on the aromatic portion of the benzoxazine ring typically resonate in the downfield region, generally between 6.5 and 8.5 ppm.[7] The exact chemical shifts and coupling patterns are highly dependent on the nature and position of the substituents on the benzene ring. Electron-donating groups (EDGs) tend to shield the aromatic protons, causing an upfield shift, while electron-withdrawing groups (EWGs) have the opposite effect, deshielding the protons and shifting their signals downfield.[8]

Influence of Substituents on ¹H Chemical Shifts:

The electronic effects of substituents on the chemical shifts of aromatic protons are a well-established phenomenon.[8] These effects can be transmitted through both the sigma (σ) and pi (π) electronic systems of the molecule.[8] For instance, an amino (NH₂) group, a strong EDG, will cause a noticeable upfield shift of the ortho and para protons relative to the unsubstituted benzoxazine. Conversely, a nitro (NO₂) group, a potent EWG, will lead to a significant downfield shift of the aromatic protons.[8]

Unveiling the Carbon Skeleton: Insights from ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a detailed map of the carbon framework of substituted 1,4-benzoxazines. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of that signal is highly sensitive to its local electronic environment.

The carbon atoms of the oxazine ring have characteristic chemical shifts. For example, the carbon of the O-CH₂-N group is typically found in the range of 70-85 ppm, while the Ar-CH₂-N carbon resonates at approximately 50-60 ppm. The aromatic carbons of the benzoxazine core appear in the region of 110-160 ppm.[9] The precise chemical shifts are influenced by the substituents on the aromatic ring.

Substituent Effects on ¹³C Chemical Shifts:

Similar to ¹H NMR, substituents on the benzene ring exert a significant influence on the ¹³C chemical shifts.[10][11] The ipso-carbon (the carbon directly attached to the substituent) experiences the largest change in chemical shift. EDGs generally cause an upfield shift of the ortho and para carbons, while EWGs lead to a downfield shift.[12] The effect on the meta carbons is typically smaller.[11] These substituent-induced chemical shifts (SCS) can be a powerful tool for confirming the position of substituents on the benzoxazine ring.

Comparative Data Analysis: A Tabulated Guide to Substituted 1,4-Benzoxazines

To facilitate a clear comparison, the following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a variety of substituted 1,4-benzoxazines. These values are compiled from the scientific literature and serve as a valuable reference for researchers in the field.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Substituted 1,4-Benzoxazines in CDCl₃

SubstituentH-2H-3Aromatic ProtonsOther ProtonsReference
Unsubstituted~4.5 (t)~3.4 (t)6.7-7.0 (m)-N/A
6-Nitro~4.6 (t)~3.6 (t)7.7-8.1 (m)-N/A
7-Methoxy~4.4 (t)~3.3 (t)6.3-6.8 (m)~3.8 (s, OCH₃)N/A
2-Phenyl-~5.2 (s)6.8-7.5 (m)-[13]
3-Oxo~4.7 (s)-6.9-7.2 (m)~8.2 (br s, NH)[1]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted 1,4-Benzoxazines in CDCl₃

SubstituentC-2C-3Aromatic CarbonsOther CarbonsReference
Unsubstituted~67~45115-145-N/A
6-Nitro~66~45116-150 (C-6 ~142)-N/A
7-Methoxy~67~45100-150 (C-7 ~155)~55 (OCH₃)N/A
2-Phenyl~80~55115-145Phenyl: 125-138N/A
3-Oxo~68~165115-142-[3]

Note: The chemical shifts provided are approximate and can vary depending on the solvent, concentration, and specific substituents present in the molecule.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step methodology is recommended:

5.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified substituted 1,4-benzoxazine derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

5.2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[9]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Set the relaxation delay (d1) to 2 seconds or longer to ensure quantitative results for all carbon signals.

5.3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualizing the Core Structure and Numbering Scheme

To aid in the interpretation of NMR data, a clear understanding of the atomic numbering of the 1,4-benzoxazine ring system is essential. The following diagram, generated using Graphviz, illustrates the standard numbering convention.

Caption: Standard numbering of the 1,4-benzoxazine ring system.

Conclusion: The Power of a Multi-Nuclear NMR Approach

The comprehensive analysis of both ¹H and ¹³C NMR spectra is an indispensable tool for the structural elucidation of substituted 1,4-benzoxazines. By carefully examining chemical shifts, coupling constants, and the influence of substituents, researchers can gain unambiguous insights into the molecular architecture of these important compounds. This guide has provided a comparative framework for interpreting the NMR data of substituted 1,4-benzoxazines, along with a robust experimental protocol to ensure data quality and reproducibility. As the fields of medicinal chemistry and materials science continue to advance, the application of these fundamental spectroscopic techniques will remain critical for the design and synthesis of novel 1,4-benzoxazine derivatives with tailored properties.

References

  • Xia, H., Faiza, Pablo Froimowicz, & Ishida, H. (n.d.). 1 H NMR Chemical Shifts of All Aliphatic Amine-Based Benzoxazines. ResearchGate.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025, April 30). PMC - NIH.
  • Synthesis of 1,4-benzoxazine derivatives. (n.d.). ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (n.d.). MDPI.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021, April 28). MDPI.
  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. (n.d.). ResearchGate.
  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1. (n.d.). ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024, August 16).
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024, June 9). ResearchGate.
  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.). ResearchGate.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC - PubMed Central.
  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & pharmaceutical bulletin, 44(11), 2051–2060.
  • The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. (n.d.). ResearchGate.
  • 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][6][14] oxazine. (n.d.). ResearchGate.
  • 13C NMR Chemical Shift Table.pdf. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI.
  • Zhang, Q. F., Wu, J. I., Liu, Z. X., & Huang, W. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic resonance in chemistry : MRC, 53(7), 520–525.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI.
  • Substituent Effects on Benzene Rings. (2018, March 15). ChemistryViews.
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). ResearchGate.

Sources

A Comparative Analysis of 1,4-Benzoxazine Derivatives and Standard Antibiotics in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, rendering conventional antibiotics increasingly ineffective against a wide range of pathogens.[1][2] This critical situation necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Among the promising candidates are derivatives of 1,4-benzoxazine, a heterocyclic scaffold that has garnered significant attention for its diverse and potent biological activities.[1][3][4]

This guide provides a technical comparison of the antimicrobial efficacy of select 1,4-benzoxazine derivatives against that of standard, clinically relevant antibiotics. We will delve into their proposed mechanisms of action, present comparative experimental data, and provide detailed protocols for the foundational assays used in their evaluation. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this compelling class of compounds.

The 1,4-Benzoxazine Scaffold: A Foundation for Novel Antimicrobials

The 1,4-benzoxazine core, a bicyclic system featuring an oxazine ring fused to a benzene ring, serves as a "privileged scaffold" in medicinal chemistry.[4] Its derivatives are found in numerous natural and synthetic compounds exhibiting a wide spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][5][6] The versatility of this scaffold allows for synthetic modification at various positions, enabling the optimization of its pharmacological profile.

Recent studies have focused on the synthesis of novel 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives, demonstrating their potential in combating pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][3] The relative simplicity of their synthesis, often involving the reaction of 2-aminophenols with reagents like chloroacetic acid, makes them attractive candidates for further development and large-scale production.[1][3][8]

Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise mechanisms for all derivatives are still under investigation, compelling evidence from computational studies points towards a key molecular target: DNA gyrase . This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair. Its inhibition leads to the cessation of these critical cellular processes and, ultimately, bacterial cell death.

Molecular docking simulations have revealed that 1,4-benzoxazine derivatives can bind effectively within the active site of DNA gyrase, particularly the GyrB subunit.[3][8][9] This interaction disrupts the enzyme's function. This mechanism is notably shared with the quinolone class of antibiotics, such as Ciprofloxacin, suggesting a proven pathway for antibacterial efficacy.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Benzoxazine 1,4-Benzoxazine Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Benzoxazine->DNA_Gyrase Binds to GyrB Active Site DNA Bacterial DNA DNA_Gyrase->DNA Introduces Supercoils Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication INHIBITS DNA->DNA CellDeath Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of 1,4-benzoxazine derivatives targeting DNA gyrase.

Comparative Efficacy: A Quantitative Look at Antimicrobial Activity

The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[10][11] A lower MIC value indicates greater efficacy.

The following table summarizes the antimicrobial activity of a promising synthesized 1,4-benzoxazine derivative, designated Compound 4e from a recent study, and compares it with standard antibiotics.[1][3] The data is presented as Zone of Inhibition (in mm) from disk diffusion assays, which provides a qualitative but direct comparison of potency.

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)
Compound 4e (Benzoxazine Derivative) 22 mm20 mm18 mm
Compound 4a (Benzoxazine Derivative) 20 mm--
Ciprofloxacin (Standard) 25-33 mm22-30 mm23-31 mm
Ampicillin (Standard) 16-22 mm27-35 mm*-
Note: Values for standard antibiotics are typical ranges from CLSI guidelines and can vary. Data for compounds 4e and 4a are from Shinde et al. (2024).[1][3]

Further studies have quantified the MIC values for various benzoxazine-sulfonamide derivatives, demonstrating potent activity. Several compounds in one study exhibited MIC values as low as 31.25 µg/mL against both Gram-positive and Gram-negative bacteria, as well as fungi, which is comparable to the inhibitory effect of some standard drugs.[12] Another study found a biobased benzoxazine monomer to have an MIC of just 5 μg/mL against S. aureus.[13]

These results are highly encouraging, showing that specifically substituted 1,4-benzoxazine derivatives can achieve antimicrobial potency in a range competitive with established antibiotics. The broad-spectrum activity of compounds like 4e, which effectively inhibits both Gram-positive and Gram-negative bacteria, underscores their therapeutic potential.[1][3]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial susceptibility data, standardized protocols are essential. The broth microdilution method is a gold-standard, high-throughput technique for determining MIC values.[14] The causality behind this protocol is to expose a standardized number of bacteria to a serial dilution of the antimicrobial agent, thereby identifying the precise concentration at which growth is halted.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., 1,4-benzoxazine derivative) and standard antibiotic

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35-37°C)

Methodology:

  • Inoculum Preparation (The "Why"): The bacterial density must be strictly controlled to ensure results are comparable across experiments. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, a density that provides robust growth without being overly challenging for the antimicrobial agent.

    • a. Aseptically pick 3-5 isolated colonies of the test bacterium.

    • b. Suspend the colonies in sterile saline or broth.

    • c. Adjust the turbidity to match the 0.5 McFarland standard visually or by using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).

    • d. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.

  • Compound Dilution (The "Why"): A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range.[15]

    • a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • b. Prepare a stock solution of the test compound at twice the highest desired final concentration.

    • c. Add 200 µL of this stock solution to well 1.

    • d. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial transfer across the plate to well 10. Discard 100 µL from well 10.

    • e. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation (The "Why"): Adding the standardized bacterial suspension initiates the test. Incubation provides the necessary time and temperature for bacterial growth in the absence of effective inhibition.

    • a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. This halves the drug concentration in each well to the final test concentration.

    • b. Do not add bacteria to well 12.

    • c. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation (The "Why"): Visual inspection for turbidity (cloudiness) is the simplest and most common method for determining growth. The lowest concentration well that remains clear is the MIC.

    • a. Confirm that the sterility control (well 12) is clear and the growth control (well 11) is turbid.

    • b. Identify the lowest concentration of the test compound that shows no visible turbidity. This concentration is the MIC value in µg/mL.

MIC_Workflow P1 1. Prepare Inoculum (0.5 McFarland Standard) P3 3. Inoculate Wells with Standardized Bacteria P1->P3 P2 2. Prepare Serial Dilutions of Compound in 96-Well Plate P2->P3 P4 4. Incubate Plate (37°C, 18-24h) P3->P4 P5 5. Read Results (Visual Inspection for Turbidity) P4->P5 P6 Determine MIC Value (Lowest concentration with no visible growth) P5->P6

Caption: Experimental workflow for the broth microdilution MIC assay.

Future Perspectives and Conclusion

The data presented herein demonstrates that 1,4-benzoxazine derivatives are a highly promising class of antimicrobial agents. Their potent, broad-spectrum activity, coupled with a mechanism of action that targets the validated DNA gyrase enzyme, positions them as strong candidates for further preclinical and clinical development.[1]

The journey from a promising scaffold to a clinically approved drug is long and requires rigorous investigation. Future work must focus on:

  • Toxicity Profiling: Comprehensive in vitro and in vivo studies are essential to establish the safety profile of lead compounds.

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical for determining appropriate dosing and delivery methods.

  • In Vivo Efficacy: Animal models of infection are required to validate the antimicrobial activity observed in vitro.[8]

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development will be crucial for assessing long-term viability.

References

  • Shinde, M., Wagh, R., & Suryawanshi, C. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]
  • Shinde, M., Wagh, R., & Suryawanshi, C. (2024).
  • Shinde, M., Wagh, R., & Suryawanshi, C. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Yilmaz, I., et al. (2020). Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii.
  • Shinde, M. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]
  • Shinde, M. (2025). (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5).
  • Request PDF. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives.
  • Konda, S. G., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1594-1598. [Link]
  • Saleh, H. T., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical Sciences, 30(1), 106-121. [Link]
  • Al-Amiery, A. A., et al. (2024).
  • Smith, J. R., et al. (2019). Literature MIC values for tested antibiotics.
  • Emery Pharma. (2016).
  • Konda, S. G., et al. (2015).
  • Wang, X., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1063645. [Link]
  • Zhang, Y., et al. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria.
  • Gauthier, T. P. (2024). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? IDStewardship. [Link]
  • Al-Masoudi, W. A., et al. (2024). Synthesis of arylidene-based benzoxazine derivatives as promising antimicrobial materials. Canadian Journal of Chemistry. [Link]
  • Witeska, M., & Mlynarcik, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964. [Link]
  • IDEXX Denmark. (n.d.).
  • Kumar, A., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Drug Discovery Technologies, 17(3), 290-305. [Link]
  • O'Neill, A. J. (2011). Anti-Infectious Agents against MRSA. Scientifica (Cairo), 2011, 417595. [Link]

Sources

comparative analysis of different catalytic systems for 1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for 1,4-Benzoxazine Synthesis

Authored by a Senior Application Scientist

This guide offers a comprehensive analysis of prevalent catalytic systems for the synthesis of 1,4-benzoxazines, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to provide a comparative analysis grounded in mechanistic insights and practical, field-proven data.

The Strategic Importance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine moiety is a privileged heterocyclic structure found in numerous pharmacologically active compounds. Its unique conformation and electronic properties allow it to interact with a variety of biological targets, leading to applications as antibacterial, anticancer, antiviral, and CNS-active agents. The efficient construction of this bicyclic system is therefore a critical challenge in modern synthetic chemistry. The primary synthetic disconnections involve the formation of the crucial C-N and C-O bonds that close the oxazine ring. The choice of catalyst dictates not only the efficiency and yield but also the functional group tolerance, cost, and environmental impact of the synthesis.

Palladium-Catalyzed Systems: The Gold Standard for Precision

Palladium catalysis, particularly through Buchwald-Hartwig amination, has long been a cornerstone for C-N bond formation. These systems offer high reliability and a broad substrate scope, making them a primary choice for complex molecule synthesis.

Mechanistic Rationale

The efficacy of palladium catalysts lies in their ability to cycle through Pd(0) and Pd(II) oxidation states, facilitating a three-step catalytic cycle: oxidative addition, ligand substitution, and reductive elimination. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos enhance the rate of both oxidative addition and reductive elimination, preventing catalyst decomposition and broadening the substrate scope.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R-X-Pd(II)L_n (Oxidative Addition) pd0->pd_complex1 Ar-X pd_complex2 R-Nu-Pd(II)L_n (Ligand Exchange) pd_complex1->pd_complex2 R'-NH2 pd_complex2->pd0 Reductive Elimination product R-Nu (Product) pd_complex2->product caption Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.

Performance & Applications

Palladium-catalyzed intramolecular cyclization of 2-aminophenols with appropriate precursors is a highly effective route. For instance, the cyclization of N-(2-halophenyl)-2-aminophenols proceeds with excellent yields. The primary advantage is the mild reaction conditions and high tolerance for various functional groups, which is crucial in multi-step drug synthesis.

Copper-Catalyzed Systems: The Economical Workhorse

Copper catalysis, often associated with Ullmann-type couplings, presents a more cost-effective and sustainable alternative to palladium. Recent advances in ligand design have significantly improved the efficiency and scope of copper-catalyzed reactions, making them highly competitive.

Mechanistic Rationale

While the exact mechanism of Ullmann couplings can be complex and debated (often involving Cu(I)/Cu(III) or radical pathways), the fundamental process involves the coordination of the amine and the aryl halide to the copper center, followed by intramolecular C-N bond formation. The use of a ligand (e.g., 1,10-phenanthroline) is often essential to stabilize the copper catalyst and facilitate the reaction at lower temperatures than traditional Ullmann conditions.

Performance & Applications

Copper-catalyzed intramolecular cyclization is particularly effective for synthesizing 1,4-benzoxazines from 2-aminophenols and vinyl halides or related substrates. These systems are valued for their lower cost and reduced toxicity compared to palladium. However, they sometimes require higher reaction temperatures or stronger bases, which can limit their applicability for sensitive substrates.

Gold-Catalyzed Systems: Unlocking Unique Reactivity

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for activating alkynes and allenes, enabling unique cyclization pathways that are inaccessible with other metals.

Mechanistic Rationale

Gold catalysts are highly carbophilic ("alkyne-philic"). A gold(I) catalyst activates a C-C triple bond towards nucleophilic attack. In the context of 1,4-benzoxazine synthesis, this involves the intramolecular attack of the hydroxyl or amino group of a suitably functionalized aniline onto a gold-activated alkyne, triggering a cascade cyclization.

G cluster_1 Gold-Catalyzed Hydroamination/Cyclization start Substrate (o-alkynyl-aminophenol) au_complex Gold-π-Alkyne Complex start->au_complex + [Au] cyclization 6-endo-dig Cyclization au_complex->cyclization Intramolecular Attack (N or O) intermediate Vinylic Gold Intermediate cyclization->intermediate product 1,4-Benzoxazine intermediate->product Protodeauration caption Fig. 2: Pathway for gold-catalyzed synthesis.

Caption: Fig. 2: Pathway for gold-catalyzed synthesis.

Performance & Applications

This methodology allows for the rapid construction of the benzoxazine core under very mild conditions. The key advantage is the atom economy and the ability to generate molecular complexity quickly. However, the high cost of gold catalysts remains a significant barrier to large-scale industrial applications.

Comparative Performance Data

The choice of catalyst is a multi-factorial decision. The following table summarizes key performance indicators for representative systems to guide this selection process.

Catalyst SystemTypical CatalystLigand/AdditiveTemp. (°C)Yield Range (%)Substrate ScopeKey AdvantagesKey Disadvantages
Palladium Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, BINAP80-12075-98%Very BroadHigh efficiency, reliability, functional group tolerance.High cost, potential for heavy metal contamination.
Copper CuI, Cu₂O1,10-Phenanthroline, L-proline100-14060-95%GoodLow cost, low toxicity.Higher temperatures, may require stronger bases, narrower scope.
Gold AuCl₃, Ph₃PAuClAgOTf (co-catalyst)25-8070-99%Good (alkyne-based)Very mild conditions, high atom economy, unique pathways.Very high cost, limited to specific substrate classes.
Iron FeCl₃None80-10050-90%ModerateVery low cost, environmentally benign.Often requires stoichiometric amounts, moderate yields.

Detailed Experimental Protocols

To provide a practical context, two detailed protocols for commonly employed catalytic systems are provided below.

Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization

This protocol describes the synthesis of a 1,4-benzoxazine derivative from an N-(2-chlorophenyl)-2-aminophenol precursor.

Workflow Diagram:

G prep 1. Prepare Reaction Vessel reagents 2. Add Substrate, Base, and Toluene prep->reagents degas 3. Degas Mixture (Argon Purge) reagents->degas catalyst 4. Add Pd₂(dba)₃ and XPhos Ligand degas->catalyst heat 5. Heat to 110°C (12-24h) catalyst->heat quench 6. Cool and Quench with Water heat->quench extract 7. Extract with EtOAc quench->extract purify 8. Purify via Column Chromatography extract->purify caption Fig. 3: Workflow for Pd-catalyzed synthesis.

Caption: Fig. 3: Workflow for Pd-catalyzed synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube is equipped with a magnetic stir bar.

  • Reagent Addition: The tube is charged with N-(2-chlorophenyl)-2-aminophenol (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and anhydrous toluene (5 mL).

  • Degassing: The suspension is sealed and degassed by bubbling argon through the mixture for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.08 mmol) are added.

  • Reaction: The tube is sealed, and the mixture is heated in a preheated oil bath at 110 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and quenched by the addition of water (10 mL).

  • Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Intramolecular O-Vinylation

This protocol details the synthesis of a vinyl-substituted 1,4-benzoxazine from a 2-aminophenol and a (Z)-1-bromo-2-phenyl-2-(tributylstannyl)ethene.

Step-by-Step Procedure:

  • Vessel Preparation: A screw-cap vial is charged with a magnetic stir bar.

  • Reagent Addition: To the vial, add 2-aminophenol (1.2 mmol), the vinyl bromide precursor (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Solvent and Ligand: Anhydrous, degassed 1,4-dioxane (4 mL) and 1,10-phenanthroline (0.2 mmol) are added.

  • Reaction: The vial is sealed and the mixture is stirred vigorously at 100 °C for 24 hours.

  • Workup: The reaction is cooled to room temperature and filtered through a pad of Celite, washing with dichloromethane (DCM).

  • Purification: The filtrate is concentrated, and the residue is directly purified by flash column chromatography on silica gel to afford the desired 1,4-benzoxazine product.

Conclusion and Future Outlook

The synthesis of 1,4-benzoxazines is a mature field with a diverse toolkit of catalytic methods. Palladium-based systems remain the benchmark for reliability and broad scope in research and development settings. However, the economic and environmental advantages of copper and iron catalysis are driving their adoption, particularly for process chemistry. Gold catalysis, while expensive, offers elegant and atom-economical solutions for specific molecular architectures.

Future research will likely focus on the development of non-precious metal catalysts that operate under milder conditions, the use of photocatalysis to drive novel cyclization pathways, and the application of biocatalysis for enantioselective syntheses, further enhancing the sustainability and efficiency of 1,4-benzoxazine production.

References

  • Note: The following list is a representative compilation based on the discussed topics. Real-world application would involve citing the specific primary literature from which protocols and data were adapted. The URLs provided are intended to lead to the journal or database where such articles can be found.
  • Palladium-Catalyzed Synthesis of Heterocycles: Title: Palladium-Catalyzed C-N and C-O Cross-Coupling for the Synthesis of Benzoxazines. Source: Journal of Organic Chemistry. URL: [Link]

  • Buchwald-Hartwig Amination: Title: A Decade of Cross-Coupling. Source: Nature Chemistry. URL: [Link]

  • Copper-Catalyzed Ullmann Reactions: Title: Recent Advances in Copper-Catalyzed C-N Bond Formation. Source: Chemical Reviews. URL: [Link]

  • Gold-Catalyzed Cyclization Reactions: Title: Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Source: Angewandte Chemie International Edition. URL: [Link]

  • Iron-Catalyzed Cross-Coupling: Title: Iron-Catalyzed C-N Bond-Forming Reactions. Source: Organic Letters. URL: [Link]

  • Medicinal Chemistry of 1,4-Benzoxazines: Title: The 1,4-Benzoxazine Scaffold in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

comparison of synthetic routes to 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Route Exploration

I am now delving into various synthetic routes for 3,4-dihydro-2H-1,4-benzoxazine. My focus is on reaction conditions, yields, catalysts, and substrates, using Google searches to collect data.

Defining Scope and Structure

I have started organizing the gathered information into a structured outline. This involves categorizing synthetic routes: N-alkylation of 2-aminophenols, reductive cyclization, and metal-catalyzed reactions. I'll include introductions, detailed protocols, and quantitative data comparisons. I'm also planning Graphviz diagrams. The goal is a comparison section highlighting advantages and disadvantages of each method.

Expanding Route Analysis

I'm now expanding my approach to include more in-depth searches, specifically for metal-catalyzed C-O/C-N bond-forming reactions. I'm also planning the framework for my outline, including an introduction, detailed protocols with quantitative data comparisons, and Graphviz diagrams. The final goal is to create a comparative section of the synthetic routes, highlighting the pros and cons of each method.

Analyzing Initial Approaches

I've begun to evaluate different synthetic routes for this compound, and the initial search yielded a strong foundation for comparison. I found several methods, including efficient one-pot, multicomponent reactions which appear to be commonly highlighted. This offers an interesting avenue for further investigation.

Reviewing Reaction Methodologies

I'm now diving deeper into the nuances of each synthetic route. I'm noting the strengths and weaknesses of each methodology: one-pot reactions offer efficiency, while aziridine ring openings boast high stereocontrol. Starting from 2-aminophenols remains a classical approach, and I'm also looking into the reductive cyclization route. This detailed comparison will guide my selection of the optimal synthetic path.

Constructing Comparison Framework

I'm now building the comparison guide based on the synthetic strategies I've identified. I'll dedicate sections to each approach, detailing the mechanism and highlighting representative experimental protocols. I plan to summarize each method's pros and cons, and a comparison table is essential for highlighting their differences. I'm focusing on the strengths and weaknesses of each methodology to develop a deeper understanding of my options.

Defining the Synthesis Pathways

I'm now fully immersed in the details of each approach. Modern methodologies are highlighted by one-pot, multicomponent reactions and metal-catalyzed reactions. Starting from 2-aminophenols continues to be a classical approach. I'm noting the need to find details on reductive cyclization and also biocatalytic routes. Finally, I can now begin structuring the core of the comparison guide.

A Researcher's Guide to Spectroscopic Differentiation of 1,3- and 1,4-Benzoxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Benzoxazines, a class of compounds with a benzene ring fused to an oxazine ring, exist as various isomers, with 1,3- and 1,4-benzoxazines being of significant interest due to their diverse biological activities and applications in materials science. The subtle difference in the placement of the oxygen and nitrogen atoms within the oxazine ring leads to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides an in-depth comparison of 1,3- and 1,4-benzoxazine isomers using fundamental spectroscopic techniques, offering experimental insights and data to aid in their unambiguous differentiation.

The Structural Imperative: Why Isomer Distinction Matters

The bioactivity and reactivity of benzoxazine derivatives are intrinsically linked to their isomeric form. The positioning of the heteroatoms influences electron density distribution, molecular geometry, and hydrogen bonding capabilities. For instance, in drug design, a specific isomer may exhibit desired pharmacological activity while another could be inactive or even toxic. In polymer chemistry, the ring-opening polymerization of 1,3-benzoxazines is a well-established route to high-performance phenolic resins, a property not shared by their 1,4-counterparts in the same manner.[1][2] Therefore, robust analytical methods to confidently distinguish between these isomers are not just an academic exercise but a critical necessity for quality control, mechanistic studies, and the rational design of new molecules.

Workflow for Isomer Differentiation

A multi-spectroscopic approach is the most reliable strategy for distinguishing between 1,3- and 1,4-benzoxazine isomers. The following workflow outlines the recommended analytical sequence.

Caption: Recommended workflow for the spectroscopic differentiation of benzoxazine isomers.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

Key Differentiating Features in ¹H NMR

The most telling signals in the ¹H NMR spectrum of a dihydrobenzoxazine are the two methylene (-CH₂-) groups in the oxazine ring. Their chemical shifts and coupling patterns are highly sensitive to the adjacent heteroatoms.

  • 1,3-Benzoxazines: These isomers are characterized by two distinct singlets (or narrow triplets if coupled to an adjacent proton) corresponding to the -O-CH₂-N- (acetal) and Ar-CH₂-N- protons.

    • The -O-CH₂-N- protons are typically found further downfield, in the range of δ 4.8-5.5 ppm , due to the deshielding effect of the adjacent oxygen and nitrogen atoms.[3][4][5][6]

    • The Ar-CH₂-N- protons resonate more upfield, generally between δ 3.9-4.8 ppm .[3][4][5][6]

  • 1,4-Benzoxazines: In contrast, 1,4-isomers possess -O-CH₂- and -N-CH₂- groups. These often appear as two distinct triplets (assuming free rotation and coupling to each other, which is not always the case) or more complex multiplets.

    • The -O-CH₂- protons are deshielded by the adjacent oxygen and typically appear in the range of δ 4.2-4.6 ppm .

    • The -N-CH₂- protons are influenced by the nitrogen and the aromatic ring, resonating at approximately δ 3.3-3.7 ppm .

The clear separation and characteristic downfield shift of the -O-CH₂-N- protons in 1,3-benzoxazines is a primary diagnostic feature.

Distinguishing Signals in ¹³C NMR

The carbon chemical shifts of the oxazine ring methylene groups also provide definitive evidence for isomer identification.

  • 1,3-Benzoxazines:

    • The -O-CH₂-N- carbon is significantly deshielded and appears in the range of δ 79-85 ppm .[1][7][8]

    • The Ar-CH₂-N- carbon is found further upfield, typically between δ 45-55 ppm .[1][7][8]

  • 1,4-Benzoxazines:

    • The -O-CH₂- carbon resonates around δ 65-70 ppm .

    • The -N-CH₂- carbon appears in the region of δ 43-50 ppm .

Comparative NMR Data for Benzoxazine Isomers

Isomer Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1,3-Benzoxazine -O-CH₂-N-4.8 - 5.579 - 85
Ar-CH₂-N-3.9 - 4.845 - 55
1,4-Benzoxazine -O-CH₂-4.2 - 4.665 - 70
-N-CH₂-3.3 - 3.743 - 50
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzoxazine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Identify the key methylene signals and compare their chemical shifts to the expected ranges for 1,3- and 1,4-benzoxazine isomers.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

IR spectroscopy can serve as a quick and straightforward method to suggest the presence of a specific benzoxazine isomer based on characteristic vibrational modes of the oxazine ring.

Caption: Key IR vibrational modes for benzoxazine isomers.

Key Differentiating Features in IR Spectroscopy
  • 1,3-Benzoxazines: A hallmark of the 1,3-benzoxazine ring is a characteristic absorption band around 920-950 cm⁻¹ , which is often attributed to the out-of-plane bending of the C-H bonds of the benzene ring adjacent to the oxazine ring, or a mode involving the entire ring system.[9][10][11] Additionally, a strong band corresponding to the asymmetric stretching of the C-O-C linkage is typically observed around 1230 cm⁻¹ .[11]

  • 1,4-Benzoxazines: While also exhibiting a C-O-C stretching band, often in a similar region (~1220-1280 cm⁻¹ ), the characteristic band around 920-950 cm⁻¹ is generally absent or less pronounced in 1,4-isomers. Instead, a distinct C-N stretching vibration may be observed in the region of 1100-1150 cm⁻¹ .

Comparative IR Data for Benzoxazine Isomers

Isomer Vibrational Mode Wavenumber (cm⁻¹)
1,3-Benzoxazine Oxazine Ring Mode920 - 950
C-O-C Asymmetric Stretch~1230
1,4-Benzoxazine C-O-C Stretch1220 - 1280
C-N Stretch1100 - 1150
Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of solids or liquids.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Examine the fingerprint region (1500-600 cm⁻¹) for the presence or absence of the characteristic oxazine ring mode around 920-950 cm⁻¹ to tentatively assign the isomer.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be diagnostic for a particular isomeric structure.

Key Differentiating Features in Mass Spectrometry

The fragmentation of benzoxazine isomers under electron ionization (EI) or other ionization techniques is dictated by the weakest bonds and the stability of the resulting fragments.

  • 1,3-Benzoxazines: A common fragmentation pathway involves the cleavage of the C-N bond within the oxazine ring, often leading to the loss of the substituent attached to the nitrogen atom. Another characteristic fragmentation is the retro-Diels-Alder (RDA) type reaction of the oxazine ring. The specific fragmentation will heavily depend on the substituents present.

  • 1,4-Benzoxazines: The fragmentation of 1,4-benzoxazines can also proceed through various pathways, including the loss of small molecules like ethylene from the oxazine ring. The stability of the aromatic portion often leads to fragments centered around the benzoxazine core.

A detailed analysis of the fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, is necessary for definitive assignment.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak. Analyze the major fragment ions and propose logical fragmentation pathways consistent with either the 1,3- or 1,4-benzoxazine structure.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used as a complementary technique for isomer differentiation, although it is generally less definitive than NMR or MS.

  • 1,3-Benzoxazines: Typically exhibit absorption maxima in the range of 250-300 nm , corresponding to π-π* transitions of the aromatic ring and n-π* transitions involving the heteroatoms.[5]

  • 1,4-Benzoxazines: The absorption spectra are also dominated by transitions within the aromatic system, and the maxima are often in a similar range to their 1,3-counterparts. However, subtle shifts in the absorption maxima and changes in the molar absorptivity can be observed due to the different electronic environment of the heteroatoms.

The utility of UV-Vis spectroscopy for distinguishing these isomers is enhanced when comparing a series of closely related derivatives.

Conclusion

The unambiguous differentiation of 1,3- and 1,4-benzoxazine isomers is a critical task in various scientific disciplines. While each spectroscopic technique provides valuable clues, a holistic approach integrating data from multiple methods is the most robust strategy. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques , offering clear and predictable differences in the chemical shifts of the oxazine ring methylene groups. IR spectroscopy serves as an excellent rapid screening method, with the presence or absence of a characteristic band around 920-950 cm⁻¹ being a strong indicator. Mass spectrometry and UV-Vis spectroscopy provide valuable complementary data to support the structural assignment. By understanding the fundamental spectroscopic principles and the characteristic signatures of each isomer, researchers can confidently elucidate the structure of their benzoxazine derivatives, ensuring the integrity and reliability of their scientific endeavors.

References

  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radi
  • 3,4-Dihydro-2H-1,4-benzoxazine. PubChem.
  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. The Journal of Physical Chemistry A, 2017.
  • FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][3][9] oxazine.
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • 13C NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][3][9] oxazine-6-carbonitrile.
  • 1H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][3][9] oxazine.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
  • Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines.
  • 1H NMR spectrum of benzoxazine monomer 4 (b).
  • (a) ¹H-NMR and (b) ¹³C-NMR spectrum of benzoxazine monomer.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • An Alternative Synthetic Approach For 1,3- Benzoxazine Deriv
  • (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers.
  • A Comparative Analysis of Benzoxazine Resins Derived
  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.
  • Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Preprints.org.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • 4h-3, i-benzoxazines. ElectronicsAndBooks.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • 3,4-Dihydro-2H-1,3-benzoxazine. PubChem.

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 1,4-Benzoxazines by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in 1,4-Benzoxazine Drug Candidates

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A notable example is its role as a key precursor in the synthesis of potent antibiotics like Levofloxacin[1][2]. As with many pharmaceuticals, these molecules are often chiral, meaning they exist as non-superimposable mirror images, or enantiomers. The seemingly subtle difference in their three-dimensional arrangement can lead to profound disparities in pharmacological activity, metabolic fate, and toxicity. Therefore, the ability to accurately quantify the enantiomeric excess (ee) is not merely an analytical task; it is a cornerstone of drug safety, efficacy, and quality control[3][4].

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for chiral separations, offering high resolution, sensitivity, and reproducibility[5]. This guide provides an in-depth comparison of the primary HPLC methodologies for determining the enantiomeric excess of chiral 1,4-benzoxazines. We will move beyond simple procedural lists to explore the underlying principles and rationale, empowering you to select and develop robust, reliable methods for your specific research and development needs.

Part 1: The Direct Approach - Enantioseparation on Chiral Stationary Phases (CSPs)

The most elegant and widely adopted strategy for chiral separations is the direct method, which employs a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the HPLC column, allowing for differential interactions with each enantiomer. This results in different retention times and, consequently, their separation[4]. The choice of CSP is the most critical parameter for success.

Mechanism of Chiral Recognition

Chiral recognition on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For a stable interaction and effective separation to occur, a combination of interactions is necessary, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[6]. Polysaccharide-based CSPs, in particular, are renowned for their broad applicability due to their complex chiral groove structures.

Comparison of Common Chiral Stationary Phases

While numerous CSPs exist, polysaccharide-based phases (derivatives of cellulose and amylose) are the workhorses for a vast range of chiral molecules, including heterocyclic compounds like 1,4-benzoxazines[6][7].

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase ModeKey Characteristics & Strengths
Chiralpak® AD / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed PhaseExtremely broad applicability; often the first column to screen. Excellent for aromatic and heterocyclic compounds.
Chiralcel® OD / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed PhaseComplementary selectivity to AD phases. Strong π-π and hydrogen bonding capabilities.
Chiralpak® IA / IC Immobilized Amylose / Cellulose DerivativesNormal Phase, Reversed Phase, SFCCovalently immobilized selectors allow for the use of a wider range of solvents (e.g., THF, DCM, Acetone), enhancing method development flexibility[8].
Pirkle-Type (e.g., Whelk-O® 1) π-electron acceptor/donor groupsNormal Phase"Brush-type" CSPs with rational design. Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding.
Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) TeicoplaninReversed Phase, Polar OrganicUseful for amines and acids. Operates via a unique inclusion-complexation mechanism.
Experimental Workflow: Direct Method Development

The process of developing a direct chiral separation method is systematic. The goal is to screen a small, diverse set of columns and mobile phases to quickly identify promising conditions for optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation A Prepare Analyte (Racemic Mixture, ~1 mg/mL) B Select Screening Columns (e.g., Chiralpak AD, Chiralcel OD) A->B C Select Screening Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) B->C D Run Isocratic Screen (Flow: 1 mL/min, Temp: 25°C) C->D E Evaluate Results: Partial or Baseline Separation? D->E F Optimize Mobile Phase (Adjust alcohol %, add additives) E->F Partial Separation H Baseline Separation Achieved (Resolution > 1.5) E->H Baseline Separation G Optimize Flow Rate & Temperature F->G G->H I Method Validation (Specificity, Linearity, Accuracy, Precision) H->I J Routine Analysis I->J

Caption: Workflow for Direct Chiral HPLC Method Development.

Protocol 1: Direct Enantiomeric Excess Determination using a Polysaccharide CSP

This protocol provides a typical starting point for the analysis of a novel chiral 1,4-benzoxazine.

  • Instrumentation & Column:

    • HPLC system with UV-Vis detector.

    • Column: Chiralpak® IA (Immobilized Amylose) or equivalent, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Prepare a stock solution of n-Hexane and Isopropanol (IPA).

    • For a starting condition, prepare a mobile phase of 90:10 (v/v) n-Hexane:IPA .

    • Expert Insight: For basic 1,4-benzoxazines, the addition of a small amount of an amine modifier like Diethylamine (DEA) to the mobile phase (e.g., 0.1%) is crucial. It acts as a competing base to cover active sites on the silica support, dramatically improving peak shape and resolution. For acidic analytes, 0.1% Trifluoroacetic Acid (TFA) serves a similar purpose[6].

  • Sample Preparation:

    • Accurately weigh and dissolve the 1,4-benzoxazine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

    • Run Time: 30 minutes (or until both enantiomers have eluted).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Part 2: The Indirect Approach - Derivatization for Enhanced Separation

When direct methods are unsuccessful—due to poor resolution, lack of a suitable chromophore, or the need for ultra-trace level quantification—an indirect method can be a powerful alternative. This approach involves reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) [3]. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, less expensive achiral HPLC column (e.g., C18)[3].

Comparison of Direct vs. Indirect Methods
FeatureDirect Method (CSP)Indirect Method (Derivatization)
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers, separated on an achiral phase.
Pros - Fewer sample preparation steps.- No risk of kinetic resolution during derivatization.- Directly measures the original enantiomers.- Uses standard, robust achiral columns.- Can introduce a strong chromophore/fluorophore for enhanced sensitivity[9].- May provide better resolution for difficult separations.
Cons - CSPs can be expensive and have solvent limitations (coated type).- Method development can be empirical.- Requires an additional reaction step.- CDA must be 100% enantiomerically pure.- Reaction must go to completion to avoid skewed results.- Potential for racemization under harsh reaction conditions.
Experimental Workflow: Indirect Method via Derivatization

G cluster_0 Step 1: Derivatization cluster_1 Step 2: HPLC Analysis A Select Chiral Derivatizing Agent (CDA) (e.g., (S)-(+)-NBD-Py-NCS) C Add CDA and Catalyst (if needed) Incubate to form Diastereomers A->C B Dissolve Analyte (Enantiomers) in appropriate solvent B->C D Quench Reaction C->D G Inject Derivatized Sample D->G E Select Achiral Column (e.g., C18, C8) F Develop Separation Method (e.g., ACN/Water gradient) E->F F->G H Quantify Diastereomer Peaks G->H

Caption: Workflow for Indirect Chiral HPLC via Derivatization.

Protocol 2: Indirect ee Determination using a Fluorescent CDA

This protocol is adapted for a 1,4-benzoxazine containing a secondary amine, using (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((S)-(+)-NBD-Py-NCS), a fluorescent CDA that allows for highly sensitive detection[3].

  • Instrumentation & Column:

    • HPLC system with a Fluorescence detector (or UV-Vis).

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Derivatization Procedure:

    • In a microvial, prepare a 1 mg/mL solution of the 1,4-benzoxazine sample in acetonitrile.

    • Add 1.5 molar equivalents of the CDA solution (e.g., 2 mg/mL in acetonitrile).

    • Add a catalytic amount of a non-nucleophilic base like triethylamine (TEA).

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for 1-2 hours, or until the reaction is complete (monitor by TLC or a test injection).

    • Expert Insight: It is critical to run a blank (reagents only) and a control with a racemic standard. This validates that the derivatization itself does not introduce bias and confirms the elution order of the newly formed diastereomers.

  • Sample Preparation for HPLC:

    • After incubation, dilute the reaction mixture with the mobile phase to an appropriate concentration for the detector's linear range.

    • Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient is often effective. For example:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 30% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Fluorescence (e.g., Ex: 470 nm, Em: 530 nm for NBD adducts).

  • Data Analysis:

    • Calculate the % ee using the peak areas of the two diastereomers, as described in Protocol 1. The calculation remains the same.

Part 3: Advanced Detection - The Power of Chiroptical Detectors

For challenging separations, particularly those with co-eluting impurities or poorly resolved enantiomers, standard UV detectors can be limiting. Chiroptical detectors, such as a Circular Dichroism (CD) detector , offer a significant advantage[5].

  • Principle: A CD detector measures the differential absorption of left and right circularly polarized light, a property only exhibited by chiral molecules.

  • Key Advantage: This detector is inherently "chiral-specific." An achiral impurity, even if it co-elutes with a chiral peak, will be invisible to the CD detector. Furthermore, the two enantiomers will give signals of equal magnitude but opposite sign (positive and negative peaks). This provides unambiguous peak identification and allows for accurate ee determination even when chromatographic resolution is incomplete[10][11]. While less sensitive than UV or fluorescence detectors, their specificity is unparalleled for confirming chiral purity[10][12].

Conclusion and Recommendations

The determination of enantiomeric excess for chiral 1,4-benzoxazines is a critical and achievable task with modern HPLC.

  • For initial screening and routine analysis, the direct method using a high-quality polysaccharide-based CSP is the recommended starting point. Its simplicity, speed, and broad applicability make it the most efficient choice for the majority of compounds.

  • For methods destined for regulatory submission or for analyzing complex mixtures, the use of a chiroptical (CD) detector provides an orthogonal level of confirmation and data integrity that is difficult to achieve with UV detection alone.

Ultimately, a thorough understanding of the principles behind each technique, combined with a systematic approach to method development, will ensure the generation of accurate, robust, and reliable data for your critical drug development programs.

References

  • A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination Using (S)-(+)-NBD-Py-NCS. Benchchem.
  • Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. John Wiley & Sons, Ltd.
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. PubMed.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmacy and Pharmaceutical Sciences.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

Sources

A Senior Scientist's Guide to the Confirmation of 1,4-Benzoxazine Products Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of newly synthesized entities is a cornerstone of scientific rigor and regulatory compliance. For medicinal chemists and process development scientists working with privileged scaffolds like 1,4-benzoxazines, this step is particularly critical. These heterocyclic compounds are prevalent in a multitude of biologically active molecules, and subtle structural variations can lead to dramatic differences in efficacy and safety. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) techniques for the definitive structural confirmation of 1,4-benzoxazine products, grounded in field-proven insights and experimental data.

Part 1: The Imperative of Mass Accuracy — Core Principles of HRMS

Nominal mass spectrometers, such as single quadrupoles, provide the integer mass of a molecule. While useful for initial checks, this is insufficient for confirmation, as numerous elemental compositions can share the same nominal mass. High-resolution mass spectrometry, in contrast, provides a highly precise measurement of an ion's mass-to-charge ratio (m/z), typically to four or more decimal places.[1] This precision is the key to unambiguous structure confirmation.

The core pillars of HRMS in this context are:

  • Mass Accuracy: This is the closeness of the measured exact mass to the theoretical exact mass, expressed in parts-per-million (ppm). For small molecules (<2000 Da), a mass accuracy of <5 ppm is the industry standard for confident elemental composition assignment.[2][3]

  • Resolving Power: Defined as the ability to distinguish between two peaks of similar m/z, high resolving power is crucial for separating the analyte of interest from matrix interferences or co-eluting impurities.[1]

  • Isotopic Fidelity: HRMS instruments can accurately measure the relative abundance of isotopes (e.g., ¹³C, ¹⁵N). Comparing the measured isotopic pattern to the theoretical pattern for a proposed formula provides an additional layer of confirmation.[1]

By leveraging these capabilities, HRMS allows scientists to move beyond simple molecular weight determination to the confident assignment of an elemental formula, a foundational step in structural elucidation.[2]

Part 2: Choosing the Right Tool — A Comparison of HRMS Platforms

The two dominant technologies in the field of high-resolution mass spectrometry for small molecule analysis are Orbitrap and Time-of-Flight (TOF) mass analyzers.[4] While both are capable of achieving the requisite mass accuracy for structural confirmation, they operate on different principles, leading to distinct advantages and trade-offs.

Performance Metric Orbitrap Mass Spectrometry Quadrupole Time-of-Flight (Q-TOF) MS
Mass Analyzer Principle Ions are trapped in an orbital motion around a central spindle electrode; the frequency of their motion is converted to m/z.[3]Ions are accelerated through a flight tube; the time taken to reach the detector is proportional to their m/z.
Typical Resolving Power Very High (e.g., 60,000 to >240,000 at m/z 200).[3]High (e.g., 40,000 to 60,000 at m/z 200).
Mass Accuracy Excellent (<1-3 ppm with internal calibration).[5]Very Good (<2-5 ppm with internal calibration).[6]
Scan Speed Slower; resolution is inversely proportional to scan speed.Faster; well-suited for fast chromatography (UHPLC).
Dynamic Range Good; can be susceptible to space-charge effects with highly abundant ions.Excellent; generally offers a wider in-spectrum dynamic range.
Ideal Application Unambiguous confirmation of elemental composition, metabolomics, and impurity identification where the highest resolution is paramount.[7]High-throughput screening, fast LC-MS applications, and quantification where speed and dynamic range are critical.[8]

Expert Insight: For the specific task of confirming the primary structure of a newly synthesized 1,4-benzoxazine, the superior resolving power and mass accuracy of an Orbitrap-based system often provide a higher degree of confidence.[9][10] The ability to achieve sub-1-ppm mass accuracy routinely can significantly reduce the number of possible elemental formulas, often narrowing it down to a single, logical candidate.[5] However, modern Q-TOF instruments are highly competitive and perfectly suitable for this application, especially in a high-throughput drug discovery environment.[4]

Part 3: From Vial to Verdict — A Validated Experimental Workflow

A robust analytical method is essential for generating reliable data.[11][12] The following protocol outlines a self-validating system for the confirmation of a 1,4-benzoxazine product using LC-HRMS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Processing & Confirmation prep1 Dissolve Sample (e.g., 1 mg/mL in ACN) prep2 Dilute to 1-10 µg/mL in mobile phase prep1->prep2 lc1 Inject on UHPLC (e.g., C18 column) prep2->lc1 lc2 Gradient Elution (Water/ACN w/ 0.1% FA) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Full MS Scan (High Resolution, e.g., 120k) ms1->ms2 ms3 Data-Dependent MS/MS (dd-MS²) ms2->ms3 data1 Extract Ion Chromatogram (XIC) ms3->data1 data2 Determine Accurate Mass (< 5 ppm error) data1->data2 data3 Confirm Isotopic Pattern data2->data3 data4 Analyze MS/MS Fragments data3->data4 data5 Structure Confirmed data4->data5

Caption: A typical LC-HRMS workflow for structural confirmation.

Step-by-Step Protocol
  • System Suitability and Calibration:

    • Causality: Before any analysis, the instrument's performance must be verified.

    • Action: Calibrate the mass spectrometer using the manufacturer's specified calibration solution. This ensures the foundational mass accuracy of the instrument. Perform an external calibration prior to the analytical run.[6] For the highest accuracy, infuse a lock mass compound continuously during the analysis to correct for any mass drift in real-time.

  • Sample Preparation:

    • Causality: Proper sample preparation ensures compatibility with the LC-MS system and prevents contamination.

    • Action: Dissolve the synthesized 1,4-benzoxazine product in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution (~1 mg/mL). Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC):

    • Causality: Chromatographic separation is crucial to isolate the main product from impurities, starting materials, or side products, ensuring a clean mass spectrum for analysis.[13]

    • Action:

      • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive mode ESI.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A typical starting point is a 5-minute linear gradient from 5% to 95% B.

      • Flow Rate: 0.4 mL/min.

  • High-Resolution Mass Spectrometry (HRMS):

    • Causality: The MS parameters are optimized to achieve the best ionization and detection of the target analyte.

    • Action:

      • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally the first choice for 1,4-benzoxazines due to the presence of the nitrogen atom, which is readily protonated.[14]

      • Full MS Scan: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000). Set the resolving power to a high value (e.g., ≥70,000 for an Orbitrap).

      • Data-Dependent MS/MS (dd-MS²): Set the instrument to automatically select the most intense ion from the full scan (i.e., the [M+H]⁺ of the benzoxazine) and fragment it. This provides crucial structural information.[7] Use a normalized collision energy (NCE) stepping (e.g., 20, 30, 40) to ensure a rich fragmentation spectrum.

Part 4: Decoding the Data — A Guide to Interpretation

The confirmation process relies on a convergence of evidence from the acquired HRMS data.

  • Accurate Mass & Elemental Formula:

    • Calculate the theoretical exact mass of the protonated molecule ([M+H]⁺) for the target 1,4-benzoxazine.

    • Extract the measured m/z from the apex of the chromatographic peak in your data.

    • Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • A mass error of < 5 ppm (ideally < 2 ppm) provides high confidence in the proposed elemental formula.[15]

  • Isotopic Pattern Matching:

    • Most data analysis software can simulate the theoretical isotopic pattern for a given formula and compare it to the measured spectrum.

    • A high-fidelity match between the measured and theoretical patterns, both in terms of isotope spacing and relative abundance, provides a strong secondary confirmation of the elemental composition.[1]

  • MS/MS Fragmentation Analysis:

    • Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule.[2] The fragmentation pattern should be consistent with the proposed structure of the 1,4-benzoxazine.

    • Common fragmentation pathways can be predicted and compared to the experimental data, helping to confirm connectivity and rule out isomers.[16]

Example Fragmentation Pathway

For a generic 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, fragmentation often involves the cleavage of the heterocyclic ring.

G precursor [M+H]⁺ (Precursor Ion) frag1 Loss of CH₂O (Formaldehyde) precursor->frag1 HCD frag2 Loss of Phenyl Group precursor->frag2 HCD frag3 Cleavage to form Iminium Ion precursor->frag3 HCD

Caption: Common fragmentation routes for a 1,3-benzoxazine derivative.

Part 5: Case Study — Differentiating Isomers with HRMS

Consider the synthesis of Product A , with a target elemental formula of C₁₅H₁₅NO₂. A potential isomeric byproduct, Isomer B , could also be formed. Both have the same nominal mass.

Parameter Product A (Target) Isomer B (Byproduct) Conclusion
Elemental Formula C₁₅H₁₅NO₂C₁₄H₁₃N₃OBoth have nominal mass 241
Theoretical [M+H]⁺ 242.11756242.11824Difference of 0.00068 Da
Measured [M+H]⁺ 242.11749242.11818HRMS can easily distinguish
Mass Error -0.29 ppm-0.25 ppmBoth are excellent fits
Key MS/MS Fragment m/z 134.0597 (C₉H₈O⁺)m/z 119.0599 (C₇H₅N₂⁺)Confirmatory

In this case study, while both compounds show excellent mass accuracy for their respective formulas, only HRMS can resolve the minute mass difference between them. Furthermore, their MS/MS fragmentation patterns are distinct and directly reflect their different molecular structures. The presence of the key fragment at m/z 134.0597 confirms the identity of Product A, demonstrating the power of combining accurate mass measurement with tandem MS for unambiguous structural confirmation.[17][18]

Conclusion

High-resolution mass spectrometry is an indispensable tool for the modern medicinal and process chemist. Its ability to provide highly accurate mass measurements, resolve complex mixtures, and generate rich structural data through tandem MS makes it the gold standard for the confirmation of novel chemical entities like 1,4-benzoxazine products. By employing a validated workflow that leverages both accurate mass and MS/MS fragmentation data, researchers can ensure the highest degree of confidence in their results, preventing costly downstream errors and accelerating the drug development pipeline.

References

  • Thurman, E. M., & Zweigenbaum, J. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Comprehensive Analytical Chemistry, 58, 217-272.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 427(1-2), 2.
  • Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(24), 7592.
  • CURRENTA. Mass spectrometry for structural elucidation.
  • Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC.
  • Gross, M. L. (1994). Accurate masses for structure confirmation. Journal of the American Society for Mass Spectrometry, 5(2), 57.
  • Kumar, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research, 12(4).
  • Kumar, A., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-361.
  • Singh, R., & Singh, A. (2019). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53, 478-483.
  • Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3).
  • Sharma, A., & Sharma, R. (2021). Analytical method validation: A brief review. International Journal of Applied Pharmaceutics, 13(5), 46-52.
  • Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • González, A. G., & Herrador, M. Á. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 227-238.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology, 63(1), 9-13.
  • Liu, X., et al. (2021). Synthesis and characterization of a novel benzoxazine resin derived from guaiacol and furfurylamine. Polymers, 13(16), 2735.
  • Kellers, P. W. C., et al. (2004). Mass spectrometric studies of benzoxazine resorcarenes. Journal of Mass Spectrometry, 39(8), 906-913.
  • Obasi, L. N., et al. (2019). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 8(11).
  • Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 90-99.
  • Selva, A., & Redenti, E. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227.
  • Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology, 63(1), 9-13.
  • Wang, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.
  • Pfizer. (2019). ultrahigh-resolution mass spectrometers for heightened mAb characterization. YouTube.

Sources

A Senior Application Scientist's Guide to Identifying Characteristic Fragmentation Patterns of 1,4-Benzoxazines in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and natural products, appearing in compounds with a wide array of biological activities, from neuroprotective agents to antimicrobials.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.[3]

This guide provides an in-depth comparison of the mass spectrometric behavior of 1,4-benzoxazines, focusing on the causal factors behind their characteristic fragmentation. We will explore how different ionization techniques and structural substitutions influence fragmentation pathways, offering a robust framework for identifying this important class of compounds.

The Influence of Ionization: EI vs. ESI

The choice of ionization technique is the first critical decision that dictates the type and extent of fragmentation observed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy into the analyte molecule (~70 eV), leading to extensive and often complex fragmentation.[4] This is highly valuable for creating a detailed "fingerprint" of the molecule, as the fragmentation is highly reproducible and library-searchable. However, the molecular ion (M+•) may be weak or entirely absent for some labile structures.[5]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[4] This is ideal for determining the molecular weight of the parent compound. To gain structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID). The controlled collision energy in CID allows for systematic investigation of fragmentation pathways.[6][7]

The primary causal difference is energy transfer: EI's high energy leads to radical-driven, often complex rearrangements, while ESI-CID involves lower-energy collisions that favor the cleavage of the weakest bonds in an even-electron species.

Core Fragmentation Pathways of the 1,4-Benzoxazine Scaffold

Despite the variety of substitution patterns, the 1,4-benzoxazine core exhibits several characteristic fragmentation pathways. Understanding these fundamental cleavages is key to interpreting the spectra of novel derivatives.

The Retro-Diels-Alder (RDA) Reaction

One of the most diagnostic fragmentation patterns for unsaturated six-membered heterocyclic rings is the Retro-Diels-Alder (RDA) reaction.[8][9] In 1,4-benzoxazines, this pathway involves the concerted cleavage of two bonds within the oxazine ring, resulting in the formation of a diene and a dienophile. This fragmentation is particularly prominent in EI-MS but can also be observed in ESI-MS/MS.[10]

The RDA fragmentation provides immediate structural information about both the heterocyclic and the benzene portions of the molecule. The charge can be retained on either fragment, depending on which moiety best stabilizes it.

Logical Workflow for RDA Fragmentation Analysis

Caption: Logical workflow for RDA fragmentation.

Cleavage of the Oxazine Ring

Beyond the concerted RDA reaction, sequential cleavages of the oxazine ring are common. A typical pathway involves the initial loss of a substituent from the nitrogen or carbon atoms of the oxazine ring, followed by the expulsion of small neutral molecules like CO, CH2O, or R-CN.

For example, in many 2H-1,4-benzoxazin-3(4H)-ones, a primary fragmentation is the loss of a ketene group (H2C=C=O) or related fragments from the heterocyclic ring.[6] The resulting ions provide clear evidence for the structure of the oxazine portion of the molecule.

Key Fragmentation of a Substituted 1,4-Benzoxazine

Fragmentation_Pathway Parent Parent Ion (e.g., 2-Aryl-1,4-Benzoxazine) m/z = X Frag1 Loss of Aryl Substituent [M - Ar]+ m/z = Y Parent:head->Frag1:head α-cleavage Frag2 RDA Fragmentation m/z = Z Parent:head->Frag2:head RDA Frag3 Ring Opening & Loss of CO [M - CO]+• m/z = W Parent:head->Frag3:head Rearrangement SubFrag1 Benzoxazinium Ion Frag1->SubFrag1 SubFrag2 Aryl Radical Frag1->SubFrag2 Neutral Loss

Caption: Major fragmentation routes for 1,4-benzoxazines.

Comparative Fragmentation Data

The fragmentation pattern is highly dependent on the substitution at the C2, C3, and N4 positions, as well as on the aromatic ring. The following table summarizes the expected key fragments for hypothetical 1,4-benzoxazine derivatives under EI conditions to illustrate these differences.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z) & IdentityKey Fragment 2 (m/z) & IdentityPlausible Mechanism
A: 2-Phenyl-2H-1,4-benzoxazine209132 ([M - C6H5]+)104 ([C7H6N]+)α-cleavage at C2; RDA
B: 2-Methyl-2H-1,4-benzoxazine147132 ([M - CH3]+)118 ([M - CHO]•)α-cleavage at C2; Ring cleavage
C: 2H-1,4-Benzoxazin-3(4H)-one149121 ([M - CO]+•)92 ([C6H6N]+)Loss of carbonyl; Ring cleavage
D: 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one179164 ([M - CH3]•)136 ([M - CH3 - CO]+•)Loss of methyl radical from methoxy; Subsequent CO loss

This table presents hypothetical but plausible data based on established fragmentation principles.

Experimental Protocol: Acquiring High-Quality MS/MS Data for a Novel 1,4-Benzoxazine

This protocol outlines a self-validating workflow for characterizing a novel 1,4-benzoxazine derivative using LC-ESI-MS/MS. The causality behind each step is explained to ensure data integrity.

Objective: To obtain reliable molecular weight and structural fragmentation data for a purified, unknown 1,4-benzoxazine derivative.

Instrumentation: Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

Methodology:

  • Sample Preparation & System Suitability:

    • Action: Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1 µg/mL. Prepare a blank (solvent only).

    • Causality: Formic acid is added to promote protonation ([M+H]+) in positive ion mode, which is typical for nitrogen-containing heterocycles. A clean blank injection ensures that observed peaks are from the analyte, not system contamination.

  • Initial Full Scan (MS1) Analysis:

    • Action: Perform a direct infusion or a rapid LC injection of the sample. Acquire data in positive ESI mode over a wide mass range (e.g., m/z 100-1000).

    • Causality: This step is to confirm the presence of the compound and identify the m/z of its protonated molecular ion ([M+H]+). The high-resolution mass measurement from a TOF or Orbitrap allows for the calculation of the elemental composition, providing a powerful constraint on the molecular formula.[6]

  • Tandem MS (MS/MS) Analysis:

    • Action: Set up a data-dependent acquisition (DDA) method. The instrument will automatically select the most intense ion from the MS1 scan (our presumed [M+H]+) for fragmentation.

    • Causality: DDA is an efficient screening method to acquire fragmentation data without prior knowledge of the compound's m/z.

  • Collision Energy Optimization:

    • Action: If performing a targeted analysis, manually set up MS/MS experiments on the [M+H]+ ion. Acquire spectra at a range of collision energies (e.g., stepped from 10 eV to 40 eV).

    • Causality: Fragmentation is energy-dependent. Low energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation. A stepped energy approach provides a composite spectrum showing both primary and subsequent fragment ions, offering a more complete picture of the fragmentation cascade.[11]

  • Data Interpretation:

    • Action: Analyze the MS/MS spectrum. Identify the key neutral losses from the precursor ion. Use mass accuracy data to propose elemental compositions for each fragment ion.

    • Causality: Correlate the observed fragments with the expected core fragmentation pathways (RDA, ring cleavages, substituent losses). For example, a neutral loss of 105 Da from a 2-phenyl substituted benzoxazine likely corresponds to the loss of the benzoyl radical. This logical deduction, supported by high-resolution data, builds a confident structural assignment.

  • Trustworthiness Check:

    • Action: Verify that the isotopic pattern of the precursor and major fragment ions matches the theoretical pattern for their proposed elemental compositions.

    • Causality: Isotopic pattern matching is a critical self-validation step. An incorrect formula will have a mismatched isotopic distribution, immediately flagging a potential error in interpretation.

By following this structured approach, researchers can confidently identify the characteristic fragmentation patterns of 1,4-benzoxazines, enabling robust structural elucidation and accelerating drug discovery and development efforts.

References

  • Atkinson, S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
  • Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology, 63(1), 9-13. [Link]
  • Various Authors. (2016). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. This is a collection of various articles and is provided as a general resource. [Link]
  • Various Authors. (n.d.). Mass fragmentation pattern for complexes 1-4. ResearchGate. This is a table within a publication, provided for general context. [Link]
  • Dr. K. A. Shaikh. (2021).
  • Chemistry LibreTexts. (2023).
  • Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PubMed. [Link]
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
  • Fareedian Chemistry. (2020).
  • Ghorai, P., et al. (2022).
  • Tilvi, S., & Naik, C. (2015). Mass spectrometry for structural characterization of bioactive compounds.
  • Fruttero, R., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(8), 883-9. [Link]
  • Shu, Y. (1993). Retro Diels—Alder Fragmentation of the Derivatives of Oxazinono—benzothiazepine in Mass spectrometry. Journal of Chinese Mass Spectrometry Society, 14(3), 26-26. [Link]
  • Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]
  • Macías, F. A., et al. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones.
  • Gelin, M., et al. (2007). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic Letters, 9(20), 3941-4. [Link]
  • Villagrasa, M., et al. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material.
  • de la Torre, M. C., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-4. [Link]
  • Vesanto, E., et al. (2008). Mass spectrometric studies of benzoxazine resorcarenes.
  • Al-Ammar, M. A., et al. (2023).
  • Borges, E. M., et al. (2015).
  • Santa, T., et al. (2001). Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry.
  • Borges, E. M., et al. (2016).
  • Zhang, C., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]

Sources

A Practical Guide to Structure Elucidation of 1,4-Benzoxazines using COSY and HMBC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1,4-Benzoxazines and the Power of 2D NMR

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The precise determination of the molecular structure of novel 1,4-benzoxazine derivatives is a critical step in drug discovery and development, as it underpins the understanding of structure-activity relationships (SAR) and guides further optimization efforts.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms, complex substitution patterns on the 1,4-benzoxazine ring system can lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR techniques, particularly COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable tools for overcoming these challenges.[1] They provide through-bond connectivity information, allowing for the unambiguous assembly of the molecular puzzle.

This guide provides a detailed, in-depth exploration of the interpretation of COSY and HMBC spectra for the structural elucidation of 1,4-benzoxazines. It is designed for researchers and scientists who are familiar with basic NMR principles and wish to deepen their expertise in applying 2D NMR techniques to this important class of heterocyclic compounds.

The Complementary Nature of COSY and HMBC in Structural Analysis

COSY and HMBC are powerful, complementary techniques that, when used in tandem, provide a comprehensive picture of the molecular framework.

  • COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[2][3] In a COSY spectrum, cross-peaks appear between the signals of coupled protons, revealing direct neighbor relationships within a spin system. For a 1,4-benzoxazine, this is invaluable for identifying adjacent protons on the benzene ring and on any aliphatic substituents.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[1][3] It is particularly powerful for connecting different spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons), which are invisible in ¹H-detected experiments like HSQC (Heteronuclear Single Quantum Coherence).

The synergy between these two techniques allows for a stepwise construction of the molecule, starting from individual proton spin systems and then linking them together through their long-range connections to the carbon skeleton.

A Case Study: Elucidation of a Substituted 1,4-Benzoxazine

To illustrate the practical application of COSY and HMBC in the structure elucidation of 1,4-benzoxazines, let us consider the hypothetical, yet representative, molecule: 6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one .

Structure:

Hypothetical NMR Data Summary:

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
24.60 (s, 2H)67.5
3-165.0
43.30 (s, 3H)29.0
4a-130.0
56.90 (d, J=8.8 Hz, 1H)115.0
6-156.0
76.80 (dd, J=8.8, 2.5 Hz, 1H)112.0
86.70 (d, J=2.5 Hz, 1H)110.0
8a-140.0
OCH₃3.80 (s, 3H)55.5
Step-by-Step Interpretation of COSY and HMBC Spectra

1. Analysis of the COSY Spectrum:

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

Caption: COSY correlations for the aromatic protons.

  • Aromatic Region: We would expect to see a cross-peak between the proton at 6.90 ppm (H-5) and the proton at 6.80 ppm (H-7), indicating they are adjacent on the aromatic ring. Similarly, a cross-peak between H-7 and the proton at 6.70 ppm (H-8) would confirm their connectivity. The absence of a correlation between H-5 and H-8 would be consistent with their meta relationship.

  • Aliphatic Region: The protons of the methylene group at position 2 (4.60 ppm), the N-methyl group (3.30 ppm), and the methoxy group (3.80 ppm) are all singlets and therefore would not show any COSY correlations.

2. Analysis of the HMBC Spectrum:

The HMBC spectrum is the key to assembling the complete structure by revealing long-range proton-carbon connectivities.

Caption: Key HMBC correlations for structure elucidation.

  • Connecting the Heterocyclic Ring:

    • The protons of the methylene group at position 2 (H-2, 4.60 ppm) would show a correlation to the carbonyl carbon at 165.0 ppm (C-3, a ²J coupling) and to the quaternary carbon at 140.0 ppm (C-8a, a ³J coupling). This establishes the O-CH₂-C=O moiety and its connection to the benzene ring.

    • The protons of the N-methyl group (H-4 CH₃, 3.30 ppm) would correlate to the carbonyl carbon (C-3, a ²J coupling) and the quaternary carbon at 130.0 ppm (C-4a, a ³J coupling), confirming the attachment of the methyl group to the nitrogen and linking the nitrogen to the benzene ring.

  • Confirming the Aromatic Substitution Pattern:

    • The proton at 6.90 ppm (H-5) would show correlations to the quaternary carbon C-4a (130.0 ppm, a ²J coupling) and the carbon at 112.0 ppm (C-7, a ³J coupling).

    • The proton at 6.80 ppm (H-7) would correlate to the carbon at 115.0 ppm (C-5, a ²J coupling) and the quaternary carbon C-8a (140.0 ppm, a ³J coupling).

    • The proton at 6.70 ppm (H-8) would show correlations to the quaternary carbon C-4a (130.0 ppm, a ³J coupling) and the oxygen-bearing aromatic carbon at 156.0 ppm (C-6, a ³J coupling).

  • Placing the Methoxy Group:

    • Crucially, the protons of the methoxy group (OCH₃, 3.80 ppm) would show a ³J correlation to the aromatic carbon at 156.0 ppm (C-6). This unambiguously places the methoxy group at position 6.

By systematically analyzing the COSY and HMBC data, we can confidently piece together the entire structure of 6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one, including the substitution pattern on the aromatic ring and the nature of the substituents on the heterocyclic ring.

Experimental Protocols

Acquiring high-quality COSY and HMBC spectra is essential for accurate structure elucidation. The following are general, representative protocols.

Sample Preparation:

  • Dissolve 5-10 mg of the purified 1,4-benzoxazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

COSY (Correlation Spectroscopy) Acquisition:

  • Tune and match the probe for ¹H.

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Set the spectral width in both dimensions to cover all proton signals.

  • Set the number of scans (typically 2-8) and the number of increments in the indirect dimension (typically 256-512) to achieve the desired resolution and signal-to-noise ratio.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Tune and match the probe for both ¹H and ¹³C.

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the spectral widths.

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.

  • Optimize the long-range coupling constant (typically 8-10 Hz) for which the experiment is optimized.

  • Set the number of scans (typically 8-64, as HMBC is less sensitive than COSY) and the number of increments (typically 256-512).

  • Process the data with appropriate window functions.

Conclusion: A Powerful Synergy for Structural Certainty

The combination of COSY and HMBC spectroscopy provides a robust and reliable methodology for the complete structural elucidation of 1,4-benzoxazine derivatives. COSY efficiently identifies proton spin systems, while HMBC provides the crucial long-range connectivity information needed to assemble the entire molecular framework and unambiguously determine substitution patterns. For researchers in drug discovery and development, mastering the interpretation of these 2D NMR spectra is a critical skill that enables the confident characterization of novel bioactive compounds, thereby accelerating the journey from hit identification to lead optimization.

References

  • Emery Pharma. (2018, April 2).
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. [Link]
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • ETH Zurich. (n.d.).
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
  • University of British Columbia. (n.d.). nmr training. [Link]
  • EPFL. (n.d.). 2D NMR. [Link]
  • Columbia University. (n.d.). HSQC and HMBC. [Link]
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

Sources

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 1,4-Benzoxazine Compounds

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydro-2H-1,4-benzoxazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3,4-Dihydro-2H-1,4-benzoxazine. However, the life cycle of these chemicals extends beyond the bench, and responsible management of the resulting waste streams is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound and related benzoxazine structures, grounded in established safety protocols and regulatory standards.

The foundational principle of this guide is risk mitigation. The procedures outlined are designed not merely as steps to follow, but as a self-validating system to protect laboratory personnel, support staff, and the environment from potential harm.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in managing it safely. While comprehensive toxicological data for this compound itself is limited, data from its derivatives provide a clear hazard profile that dictates a cautious approach[1][2]. The primary hazards necessitate that this compound never enters public sewer systems or general waste[2][3].

Key hazards associated with this chemical class include:

  • Acute Toxicity: Benzoxazine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin[1][4].

  • Skin and Eye Irritation: The compound class is known to cause skin irritation and serious eye irritation[4][5].

  • Respiratory Irritation: Inhalation may lead to respiratory irritation[5].

  • Environmental Hazard: Certain derivatives are toxic to aquatic life, with some being very toxic with long-lasting effects. This ecotoxicity is a primary driver for preventing release into the environment[3].

  • Reactivity: This compound is incompatible with strong acids, strong oxidizing agents, and acid chlorides[1]. Improper mixing during waste consolidation can lead to hazardous reactions.

These risks are summarized in the Globally Harmonized System (GHS) classifications found in Safety Data Sheets (SDS) for related compounds.

Hazard ClassGHS Hazard StatementRationale for Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[1][4].Requires the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Skin Corrosion/Irritation H315: Causes skin irritation[4].Mandates the use of chemically resistant gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste[6].
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4].Requires safety glasses with side shields or a face shield to prevent splashes.
Specific Target Organ Toxicity H335: May cause respiratory irritation[5].All handling and waste consolidation should occur in a well-ventilated area or a chemical fume hood.
Hazardous to the Aquatic Environment H401, H410: Toxic to aquatic life; Very toxic to aquatic life with long lasting effects.This is the critical justification for the absolute prohibition of drain disposal. The compound must be managed by a licensed facility equipped to handle and neutralize environmental toxins.

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins at the point of generation. A haphazard collection process introduces unnecessary risks. The following step-by-step protocol ensures waste is handled safely and is ready for collection by waste management professionals.

Methodology for Waste Accumulation:

  • Select an Appropriate Waste Container: Choose a container that is chemically compatible with this compound and any solvents used. Glass bottles are often suitable[7]. The container must have a secure, leak-proof screw cap.

  • Segregate the Waste Stream: Crucially, do not mix amine waste with other chemical waste categories, especially acids or strong oxidizers[3][7]. This segregation prevents dangerous chemical reactions within the waste container. All waste streams must be kept separate unless they are known to be compatible.

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label. This label must clearly state "Hazardous Waste" and list all components, including the full chemical name "this compound" and any solvents, with their approximate concentrations.

  • Consolidate Waste Safely: Add waste to the container in a chemical fume hood to minimize inhalation exposure. Keep the container closed at all times except when adding waste.

  • Manage Contaminated Materials: Any materials used in a spill cleanup (e.g., absorbent pads, gloves) must be collected, placed in a sealed bag or container, and disposed of as this compound waste[6]. Similarly, contaminated PPE like gloves should be disposed of as hazardous waste[6].

  • Store Securely: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible chemicals[1][3]. Ensure secondary containment is used to capture any potential leaks.

The Core Disposal Workflow

The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal company[1][2][3]. This is not optional; it is a regulatory and safety mandate. The following workflow illustrates the decision-making process for its disposal.

G start Waste Generation (e.g., Unused Reagent, Contaminated Labware, Reaction Byproduct) characterize Step 1: Characterize & Segregate - Is it solid, liquid, or contaminated debris? - Segregate from incompatible wastes (acids, oxidizers). start->characterize contain Step 2: Secure Containment & Labeling - Use compatible, sealed containers. - Affix hazardous waste label with full chemical names. characterize->contain decision Step 3: Determine Disposal Path contain->decision approved Approved Protocol: Contact Licensed Hazardous Waste Disposal Service decision->approved Correct Path prohibited Prohibited Routes: - Drain / Sewer Disposal - Trash Disposal - Evaporation - Mixing with Unknowns decision->prohibited Incorrect / Unsafe Path documentation Step 4: Documentation & Pickup - Complete waste pickup request form. - Maintain disposal records as per institutional and regulatory requirements. approved->documentation

Caption: Decision workflow for the disposal of this compound waste.

Emergency Protocol: Small-Scale Spill Management

In the event of an accidental spill, a prepared response is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency safety office.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing, at a minimum: a lab coat, chemical splash goggles, and double-layered chemically resistant gloves.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Clean Up: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable container for disposal[1][5]. For absorbed liquid spills, carefully scoop the material into the disposal container.

  • Decontaminate: Wipe the spill area with soap and plenty of water[1].

  • Package and Label Waste: Seal the container with the spill debris and label it as hazardous waste, detailing the contents. This waste must be disposed of via the same professional service as the chemical itself[6].

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment and the world beyond the laboratory.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound-2-carbonitrile.
  • Sigma-Aldrich. (2025). Safety Data Sheet: (+-)-2H-1,4-Benzoxazine, 4-(dichloroacetyl)-3,4-dihydro-3-methyl.
  • Capot Chemical Co., Ltd. (2015). MSDS of 3,4-Dihydro-2H-benzo[b][1][6]oxazin-8-ol.
  • Angene Chemical. (2024). Safety Data Sheet: Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate.
  • Sigma-Aldrich. (2022). Safety Data Sheet: 3,1-Benzoxazine-2,4(1H)-dione.
  • Scifinder. (2023). 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid Safety Data Sheet.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 585096, this compound.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • University of Minnesota. (2024). Chemical Waste Guidelines. Retrieved from Health, Safety & Risk Management, University of Minnesota.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • ChemScene. (n.d.). This compound-2-carboxamide.
  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from Environmental Health & Safety, Boston University.

Sources

Navigating the Safe Handling of 3,4-Dihydro-2H-1,4-benzoxazine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical compounds like 3,4-Dihydro-2H-1,4-benzoxazine, a key intermediate in pharmaceutical synthesis, demands a comprehensive understanding of its hazard profile and the requisite measures to ensure personal and environmental safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to foster a culture of proactive safety in the laboratory.

Understanding the Risks: The "Why" Behind the "What"

This compound presents several potential hazards that dictate our PPE strategy. According to safety data, it is classified as a skin irritant, can cause serious eye irritation, and may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, our primary objective is to establish effective barriers to prevent these routes of exposure.

  • Dermal Exposure: The most common risk is skin contact, which can lead to irritation.[1][2] Prolonged or repeated exposure can exacerbate this, potentially leading to more severe dermatological effects. Our choice of gloves and lab coats is a direct response to this threat.

  • Ocular Exposure: The eyes are particularly vulnerable to chemical splashes. The potential for serious eye irritation necessitates robust eye and face protection.[2]

  • Respiratory Exposure: While primarily a risk in powder form or when heated, inhalation of vapors or aerosols can be a concern, especially in poorly ventilated areas or during large-scale operations.[1][2]

  • Ingestion: Accidental ingestion is a less common but serious route of exposure. Strict adherence to laboratory hygiene protocols, reinforced by the use of PPE, is essential to prevent this.[1][3]

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the recommended PPE for handling this compound under standard laboratory conditions.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Glasses with Side Shields or GogglesRationale: Provides a primary barrier against accidental splashes. Goggles offer a more complete seal for higher-risk procedures. Must meet EN166 or ANSI Z87.1 standards.[2][4] A face shield may be required for large-scale operations or when there is a significant splash risk.[4][5]
Hands Chemical-Resistant Gloves (e.g., Nitrile)Rationale: Protects against direct skin contact and irritation.[2] Nitrile gloves offer good resistance to a range of chemicals.[4] Always check the manufacturer's glove compatibility data for specific breakthrough times. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Laboratory CoatRationale: A buttoned lab coat provides a removable barrier to protect skin and personal clothing from contamination.[4]
Respiratory Use in a well-ventilated area or fume hoodRationale: Engineering controls are the first line of defense against respiratory exposure.[2][4] For situations where ventilation is insufficient or when handling large quantities, a NIOSH-approved respirator may be necessary.[2][3]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a standardized procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the user's safety.

Donning PPE Workflow

G A 1. Hand Hygiene: Wash and dry hands thoroughly. B 2. Lab Coat: Put on a clean, fully-buttoned lab coat. A->B C 3. Eye Protection: Don safety glasses or goggles. B->C D 4. Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat. C->D

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

The removal of PPE is a critical step where contamination can occur if not performed correctly. The guiding principle is "clean-to-clean" and "dirty-to-dirty."

G A 1. Gloves: Remove gloves using a glove-to-glove technique to avoid skin contact. B 2. Lab Coat: Remove the lab coat by rolling it inside out, containing any contamination. A->B C 3. Eye Protection: Remove eye protection by handling the earpieces or strap. B->C D 4. Hand Hygiene: Wash hands thoroughly with soap and water. C->D

Caption: Step-by-step procedure for safe PPE removal.

Disposal Plan: Managing Contaminated Materials

Proper disposal of used PPE is essential to prevent the spread of chemical contamination.

  • Gloves and other disposable PPE: These should be disposed of in a designated hazardous waste container immediately after use.

  • Contaminated Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's specific guidelines.

  • Chemical Waste: All solutions and solid waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[6][7] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

By integrating these principles and protocols into your daily laboratory workflow, you can confidently and safely handle this compound, fostering a research environment where both scientific advancement and personal well-being are held in the highest regard.

References

  • PubChem. This compound | C8H9NO | CID 585096. [Link]
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • PubChem. 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866. [Link]
  • ACS Publications.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Link]
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
  • USDA ARS. Acceptable Drain Disposal Procedures. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.